molecular formula C12H13N3 B132214 Pyrimethanil CAS No. 53112-28-0

Pyrimethanil

Número de catálogo: B132214
Número CAS: 53112-28-0
Peso molecular: 199.25 g/mol
Clave InChI: ZLIBICFPKPWGIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide highly valued in agricultural and phytopathology research for its protective action against a range of economically significant fungal pathogens . Its primary research value lies in its unique mode of action, which involves the inhibition of methionine biosynthesis, an essential amino acid, thereby disrupting protein synthesis and preventing fungal growth and development . A secondary action includes the disruption of cell wall-degrading enzymes, which helps prevent the pathogen from penetrating the host's surface and offers a two-tiered defense mechanism for study . This makes this compound an excellent tool for investigating fungal biology, infection cycles, and control strategies, particularly against Botrytis cinerea (gray mold) and various Penicillium species that cause post-harvest rot in fruits such as grapes, pears, and citrus . As a locally systemic compound, it is absorbed by the plant's surface, providing residual protection, a characteristic that is of significant interest in studies focusing on pre- and post-harvest disease management . Furthermore, its classification by the Fungicide Resistance Action Committee (FRAC) as Group 9 makes it a critical agent in resistance management and rotational research programs .

Propiedades

IUPAC Name

4,6-dimethyl-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIBICFPKPWGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034877
Record name Pyrimethanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline], Solid
Record name Pyrimethanil
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6917
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pyrimethanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C., In water, 0.121 g/l @ 25 °C., 121 mg/L @ 25 °C (exp)
Record name PYRIMETHANIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyrimethanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.15 g/cu cm @ 20 °C
Record name PYRIMETHANIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C
Record name Pyrimethanil
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6917
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PYRIMETHANIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals

CAS No.

53112-28-0
Record name Pyrimethanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53112-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimethanil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimethanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, 4,6-dimethyl-N-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIMETHANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IA5HP6C8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRIMETHANIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyrimethanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96.3 °C, 88 - 89 °C
Record name PYRIMETHANIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyrimethanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pyrimethanil's Mechanism of Action in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely utilized in agriculture to control a variety of fungal pathogens. Its primary mechanism of action involves the disruption of methionine biosynthesis, a critical pathway for fungal growth and development. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound exposure in susceptible fungi. It consolidates quantitative data on its efficacy, outlines key experimental protocols for its study, and visually represents the associated biochemical pathways and experimental workflows.

Primary Mechanism of Action: Inhibition of Methionine Biosynthesis

This compound's principal fungicidal activity stems from its ability to inhibit the biosynthesis of the essential amino acid, methionine.[1][2] This disruption interferes with protein synthesis and the secretion of hydrolytic enzymes necessary for the infection process in plant pathogenic fungi.[3][4] The key enzymes targeted by this compound within the methionine biosynthesis pathway are believed to be cystathionine β-lyase (CBL) and cystathionine γ-synthase (CGS).[5]

The inhibition of these enzymes leads to a depletion of methionine, which not only halts protein synthesis but also affects other metabolic processes reliant on methionine and its derivatives, such as S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular reactions.

Methionine Biosynthesis Pathway in Fungi

Fungi synthesize methionine through a series of enzymatic steps. The pathway relevant to this compound's action involves the conversion of cysteine to homocysteine, which is then methylated to form methionine.

Methionine_Biosynthesis cluster_transsulfuration Transsulfuration Pathway cluster_methylation Methylation Cysteine Cysteine Cystathionine_gamma_synthase Cystathionine γ-synthase (CGS) (Target of this compound) Cysteine->Cystathionine_gamma_synthase O-acetylhomoserine Homocysteine Homocysteine Methionine_Synthase Methionine Synthase Homocysteine->Methionine_Synthase 5-methyl-THF Cystathionine Cystathionine Cystathionine_beta_lyase Cystathionine β-lyase (CBL) (Target of this compound) Cystathionine->Cystathionine_beta_lyase Cystathionine_gamma_synthase->Cystathionine Cystathionine_beta_lyase->Homocysteine Methionine Methionine Methionine_Synthase->Methionine Pyrimethanil_Inhibition_CGS This compound Pyrimethanil_Inhibition_CGS->Cystathionine_gamma_synthase Pyrimethanil_Inhibition_CBL This compound Pyrimethanil_Inhibition_CBL->Cystathionine_beta_lyase

Diagram 1: Fungal Methionine Biosynthesis Pathway and this compound's Targets.

Secondary Mechanism of Action: Inhibition of Cell Wall-Degrading Enzymes

In addition to its primary role in inhibiting methionine biosynthesis, this compound has been shown to have a secondary mode of action involving the inhibition of fungal cell wall-degrading enzymes.[2][5] These enzymes, such as cellulase and pectinase, are crucial for the initial stages of plant infection, as they break down the plant cell wall, allowing the fungus to penetrate and colonize the host tissue. By inhibiting these enzymes, this compound provides a protective barrier on the plant surface.[2]

Quantitative Data on this compound Efficacy

The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity, respectively. The following tables summarize the EC50 values of this compound against various fungal pathogens.

Table 1: EC50 Values of this compound Against Penicillium digitatum

Isolate TypeNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Sensitive1270.137 ± 0.0460.073 - 0.436[3][6][7]
Resistant Mutants12Not applicable69 to 3,421 (Resistance Factor)[3][6]

Table 2: EC50 Values of this compound Against Botrytis cinerea

Source/ConditionNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Stored Apples210.039Not specified[8]
Strawberry FieldsNot specified>5.0 (Resistant)Not specified[9]
Fruit and VegetablesNot specified50Not specified[10]
Stored Apples (Resistant)8>250 (MIC)Not specified[11]

Table 3: EC50 Values of this compound Against Sclerotinia sclerotiorum

Isolate TypeNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
SensitiveNot specifiedNot specified0.411 - 0.610[12][13]
Resistant Mutants4Not specified7.247 - 24.718[12][13]

Experimental Protocols

Determination of EC50 for Mycelial Growth Inhibition

This protocol outlines the general procedure for determining the concentration of this compound that inhibits fungal mycelial growth by 50%.

EC50_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_measurement Data Collection and Analysis Prepare_Media Prepare fungal growth medium (e.g., Potato Dextrose Agar - PDA) Amend_Media Amend PDA with serial dilutions of this compound Prepare_Media->Amend_Media Prepare_Fungicide Prepare stock solution of this compound in a suitable solvent (e.g., acetone) Prepare_Fungicide->Amend_Media Pour_Plates Pour amended media into Petri dishes Amend_Media->Pour_Plates Inoculate Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture Pour_Plates->Inoculate Incubate Incubate plates at an optimal temperature for the specific fungus (e.g., 25°C) Inoculate->Incubate Measure_Diameter Measure colony diameter at regular intervals until the control plate reaches near-full growth Incubate->Measure_Diameter Calculate_Inhibition Calculate the percentage of growth inhibition for each concentration Measure_Diameter->Calculate_Inhibition Determine_EC50 Determine the EC50 value using probit analysis or non-linear regression Calculate_Inhibition->Determine_EC50

Diagram 2: Experimental Workflow for EC50 Determination.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound

  • Appropriate solvent (e.g., acetone)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

  • Calipers or ruler

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Media Amendment: Create a series of this compound concentrations in the molten PDA. A typical series might include 0, 0.01, 0.1, 1, 10, and 100 µg/mL. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Plate Pouring: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing culture of the fungus and place it in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Use statistical software to perform a probit analysis or non-linear regression to determine the EC50 value.

Enzyme Inhibition Assay (General Protocol)

Principle: The activity of the target enzyme is measured in the presence and absence of this compound. A decrease in enzyme activity with increasing concentrations of the fungicide indicates inhibition.

Materials:

  • Purified cystathionine β-lyase or γ-synthase

  • Substrate for the enzyme (e.g., cystathionine)

  • This compound

  • Reaction buffer

  • Detection reagent (e.g., a chromogenic substrate that reacts with a product of the enzymatic reaction)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its substrate in the reaction buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a microplate or cuvette, combine the reaction buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Initiation of Reaction: Add the substrate to each well/cuvette to start the reaction.

  • Measurement: Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer or microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot V0 against the inhibitor concentration to determine the IC50 value. Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed by varying both substrate and inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).

Fungal Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol describes a general workflow for analyzing the expression of genes involved in methionine biosynthesis in response to this compound treatment.

qPCR_Workflow cluster_treatment Fungal Culture and Treatment cluster_rna RNA Extraction and cDNA Synthesis cluster_qpcr qPCR and Data Analysis Culture Grow fungal culture in liquid medium Treat Expose culture to a sublethal concentration of this compound Culture->Treat Harvest Harvest mycelia at different time points Treat->Harvest RNA_Extraction Extract total RNA from mycelia Harvest->RNA_Extraction RNA_QC Assess RNA quality and quantity RNA_Extraction->RNA_QC cDNA_Synthesis Synthesize cDNA from RNA RNA_QC->cDNA_Synthesis qPCR_Setup Set up qPCR reactions with primers for target and reference genes cDNA_Synthesis->qPCR_Setup qPCR_Run Perform qPCR qPCR_Setup->qPCR_Run Data_Analysis Analyze qPCR data to determine relative gene expression (e.g., using the ΔΔCt method) qPCR_Run->Data_Analysis

References

Chemical and physical properties of Pyrimethanil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely utilized in agriculture to control a variety of fungal pathogens, most notably Botrytis cinerea (gray mold) on fruits, vegetables, and ornamental crops.[1] Its primary mode of action involves the inhibition of methionine biosynthesis in fungi, thereby disrupting essential protein formation and cell division.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its fungicidal action.

Chemical and Physical Properties

This compound is an off-white to light beige crystalline powder.[4] A comprehensive summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties of this compound
PropertyValueReference
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)aniline[4]
CAS Number 53112-28-0[2][5]
Molecular Formula C₁₂H₁₃N₃[1][2]
Molecular Weight 199.25 g/mol [1][6]
Canonical SMILES Cc1cc(nc(n1)Nc2ccccc2)C[2]
InChI Key ZLIBICFPKPWGIZ-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties of this compound
PropertyValueConditionsReference
Melting Point 96.3 °C[1][2][6][7]
Boiling Point 362.8 ± 45.0 °Cat 760 mmHg[6]
Density 1.15 g/cm³at 20 °C[2][6][7]
Vapor Pressure 2.2 x 10⁻³ Pa (1.65 x 10⁻⁵ mmHg)at 25 °C[1][5][6]
Water Solubility 0.121 g/Lat 25 °C, pH 6.1[1][5]
0.160 g/Lat 20 °C, pH 4.2[5]
0.099 g/Lat 20 °C, pH 9.9[5]
LogP (Octanol-Water Partition Coefficient) 2.84at 25 °C[1][5][6]
pKa (conjugate acid) 3.52[1][6]
Henry's Law Constant 2.5 x 10⁻⁶ atm·m³/molEstimated[6]
Table 3: Solubility of this compound in Organic Solvents
SolventSolubility (g/L)Temperature (°C)Reference
Acetone38920[1]
Ethyl Acetate61720[1]
Methanol17620[1]
Methylene Chloride100020[1]
n-Hexane23.720[1]
Toluene41220[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and analytical quantification of this compound are outlined below.

Determination of Water Solubility (Column Elution Method)

This method is suitable for substances with low water solubility.

  • Preparation of the Column: A microcolumn is packed with a solid support material (e.g., glass beads or a carrier material).

  • Loading of the Test Substance: The solid support is coated with an excess of this compound. This can be achieved by dissolving the substance in a volatile solvent, applying it to the support, and evaporating the solvent.

  • Column Saturation: The loaded column is connected to a reservoir of water, and water is passed through the column at a low, constant flow rate.

  • Eluate Collection: The eluate is collected in fractions.

  • Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Determination of Solubility: The water solubility is determined from the plateau of the concentration curve, where the concentration of this compound in the eluate becomes constant.

Determination of Octanol-Water Partition Coefficient (LogP) (Shake Flask Method)
  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Dissolution of this compound: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

  • Partitioning: A measured volume of the this compound solution is placed in a flask with a measured volume of the other phase. The flask is securely sealed and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Concentration Measurement: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of P.[8]

Determination of pKa (Potentiometric Titration)
  • Preparation of the Sample Solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low) to a known concentration (e.g., 1 mM).[9]

  • Calibration: The pH meter is calibrated using standard buffers.[9]

  • Titration: The sample solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. The pH of the solution is recorded after each addition of the titrant.[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.[9]

Analytical Method for this compound Residue Analysis (QuEChERS and UPLC-MS/MS)

This protocol describes a common method for the extraction and quantification of this compound residues in fruit and vegetable matrices.[5][6]

  • Sample Homogenization: A representative sample (e.g., 10-15 g) of the fruit or vegetable is homogenized.

  • Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. Extraction and partitioning are promoted by the addition of salts, typically anhydrous magnesium sulfate and sodium chloride.[10][11]

  • Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and anhydrous magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.[10]

  • Analysis by UPLC-MS/MS: The final cleaned-up extract is analyzed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This allows for highly selective and sensitive quantification of this compound.[5]

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of the essential amino acid methionine in susceptible fungi.[2][3][12][13] While the precise molecular target is still under investigation, evidence suggests that it may interfere with the function of enzymes in the methionine biosynthesis pathway, such as cystathionine γ-synthase (CGS) and cystathionine β-lyase (CBL).[1][2][14] The disruption of methionine synthesis leads to a deficiency in this crucial amino acid, which is vital for protein synthesis and cell division, ultimately inhibiting fungal growth and proliferation.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed inhibition of the methionine biosynthesis pathway by this compound.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Start 1. Homogenized Sample (10-15g) Add_Solvent 2. Add Acetonitrile Start->Add_Solvent Add_Salts 3. Add MgSO4 + NaCl Add_Solvent->Add_Salts Shake1 4. Shake Vigorously Add_Salts->Shake1 Centrifuge1 5. Centrifuge Shake1->Centrifuge1 Transfer 6. Transfer Acetonitrile Extract Centrifuge1->Transfer Add_Sorbents 7. Add PSA + MgSO4 Transfer->Add_Sorbents Vortex 8. Vortex Add_Sorbents->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract Analysis 11. UPLC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for this compound residue analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Fruit/Vegetable Sample Extract 2. Extract with Organic Solvent Sample->Extract Filter 3. Filter Extract Extract->Filter Inject 4. Inject into HPLC Filter->Inject Column 5. Separation on C18 Column Inject->Column Detect 6. UV Detection Column->Detect Chromatogram 7. Obtain Chromatogram Detect->Chromatogram Quantify 8. Quantify this compound Chromatogram->Quantify

Caption: General experimental workflow for HPLC-UV analysis of this compound.

References

Synthesis pathways for Pyrimethanil and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of Pyrimethanil and its derivatives, designed for researchers, scientists, and drug development professionals. This document outlines the core synthetic pathways, provides detailed experimental protocols, and presents quantitative data in a structured format for comparative analysis.

Core Synthesis of this compound

The industrial synthesis of this compound, a widely used anilinopyrimidine fungicide, is primarily achieved through a two-step process. This method involves the initial formation of a guanidine salt from aniline, followed by a cyclization reaction with a 1,3-dicarbonyl compound.

A prevalent pathway involves the reaction of aniline with cyanamide in the presence of an acid to form an aniline guanidine salt, which is then cyclized with acetylacetone (2,4-pentanedione). A specific example from the patent literature details the formation of aniline guanidine carbonate, which then reacts with acetyl benzophenone to yield this compound.[1] This process is noted for its simplicity, high product content (over 99%), and high overall yield (over 96% based on aniline).[1]

An alternative and common laboratory-scale synthesis involves the aromatic nucleophilic substitution of a 2-halopyrimidine with aniline or its derivatives. For instance, 2-chloro-4,6-dimethylpyrimidine can be reacted with aniline, often under microwave irradiation to improve reaction times and yields.[2][3]

Synthesis of this compound via Aniline Guanidine Carbonate

This pathway is a robust method for large-scale production.

G cluster_0 Step 1: Formation of Aniline Guanidine Carbonate cluster_1 Step 2: Cyclization Reaction Aniline Aniline P1 Aniline->P1 Cyanamide Cyanamide Cyanamide->P1 HCl Hydrochloric Acid HCl->P1 Na2CO3 Sodium Carbonate Na2CO3->P1 AnilineGuanidineCarbonate Aniline Guanidine Carbonate PyrimethanilCrude This compound (Crude) AnilineGuanidineCarbonate->PyrimethanilCrude Cyclization P1->AnilineGuanidineCarbonate Addition & Salification AcetylBenzophenone Acetyl Benzophenone AcetylBenzophenone->PyrimethanilCrude This compound This compound PyrimethanilCrude->this compound Purification

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Aniline Guanidine Carbonate

Step 1: Preparation of Aniline Guanidine Carbonate

  • Aniline, hydrochloric acid, mono-cyanamide, and sodium carbonate are reacted in an addition and salification reaction to generate aniline guanidine carbonate.[1]

Step 2: Cyclization to form this compound

  • The synthesized aniline guanidine carbonate is reacted with acetyl benzophenone in a cyclization reaction to produce a crude this compound product.[1]

  • The crude product is then purified without separation by adding a mixed solvent of water and alcohol, followed by cooling, filtration, and drying to obtain the final this compound product.[1]

Quantitative Data: this compound Synthesis
ParameterValueReference
Final Product Purity> 99%[1]
Overall Yield (based on aniline)> 96%[1]
Reaction Time (Cyclization)6 hours (reflux)[1]
Cyclization Temperature75 °C[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into modifications of the N-phenyl group, substitutions on the pyrimidine ring, and grafting onto larger molecules.

N-Aryl Pyrimidine Derivatives via Nucleophilic Substitution

A versatile method for synthesizing a variety of N-aryl-2-aminopyrimidine derivatives is the nucleophilic aromatic substitution of a 2-chloro-pyrimidine with different substituted anilines. This approach allows for the introduction of a wide range of functional groups on the phenyl ring.

G cluster_0 Nucleophilic Aromatic Substitution Chloropyrimidine 2-Chloro-4,6-dimethylpyrimidine P1 Chloropyrimidine->P1 SubstitutedAniline Substituted Aniline SubstitutedAniline->P1 Product N-Aryl-4,6-dimethyl-2-pyrimidinamine P1->Product Microwave Irradiation (e.g., 160°C, 10 min) G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Grafting Reaction This compound This compound Intermediate This compound Intermediate This compound->Intermediate AcylChloride Acyl Chloride (Linker) AcylChloride->Intermediate GraftedProduct This compound-grafted-Chitosan Intermediate->GraftedProduct Chitosan Chitosan Chitosan->GraftedProduct G cluster_0 Condensation Reaction Chalcone Substituted Chalcone P1 Chalcone->P1 Guanidine Guanidine Hydrochloride Guanidine->P1 Product 2-Aminopyrimidine Derivative P1->Product Base (e.g., NaOH) Reflux in Ethanol

References

The Biological Activity Spectrum of Pyrimethanil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil is a broad-spectrum, anilinopyrimidine fungicide widely utilized in agriculture to control a variety of fungal pathogens.[1][2] Its efficacy stems from a dual mechanism of action: the inhibition of methionine biosynthesis, an essential amino acid for protein synthesis and cell division, and the disruption of fungal enzymes required for plant tissue invasion.[3][4][5] This technical guide provides an in-depth examination of the biological activity of this compound, detailing its mechanism of action, target spectrum, and the molecular basis of fungal resistance. It further presents quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its molecular pathways and experimental workflows to support research and development efforts.

Introduction

First introduced to manage gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis), this compound has become a critical tool for protecting a wide range of crops, including fruits, vegetables, and ornamental plants.[2][6] It belongs to the anilinopyrimidine class of fungicides, which are known for their protective and curative properties.[7][8][9] this compound's primary mode of action is the disruption of methionine biosynthesis, which consequently halts protein formation and cell division in fungi.[1][3] Additionally, it has been shown to inhibit the secretion of cell wall-degrading enzymes that are crucial for the pathogen's ability to penetrate and colonize host plant tissues.[4] This dual-front attack makes it a potent tool in integrated pest management programs. However, as with many single-site fungicides, the emergence of resistance is a significant concern, necessitating a thorough understanding of its biochemical interactions to ensure its sustained effectiveness.[2][10]

Mechanism of Action

This compound's antifungal activity is primarily attributed to two distinct, yet complementary, mechanisms:

Inhibition of Methionine Biosynthesis

The most widely recognized mode of action for this compound is the inhibition of methionine biosynthesis.[4][11] Methionine is a vital amino acid, serving as a building block for proteins and a precursor for other essential metabolites. By blocking its production, this compound effectively arrests fungal growth and development.[1][3] The specific targets within this pathway are believed to be the enzymes cystathionine β-lyase (CBL) and, to a lesser extent, cystathionine γ-synthase (CGS).[11][12] Inhibition of these enzymes leads to a depletion of methionine and homocysteine, disrupting the fungal life cycle.[12] While this is the primary mechanism, studies have shown that in some fungi, like Penicillium digitatum, the inhibition of methionine production alone may not fully account for the observed toxicity, suggesting other mechanisms are also at play.[11]

Methionine_Biosynthesis_Inhibition cluster_pathway Methionine Biosynthesis Pathway cluster_inhibitor Inhibitor Action Homoserine Homoserine Cystathionine Cystathionine Homoserine->Cystathionine Cystathionine γ-synthase (CGS) Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (CBL) Methionine Methionine Homocysteine->Methionine Methionine synthase Protein Protein Synthesis & Cell Division Methionine->Protein This compound This compound Inhibition_Point->Cystathionine Inhibits

Caption: Proposed inhibition of the fungal methionine biosynthesis pathway by this compound.
Inhibition of Cell Wall-Degrading Enzyme Secretion

The second mechanism involves the inhibition of enzymes secreted by fungi to break down plant cell walls during infection.[5][13] To successfully invade a host, phytopathogenic fungi release a cocktail of hydrolytic enzymes, including polygalacturonase, cellulase, pectinase, and proteinases.[6][11] this compound has been shown to significantly reduce the activity of these enzymes.[6][11] For example, in B. cinerea, IC50 values for the reduction in polygalacturonase, cellulase, and proteinase activities were approximately 0.25 µM.[6] This action effectively blunts the pathogen's primary tools for invasion, preventing it from establishing an infection.[4][5]

Enzyme_Inhibition cluster_process Fungal Infection Process cluster_inhibitor Inhibitor Action Fungus Fungal Pathogen (e.g., Botrytis cinerea) Enzymes Secretes Hydrolytic Enzymes (Cellulase, Pectinase, etc.) Fungus->Enzymes PlantCell Plant Cell Wall Enzymes->PlantCell Degrades Infection Infection & Colonization PlantCell->Infection This compound This compound Inhibition_Point->Enzymes Inhibits Secretion

Caption: Inhibition of fungal hydrolytic enzyme secretion by this compound.

Efficacy and Target Spectrum

This compound is effective against a broad spectrum of ascomycete and deuteromycete fungi. Its efficacy, often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), varies by target species and isolate sensitivity.

Quantitative Efficacy Data

The following table summarizes the reported EC50 values of this compound against various economically significant fungal pathogens.

Fungal SpeciesCommon DiseaseEC50 Range (µg/mL)Reference(s)
Botrytis cinereaGray Mold< 0.1 to > 75[14]
Penicillium digitatumGreen Mold0.073 - 0.436[11][15]
Sclerotinia sclerotiorumWhite Mold0.411 - 0.610[10]
Venturia inaequalisApple ScabBaseline sensitivity varies[16][17]

Note: EC50 values can vary significantly between different fungal isolates, particularly with the development of resistance.

Spectrum of Activity

In addition to the species listed above, this compound demonstrates activity against a range of other pathogens including:

  • Alternaria spp.[4]

  • Cercospora spp.[3]

  • Cladosporium spp.[3]

  • Colletotrichum spp.[3]

  • Monilia spp.[3][7]

  • Mycosphaerella spp.[3]

  • Penicillium expansum (Blue Mold)[18]

Fungal Resistance to this compound

The development of resistance to anilinopyrimidine fungicides is considered a moderate risk.[11] Resistance can emerge through various molecular mechanisms, which can lead to reduced efficacy in the field.

  • Target Site Mutations: The primary mechanism of resistance is often mutations in the genes encoding the target enzymes. For this compound, amino acid substitutions in cystathionine γ-synthase (CGS) and cystathionine β-lyase (CBL) have been associated with resistance in some fungal species.[10][11]

  • Gene Expression: In some resistant mutants of P. digitatum, no mutations were found in the CGS coding region. Instead, a reduction in the relative expression of the CGS1 and CGS2 genes was observed, suggesting alternative resistance pathways.[15]

  • Mitochondrial Functions: More recent findings suggest a link between resistance to anilinopyrimidine fungicides and mitochondrial functions, potentially involving ATP-binding cassette (ABC) transporters.

It is noteworthy that this compound-resistant mutants sometimes exhibit reduced pathogenicity or fitness compared to their sensitive parental isolates, a phenomenon known as a "fitness penalty".[10][11]

Experimental Protocols

Evaluating the efficacy and mechanism of action of this compound requires standardized laboratory procedures. Below are outlines of key experimental protocols.

In Vitro Fungicide Sensitivity Testing (Mycelial Growth Inhibition)

This protocol determines the EC50 value of a fungicide against a specific fungus.

Principle: The "poisoned food technique" is used, where the fungus is grown on a culture medium amended with varying concentrations of the fungicide. The inhibition of mycelial growth is measured relative to a control without the fungicide.[19][20]

Methodology:

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Amended Plates: Add the required volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended agar into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 6 mm diameter) from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each amended PDA plate.[19]

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark for a specified period (e.g., 3-7 days), or until the mycelium in the control plate has reached a specific diameter.[19]

  • Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.[19]

Caption: Workflow for in vitro fungicide sensitivity testing (Mycelial Growth Inhibition Assay).
Enzyme Activity Assays

Principle: To quantify the inhibitory effect of this compound on specific hydrolytic enzymes, the fungus is cultured in a liquid medium, and the supernatant is assayed for enzyme activity in the presence and absence of the fungicide.

Methodology (General Outline):

  • Fungal Culture: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) for a set period (e.g., 3 days) to allow for enzyme secretion.

  • Enzyme Collection: Separate the mycelium from the culture broth by filtration or centrifugation. The supernatant contains the secreted extracellular enzymes.

  • Assay Reaction: Prepare a reaction mixture containing a specific substrate for the enzyme of interest (e.g., carboxymethyl cellulose for cellulase, pectin for pectinase).

  • Inhibition Test: Add the culture supernatant (enzyme source) to the reaction mixture with and without various concentrations of this compound.

  • Incubation: Incubate the reaction under optimal conditions (temperature, pH) for a defined time.

  • Quantification: Stop the reaction and measure the product formed (e.g., reducing sugars for cellulase/pectinase activity) using a suitable method, such as spectrophotometry.

  • Calculation: Determine the enzyme activity and calculate the percentage of inhibition caused by this compound to derive an IC50 value.

Toxicological Profile and Environmental Fate

While highly effective against target fungi, a comprehensive overview requires consideration of this compound's effects on non-target organisms. It is generally considered to have low to moderate ecotoxicity.[2] Studies have shown it to be practically non-toxic to birds and mammals and virtually non-toxic to bees.[21] However, it can be toxic to some aquatic organisms, and its environmental risk may increase when mixed with other pesticides.[22][23] As an endocrine disruptor, it has also been shown to have potential impacts on the growth and development of aquatic life and mammals.[24] Therefore, adherence to recommended application rates and practices is crucial to minimize environmental impact.

Conclusion

This compound remains a valuable fungicide due to its broad spectrum of activity and dual mechanism of action that targets both essential metabolic pathways and the physical infection process in fungi. Its ability to inhibit methionine biosynthesis and the secretion of cell wall-degrading enzymes provides a robust defense against a wide array of plant pathogens. However, the emergence of resistant strains underscores the need for continued research into its molecular interactions and for the implementation of effective resistance management strategies. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working to understand and optimize the use of this important agricultural tool.

References

Pyrimethanil's Enigmatic Dance with Methionine Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil, a cornerstone of the anilinopyrimidine class of fungicides, has long been implicated in the disruption of methionine biosynthesis in pathogenic fungi.[1] This technical guide delves into the core of this interaction, consolidating current research on its mechanism of action, presenting quantitative data on its effects, and providing detailed experimental protocols for further investigation. While the inhibition of methionine synthesis remains a widely accepted mode of action, conflicting evidence suggests a more complex mechanism, potentially involving the secretion of cell wall-degrading enzymes.[2][3] This document aims to provide a comprehensive resource for researchers exploring the multifaceted effects of this compound.

The Fungal Methionine Biosynthesis Pathway: A Vital Target

Methionine, an essential amino acid, plays a pivotal role in fungal growth, development, and pathogenicity. Its biosynthesis is a multi-step enzymatic pathway, making it an attractive target for antifungal agents. In most fungi, the pathway proceeds as follows:

  • Aspartate is converted through a series of reactions to O-phosphohomoserine .

  • Cystathionine γ-synthase (CGS) catalyzes the condensation of O-phosphohomoserine and cysteine to form cystathionine .[4]

  • Cystathionine β-lyase (CBL) then cleaves cystathionine to produce homocysteine , pyruvate, and ammonia.[5]

  • Finally, methionine synthase catalyzes the methylation of homocysteine to yield methionine .

The enzymes CGS and CBL are considered the primary targets for anilinopyrimidine fungicides like this compound.[1][6]

This compound's Mechanism of Action: Inhibition and Controversy

The prevailing hypothesis for this compound's antifungal activity is its inhibition of methionine biosynthesis, specifically targeting CGS and CBL.[1] This disruption leads to a depletion of methionine, hindering protein synthesis and other essential metabolic processes. However, the evidence is not entirely conclusive.

Studies on Botrytis cinerea have shown that this compound can slightly inhibit CBL activity.[2] In contrast, research on Penicillium digitatum revealed only a partial reduction in methionine production even at concentrations that significantly inhibit mycelial growth, suggesting the existence of other mechanisms of action.[6] Furthermore, this compound has been shown to inhibit the secretion of extracellular enzymes, such as cellulase and pectinase, which are crucial for host penetration.[3][7]

Resistance to this compound has been linked to mutations in the CGS gene in some fungal species, but not in others, adding another layer of complexity to its mode of action.[2][6]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: In Vivo Efficacy of this compound against Fungal Pathogens

Fungal SpeciesParameterValueReference
Penicillium digitatumMean EC500.137 ± 0.046 µg/mL[6]
Penicillium digitatumMinimum EC500.073 µg/mL[6]
Penicillium digitatumMaximum EC500.436 µg/mL[6]

Table 2: Inhibition of Methionine Biosynthesis and Related Enzymes by this compound

Fungal SpeciesParameterThis compound Concentration% InhibitionReference
Penicillium digitatumMethionine Production0.20 µg/mL21.6%[6]
Botrytis cinereaCystathionine β-lyase (CBL) Activity0.1 mMSlight Inhibition[2]
Penicillium digitatumCellulase Activity0.20 µg/mL9.1%[6]
Penicillium digitatumPectinase Activity0.20 µg/mL32.8%[6]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on methionine biosynthesis. These protocols are adapted from established methods and should be optimized for specific fungal species and laboratory conditions.

Fungal Culture and this compound Treatment
  • Culture Medium: Prepare Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) for fungal growth.

  • Inoculation: Inoculate the media with fungal spores or mycelial plugs.

  • This compound Treatment: Amend the media with varying concentrations of this compound (e.g., from 0.01 to 10 µg/mL). A stock solution of this compound can be prepared in a suitable solvent like acetone or DMSO. Ensure the final solvent concentration in the media is non-toxic to the fungus.

  • Incubation: Incubate the cultures at the optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 3-7 days).

  • Growth Assessment: Measure mycelial growth (colony diameter on agar) or dry weight (in broth) to determine the EC50 value.

In Vitro Enzyme Inhibition Assay (Adapted Protocol)

This protocol is a generalized procedure for assessing the direct inhibitory effect of this compound on CGS and CBL.

  • Enzyme Extraction:

    • Grow the fungus in PDB to a sufficient biomass.

    • Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

    • Grind the mycelia in liquid nitrogen and resuspend in extraction buffer containing protease inhibitors.

    • Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

  • Enzyme Assay:

    • For CBL: A coupled enzyme assay can be used.[8] The reaction mixture should contain the enzyme extract, L-cystathionine (substrate), and this compound at various concentrations. The production of pyruvate can be monitored spectrophotometrically by coupling it to the lactate dehydrogenase reaction and measuring the decrease in NADH absorbance at 340 nm.

    • For CGS: A colorimetric assay can be adapted.[4] The reaction mixture should contain the enzyme extract, O-phosphohomoserine and L-cysteine (substrates), and this compound. The reaction can be stopped, and the product, cystathionine, can be quantified.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% enzyme inhibition.

    • To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[9][10]

Quantification of Methionine by HPLC (Adapted Protocol)

This protocol outlines the extraction and quantification of intracellular methionine from this compound-treated fungi.

  • Methionine Extraction:

    • Harvest and wash the fungal mycelia from control and this compound-treated cultures.

    • Lyophilize the mycelia and grind to a fine powder.

    • Extract amino acids using a suitable extraction solvent (e.g., 75% methanol: 25% water) with sonication or microwave-assisted extraction.[11]

    • Centrifuge the extract and filter the supernatant.

  • HPLC Analysis:

    • Use a reversed-phase C18 column.

    • Pre-column derivatization of amino acids with o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethylchloroformate (FMOC) for secondary amino acids is a common method for fluorescence detection.[12][13]

    • The mobile phase typically consists of a gradient of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detect the derivatized amino acids using a fluorescence detector.

    • Quantify methionine by comparing the peak area to a standard curve of known methionine concentrations.

Gene Expression Analysis by RT-qPCR (Adapted Protocol)

This protocol describes the analysis of CGS and CBL gene expression in response to this compound.

  • RNA Extraction:

    • Harvest fungal mycelia from control and this compound-treated cultures.

    • Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a suitable method for fungi, such as a TRIzol-based method or a commercial kit.

  • cDNA Synthesis:

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design specific primers for the CGS and CBL genes, as well as for one or more stable reference genes (e.g., actin, GAPDH, or tubulin).[9]

    • Perform qPCR using a SYBR Green-based detection method.

    • The reaction mixture should contain cDNA, primers, and SYBR Green master mix.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes (CGS and CBL) using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[14]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Methionine_Biosynthesis_Pathway Aspartate Aspartate OPH O-Phosphohomoserine Aspartate->OPH Multiple steps CGS Cystathionine γ-synthase (CGS) OPH->CGS Cysteine Cysteine Cysteine->CGS Cystathionine Cystathionine CBL Cystathionine β-lyase (CBL) Cystathionine->CBL Homocysteine Homocysteine MetSynthase Methionine synthase Homocysteine->MetSynthase Methionine Methionine CGS->Cystathionine CBL->Homocysteine MetSynthase->Methionine Pyrimethanil_CGS This compound Pyrimethanil_CGS->CGS Inhibition? Pyrimethanil_CBL This compound Pyrimethanil_CBL->CBL Inhibition?

Caption: Fungal Methionine Biosynthesis Pathway and Potential Inhibition by this compound.

Experimental_Workflow cluster_invivo In Vivo / Whole Cell Analysis cluster_invitro In Vitro / Enzymatic Analysis Culture Fungal Culture + This compound Treatment Growth Mycelial Growth Assessment (EC50) Culture->Growth Methionine_Quant Methionine Quantification (HPLC) Culture->Methionine_Quant Gene_Expression Gene Expression Analysis (RT-qPCR) Culture->Gene_Expression Enzyme_Extract Crude Enzyme Extraction Enzyme_Assay Enzyme Inhibition Assay (CGS & CBL) Enzyme_Extract->Enzyme_Assay Kinetics Kinetic Analysis (IC50, Ki, MOA) Enzyme_Assay->Kinetics

Caption: Experimental Workflow for Investigating this compound's Effect.

Conclusion and Future Directions

The interaction between this compound and the fungal methionine biosynthesis pathway is a compelling area of study with implications for fungicide development and resistance management. While the inhibition of CGS and CBL is a plausible mechanism of action, the existing data suggests a more intricate picture. Future research should focus on:

  • Detailed kinetic studies with purified fungal CGS and CBL from various species to determine precise IC50 and Ki values for this compound.

  • Comprehensive metabolomic analyses to understand the broader metabolic impact of this compound treatment.

  • Proteomic studies to investigate the effect of this compound on protein secretion and identify other potential molecular targets.

A deeper understanding of this compound's multifaceted mode of action will be instrumental in developing more effective and durable antifungal strategies.

References

An In-depth Technical Guide to the Discovery and Development of Anilinopyrimidine Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anilinopyrimidine fungicides represent a significant class of agricultural chemicals vital for the management of a broad spectrum of fungal diseases in crops. Introduced in the 1990s, the primary commercialized active ingredients—cyprodinil, pyrimethanil, and mepanipyrim—have become essential tools for farmers worldwide. This technical guide provides a comprehensive overview of the discovery and development history of these fungicides, detailing their mechanism of action, synthesis, biological activity, and the evolution of fungal resistance. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of new fungicidal agents.

Introduction: The Emergence of Anilinopyrimidines

The anilinopyrimidine (AP) fungicides were introduced to the agrochemical market in the mid to late 1990s as a novel class of fungicides with a unique mode of action.[1][2] This new chemistry provided an effective solution for the control of a range of economically important plant pathogens, particularly Ascomycetes. The three principal active ingredients that have seen widespread commercial success are:

  • Cyprodinil: Developed by Ciba-Geigy (now Syngenta), it is a broad-spectrum foliar fungicide.[3]

  • This compound: Another key anilinopyrimidine, it is widely used for the control of grey mould and leaf scab.[4]

  • Mepanipyrim: This compound also targets a range of fungal pathogens, particularly Botrytis cinerea.[5]

These fungicides exhibit both protective and curative properties and are systemic, being absorbed by the leaves and translocated within the plant.[2] A key characteristic of the anilinopyrimidine class is the lack of cross-resistance with other existing fungicide groups, making them valuable in resistance management programs. However, cross-resistance among the different anilinopyrimidine fungicides has been observed.[2]

Discovery and Development Timeline

The development of anilinopyrimidine fungicides was the result of extensive research and lead optimization programs aimed at identifying novel chemical entities with potent and broad-spectrum antifungal activity.

Discovery_Timeline cluster_1980s Late 1980s - Early 1990s: Lead Discovery cluster_1990s Early to Mid-1990s: Lead Optimization and Commercialization cluster_late_1990s_present Late 1990s - Present: Post-launch Development Lead_Discovery Initial screening identifies anilinopyrimidine scaffold with fungicidal activity Mepanipyrim Mepanipyrim introduced (early 1990s) Lead_Discovery->Mepanipyrim Optimization This compound This compound introduced (mid-1990s) Lead_Discovery->this compound Optimization Cyprodinil Cyprodinil introduced (mid-1990s) Lead_Discovery->Cyprodinil Optimization Resistance Emergence and study of fungal resistance Mepanipyrim->Resistance This compound->Resistance Cyprodinil->Resistance MoA_Refinement Further investigation and debate on the precise mechanism of action Resistance->MoA_Refinement

Figure 1: Key milestones in the discovery and development of anilinopyrimidine fungicides.

While specific details of the initial lead discovery are proprietary, the subsequent development focused on modifying the substituents on the pyrimidine and aniline rings to enhance efficacy, broaden the spectrum of activity, and improve toxicological and environmental profiles. Structure-activity relationship (SAR) studies have been crucial in this process, leading to the identification of the optimal substitutions found in the commercialized products.[6][7]

Mechanism of Action

The mode of action of anilinopyrimidine fungicides has been a subject of considerable research and some debate. The Fungicide Resistance Action Committee (FRAC) classifies them in Group 9, with the proposed mechanism being the inhibition of methionine biosynthesis.[2]

Inhibition of Methionine Biosynthesis

The primary proposed mechanism is the disruption of the biosynthesis of the essential amino acid methionine.[8] This inhibition is believed to interfere with protein synthesis and subsequently halt cell division and growth.[8] Early studies suggested that the specific target within the methionine biosynthesis pathway could be the enzyme cystathionine β-lyase (CBL).[9][10]

However, subsequent enzymatic studies have yielded conflicting results, with some showing only minor or no direct inhibition of CBL by anilinopyrimidines at physiologically relevant concentrations.[9][10] Furthermore, sequencing of the CBL gene in resistant fungal strains has not consistently revealed mutations that would explain the resistance phenotype.[9] This has led to the hypothesis that the effect on methionine biosynthesis might be indirect or that other targets are involved.

Methionine_Biosynthesis_Inhibition cluster_pathway Methionine Biosynthesis Pathway Homoserine Homoserine O_Phosphohomoserine O_Phosphohomoserine Homoserine->O_Phosphohomoserine Cystathionine Cystathionine O_Phosphohomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Anilinopyrimidines Anilinopyrimidine Fungicides CBL Cystathionine β-lyase (Proposed Target) Anilinopyrimidines->CBL Inhibition? Enzyme_Secretion Inhibition of Hydrolytic Enzyme Secretion Anilinopyrimidines->Enzyme_Secretion

Figure 2: Proposed mechanisms of action of anilinopyrimidine fungicides.
Inhibition of Fungal Hydrolytic Enzyme Secretion

In addition to their effects on methionine biosynthesis, anilinopyrimidine fungicides have been shown to inhibit the secretion of fungal hydrolytic enzymes.[8][11] These enzymes, such as cellulases, pectinases, and proteases, are crucial for the breakdown of plant tissues, allowing the fungus to penetrate and colonize the host.[11][12] By inhibiting the secretion of these enzymes, anilinopyrimidines effectively block the infection process.[8]

Synthesis of Anilinopyrimidine Fungicides

The synthesis of anilinopyrimidine fungicides generally involves the construction of the core anilinopyrimidine scaffold followed by the introduction of specific substituents. The following sections provide an overview of the synthetic routes for the three main commercial products.

Synthesis of this compound

One common synthetic route to this compound involves the reaction of a substituted pyrimidine with aniline. For example, 4,6-dimethyl-2-methylsulfonylpyrimidine can be reacted with formanilide in the presence of hydrochloric acid to yield this compound.[13] Another method involves the reaction of aniline and cyanamide to form a guanidine intermediate, which is then cyclized with acetylacetone.[1][14]

Experimental Protocol: Synthesis of this compound via Guanidine Intermediate [1]

  • Guanidine Formation: Aniline and a 50% aqueous solution of cyanamide are charged into a reactor under a nitrogen atmosphere.

  • Acidification: 32% hydrochloric acid is added to adjust the pH to 2.5.

  • Heating: The reaction mixture is heated from 45°C to 95°C over a period of 2 hours, maintaining the pH at 2.5 by the addition of more hydrochloric acid as needed.

  • Cyclization: Acetylacetone is added to the reaction mixture at 80°C.

  • Neutralization and Phase Separation: A 50% sodium hydroxide solution is added to a pH of 7.9. After stirring for one hour, the lower aqueous phase is removed.

  • Purification: Excess acetylacetone is removed by distillation under reduced pressure. The residue is cooled to 80°C and isopropanol is added. The mixture is then gradually cooled to 0°C to induce crystallization.

  • Isolation: The product is collected by filtration, washed with isopropanol, and dried under vacuum at 70°C.

Synthesis of Cyprodinil

The synthesis of cyprodinil involves the preparation of a pyrimidine ring with cyclopropyl and methyl substituents, which is then coupled with aniline. This typically involves multi-step sequences starting from readily available precursors.[3]

Conceptual Synthetic Workflow for Cyprodinil

Cyprodinil_Synthesis Start Starting Materials (e.g., cyclopropyl methyl ketone, guanidine derivative) Intermediate1 Pyrimidine Ring Formation Start->Intermediate1 Intermediate2 Functionalization of Pyrimidine Ring Intermediate1->Intermediate2 Final_Product Cyprodinil Intermediate2->Final_Product Coupling with Aniline

Figure 3: Conceptual workflow for the synthesis of cyprodinil.
Synthesis of Mepanipyrim

The synthesis of mepanipyrim involves the reaction of a substituted pyrimidine with aniline. A common starting material is 2-amino-4,6-dimethylpyrimidine, which can be acylated to introduce the desired substituents.[15]

Conceptual Synthetic Workflow for Mepanipyrim

Mepanipyrim_Synthesis Start Starting Materials (e.g., 2-amino-4,6-dimethylpyrimidine, 4-methylbenzoyl chloride) Intermediate1 Acylation Reaction Start->Intermediate1 Final_Product Mepanipyrim Intermediate1->Final_Product

Figure 4: Conceptual workflow for the synthesis of mepanipyrim.

Biological Activity and Efficacy

Anilinopyrimidine fungicides are effective against a range of fungal pathogens. Their efficacy is typically quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

In Vitro Fungicidal Activity

The following tables summarize the in vitro activity of cyprodinil, this compound, and mepanipyrim against key plant pathogens.

Table 1: In Vitro Activity (EC50 in µg/mL) of Anilinopyrimidine Fungicides against Botrytis cinerea

FungicideEC50 (µg/mL)Reference
Cyprodinil0.03 - 5.97[16][17]
This compound0.03 - >50[18][19]
MepanipyrimData not readily available in a comparable format

Table 2: In Vitro Activity (EC50 in µg/mL) of Anilinopyrimidine Fungicides against Venturia inaequalis

FungicideEC50 (µg/mL)Reference
Cyprodinil5.04 - 83.7[20]
This compound0.12 - >500[20]
MepanipyrimData not readily available in a comparable format

Table 3: In Vitro Activity (EC50 in µg/mL) of Anilinopyrimidine Fungicides against Other Pathogens

FungicidePathogenEC50 (µg/mL)Reference
This compoundSclerotinia sclerotiorum0.411 - 0.610[11]
This compoundPenicillium digitatum0.073 - 0.436[12][21]
CyprodinilAspergillus flavus<0.05[16]
This compoundAlternaria solani<0.10 - 1.70[17]
CyprodinilAlternaria solani<0.10 - 1.85[17]

Note: EC50 values can vary significantly depending on the specific isolate, experimental conditions, and assay method.

Key Experimental Protocols

The development and evaluation of anilinopyrimidine fungicides rely on a set of standardized experimental protocols.

Mycelial Growth Inhibition Assay

This assay is used to determine the effect of a fungicide on the vegetative growth of a fungus.

Protocol: Mycelial Growth Inhibition Assay

  • Medium Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and amend it with a series of concentrations of the test fungicide. A solvent control (medium with the solvent used to dissolve the fungicide) and a negative control (medium only) should also be prepared.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the actively growing edge of a fungal culture, onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the negative control. The EC50 value can then be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay assesses the ability of a fungicide to inhibit the germination of fungal spores, a critical early step in the infection process.

Protocol: Spore Germination Assay

  • Spore Suspension: Prepare a suspension of fungal spores in sterile distilled water or a suitable germination medium.

  • Treatment: Mix the spore suspension with a series of concentrations of the test fungicide. A solvent control and a negative control should be included.

  • Incubation: Place a drop of each treated spore suspension on a microscope slide or in the well of a microtiter plate and incubate in a humid chamber at an optimal temperature for germination.

  • Observation: After a defined incubation period, observe the spores under a microscope and count the number of germinated and non-germinated spores. A spore is typically considered germinated if the germ tube is at least as long as the spore itself.

  • Calculation: Calculate the percentage of spore germination inhibition for each fungicide concentration relative to the negative control. The EC50 or IC50 value can then be determined.

Enzyme Secretion Inhibition Assay

This assay measures the effect of a fungicide on the secretion of hydrolytic enzymes by the fungus.

Protocol: Assay for Pectinase and Cellulase Activity Inhibition [12]

  • Fungal Culture: Grow the target fungus in a liquid medium containing a carbon source that induces the secretion of the enzymes of interest (e.g., pectin for pectinase, cellulose for cellulase). The medium should be amended with different concentrations of the anilinopyrimidine fungicide.

  • Enzyme Extraction: After a suitable incubation period, separate the fungal mycelium from the culture filtrate by centrifugation or filtration. The culture filtrate contains the secreted enzymes.

  • Enzyme Assay:

    • Pectinase Activity: Mix the culture filtrate with a pectin solution and incubate. Measure the release of reducing sugars using a suitable method (e.g., dinitrosalicylic acid method).

    • Cellulase Activity: Mix the culture filtrate with a cellulose solution (e.g., carboxymethyl cellulose) and incubate. Measure the release of reducing sugars.

  • Calculation: Compare the enzyme activity in the fungicide-treated cultures to that in the control cultures to determine the percentage of inhibition of enzyme secretion.

Fungal Resistance

The development of resistance is a significant challenge for all site-specific fungicides, and anilinopyrimidines are no exception. Resistance to anilinopyrimidines has been reported in several important plant pathogens, including Botrytis cinerea and Venturia inaequalis.[2] The risk of resistance development is considered to be medium.[2]

Resistance management strategies are crucial to prolong the effective lifespan of these fungicides. These strategies typically involve:

  • Alternating with fungicides with different modes of action: This reduces the selection pressure for resistance to any single fungicide class.

  • Using mixtures of fungicides: Combining anilinopyrimidines with fungicides from other FRAC groups can delay the development of resistance.

  • Limiting the number of applications per season: This also helps to reduce selection pressure.

  • Adhering to recommended application rates: Using lower-than-recommended rates can select for partially resistant individuals in the fungal population.

Conclusion

The anilinopyrimidine fungicides have been a valuable addition to the arsenal of tools available for managing fungal diseases in agriculture for over two decades. Their unique mode of action, targeting both methionine biosynthesis and the secretion of fungal enzymes, has made them effective against a range of important pathogens. However, the emergence of resistance underscores the need for continued research into their precise molecular targets and for the implementation of robust resistance management strategies. A thorough understanding of the discovery, development, and biological properties of this important class of fungicides, as detailed in this guide, is essential for the development of the next generation of sustainable and effective crop protection solutions.

References

Spectroscopic data analysis of Pyrimethanil (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimethanil, chemically known as 4,6-dimethyl-N-phenylpyrimidin-2-amine (C₁₂H₁₃N₃), is a broad-spectrum anilinopyrimidine fungicide.[1][2] It is widely utilized in agriculture to control diseases like grey mould on fruits, vegetables, and ornamental plants.[1] The mode of action involves the inhibition of methionine biosynthesis, an essential amino acid for fungi, thereby preventing the secretion of enzymes required for infection.[3][4] For researchers, scientists, and professionals in drug development and quality control, accurate identification and structural elucidation of such active ingredients are paramount. This guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

General Workflow for Spectroscopic Analysis

The structural elucidation of a compound like this compound follows a systematic workflow. This process begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The resulting spectra are then individually interpreted and finally combined to confirm the overall molecular structure.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Interpretation cluster_2 Structural Confirmation Sample Sample Preparation (e.g., Dissolution, KBr Pellet) NMR_acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) Sample->NMR_acq IR_acq IR Data Acquisition (FTIR) Sample->IR_acq MS_acq Mass Spec Acquisition (LC-MS/MS, GC-MS) Sample->MS_acq NMR_proc NMR Spectrum Analysis (Chemical Shifts, Coupling) NMR_acq->NMR_proc IR_proc IR Spectrum Analysis (Functional Groups) IR_acq->IR_proc MS_proc Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS_acq->MS_proc Elucidation Final Structure Elucidation & Confirmation NMR_proc->Elucidation IR_proc->Elucidation MS_proc->Elucidation

Caption: General workflow for spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural assignment of this compound.

¹H and ¹³C NMR Data

The following table summarizes the experimental chemical shifts for the protons and carbons in this compound. The assignments are based on one- and two-dimensional NMR experiments.[5]

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Assignment
1--Phenyl Ring C-N
2, 67.52 (d)128.5Phenyl Ring C-H (ortho)
3, 57.29 (t)128.9Phenyl Ring C-H (meta)
47.02 (t)121.8Phenyl Ring C-H (para)
78.35 (s)-N-H
8-162.3Pyrimidine Ring C-N
9, 11-168.0Pyrimidine Ring C-CH₃
106.55 (s)110.2Pyrimidine Ring C-H
12, 132.25 (s)23.8Methyl (CH₃)

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Interpretation of NMR Spectra
  • ¹H NMR : The spectrum shows distinct signals for the aromatic protons of the phenyl ring, with characteristic doublet and triplet splitting patterns. A singlet around 6.55 ppm corresponds to the lone proton on the pyrimidine ring. The two methyl groups on the pyrimidine ring are equivalent and appear as a sharp singlet at approximately 2.25 ppm. The N-H proton is typically a broad singlet, observed here around 8.35 ppm.

  • ¹³C NMR : The spectrum displays signals for all 12 unique carbon atoms. The carbons of the pyrimidine ring appear at the lower field (110.2, 162.3, 168.0 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The phenyl ring carbons resonate in the typical aromatic region (121.8-128.9 ppm). The methyl carbons give a single signal at a high field (23.8 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR : Perform experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities, respectively, aiding in unambiguous signal assignment.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

IR Absorption Data for this compound
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400N-H StretchSecondary Amine (N-H)
3100-3000C-H StretchAromatic (sp² C-H)
2950-2850C-H StretchAliphatic (sp³ C-H)
~1600C=C and C=N StretchAromatic Ring and Pyrimidine Ring
~1294C-N StretchAryl-Amine
~990Ring VibrationPyrimidine Ring
~559C-H Out-of-plane bendAromatic Ring

Source: Characteristic wavenumbers assigned based on typical functional group frequencies and published data.[7]

Interpretation of IR Spectrum

The IR spectrum of this compound confirms its key structural features. A prominent peak around 3400 cm⁻¹ indicates the presence of the N-H group. Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching in the aromatic rings, while those just below 3000 cm⁻¹ correspond to the methyl group C-H stretches. The complex pattern around 1600 cm⁻¹ is due to the stretching vibrations of the C=C bonds in the phenyl ring and the C=N bonds within the pyrimidine ring. The peak at 1294 cm⁻¹ is indicative of the C-N bond connecting the phenyl group to the amine.[7]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet) : Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Place the KBr pellet in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan with an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals structural details through the analysis of fragmentation patterns.

Mass Spectrometry Data for this compound

This compound has a molecular weight of 199.25 g/mol .[1][8] In mass spectrometry, it typically shows a prominent molecular ion peak or a protonated molecule peak depending on the ionization technique.

m/z (mass-to-charge ratio) Proposed Ion Significance
200.1[M+H]⁺Protonated Molecular Ion (ESI)[9]
199[M]⁺˙Molecular Ion (EI)[10]
198[M-H]⁺Loss of a hydrogen radical[10]
182.1[M-NH₃]⁺˙ or [M-CH₅]⁺Loss of ammonia or a methyl radical[9]
107.05[C₇H₉N]⁺Fragment corresponding to dimethyl-aminopyrimidine cation[9]
77[C₆H₅]⁺Phenyl cation
Fragmentation Pathway

Electron Impact (EI) ionization is a high-energy technique that causes the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, a plausible fragmentation pathway involves the initial loss of a hydrogen atom from the molecular ion, followed by further cleavages.

G M This compound [C₁₂H₁₃N₃]⁺˙ m/z = 199 F198 [M-H]⁺ m/z = 198 M->F198 -H• F182 [M-CH₅]⁺ m/z = 182 M->F182 -CH₅• F107 [C₇H₉N]⁺ m/z = 107 M->F107 -C₅H₄N₂ F77 [C₆H₅]⁺ m/z = 77 M->F77 -C₆H₈N₃

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : Introduce the sample via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • GC-MS : Suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before entering the mass spectrometer.

    • LC-MS/MS : Ideal for a wider range of compounds. The sample is separated by HPLC and then ionized.[9][11]

  • Ionization :

    • Electron Impact (EI) : A hard ionization technique typically used with GC-MS that provides rich fragmentation data.

    • Electrospray Ionization (ESI) : A soft ionization technique commonly used with LC-MS that usually produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]

  • Mass Analysis : Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides structural clues through its fragmentation pattern. This integrated spectroscopic approach is indispensable for the verification, quality control, and detailed study of this compound in research and industrial settings.

References

Methodological & Application

Application Note & Protocol: Quantification of Pyrimethanil in Soil Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal diseases on fruits, vegetables, and other crops.[1] Its persistence and potential accumulation in soil necessitate reliable and sensitive analytical methods for monitoring its environmental fate and ensuring food safety. This application note provides a detailed protocol for the quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds.

The method described herein is based on established protocols, including those recognized by the U.S. Environmental Protection Agency (EPA), and is suitable for the determination of this compound residues in various soil types.[2] The protocol covers sample preparation, extraction, clean-up, and GC-MS analysis, providing a comprehensive guide for researchers in environmental science and agricultural chemistry.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetone, Acetonitrile, Ethyl Acetate, n-Hexane (Pesticide Grade or equivalent)

  • Reagents: Anhydrous Sodium Sulfate, Sodium Chloride (NaCl), Magnesium Sulfate (MgSO₄), Primary Secondary Amine (PSA) sorbent

  • Standards: this compound analytical standard (≥98% purity)

  • Glassware: Soxhlet extraction apparatus, round-bottom flasks, beakers, graduated cylinders, volumetric flasks, Pasteur pipettes, GC vials with inserts.

  • Equipment: Analytical balance, vortex mixer, centrifuge, rotary evaporator, heating mantle, ultrasonic bath, nitrogen evaporator, GC-MS system.

Sample Preparation and Extraction

Two primary extraction methods are presented: Soxhlet extraction, a classical and thorough method, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a more rapid and high-throughput alternative.

  • Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove stones and large debris.[3] Homogenize the sieved soil by thorough mixing.

  • Extraction:

    • Weigh 20.0 g of the homogenized soil into a cellulose extraction thimble.[2]

    • Place the thimble into a Soxhlet extractor.

    • Add 250 mL of a 90:10 (v/v) acetonitrile:water mixture to a 500 mL round-bottom flask and connect it to the Soxhlet apparatus.[2]

    • Extract the sample for 6 hours, ensuring a consistent cycle rate.[2]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Decant the solvent from the extraction thimble into the round-bottom flask.[2]

    • Concentrate the extract to near dryness using a rotary evaporator with the water bath set at 40-50°C.[2]

  • Solvent Exchange:

    • Redissolve the residue in 20 mL of ethyl acetate for GC-MS analysis.[2]

  • Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to hydrate the soil.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[4]

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Transfer the supernatant to a GC vial for analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument used.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

    • Inlet: Splitless mode, injection volume 1-2 µL.

    • Inlet Temperature: 250°C.[5]

    • Oven Temperature Program:

      • Initial temperature: 55°C, hold for 2 minutes.

      • Ramp 1: 25°C/min to 165°C, hold for 1 minute.

      • Ramp 2: 25°C/min to 265°C, hold for 3.6 minutes.[2]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature: 230°C.[6]

    • Transfer Line Temperature: 280°C.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for initial identification.

    • SIM Ions for this compound (m/z): 198.1 (quantifier), 118.1, 183.1 (qualifiers).[7]

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound in soil using GC-MS and other comparable methods.

ParameterValueMethodReference
Limit of Quantification (LOQ)0.01 ppm (mg/kg)GC-MSD[2]
Limit of Detection (LOD)0.001 µg/gHS-SPME-GC-MS[8]
Recovery (at 0.01 ppm)85-110%GC-MSD[2]
Linearity (r²)>0.99GC-MS/MS[9]

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Final Preparation cluster_analysis Analysis soil_sample Soil Sample Collection air_dry Air Drying soil_sample->air_dry sieve Sieving (2mm) air_dry->sieve homogenize Homogenization sieve->homogenize weigh Weigh 20g Soil homogenize->weigh soxhlet Soxhlet Extraction (Acetonitrile:Water 9:1, 6h) weigh->soxhlet concentrate Concentration (Rotary Evaporator) soxhlet->concentrate solvent_exchange Solvent Exchange (Ethyl Acetate) concentrate->solvent_exchange final_extract Final Extract solvent_exchange->final_extract gcms GC-MS Analysis final_extract->gcms data_analysis Data Quantification gcms->data_analysis

References

Application of Pyrimethanil in Controlling Botrytis cinerea in Vineyards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely utilized in viticulture for the effective control of gray mold, a disease caused by the necrotrophic fungus Botrytis cinerea. This pathogen can cause significant economic losses by affecting the yield and quality of grapes. This compound exhibits both protective and curative properties, primarily by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth and development.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in research and vineyard management strategies against Botrytis cinerea.

Mechanism of Action

This compound's primary mode of action is the inhibition of methionine biosynthesis in Botrytis cinerea.[1][2] This disruption of protein synthesis consequently affects cell division and the secretion of hydrolytic enzymes that are crucial for the infection process.[3][4] While the precise molecular target is still a subject of some investigation, studies have suggested that this compound may affect enzymes such as cystathionine β-lyase in the methionine biosynthesis pathway.[3][5][6]

Data Presentation

Table 1: Efficacy of this compound and Other Fungicides Against Botrytis cinerea in Field Trials
Fungicide/Treatment StrategyApplication TimingDisease Incidence (%)Disease Severity (%)Reference
Untreated Control-31.6711.46[7]
This compoundFlowering, Bunch ClosureSignificantly reducedSignificantly reduced[8]
Boscalid followed by this compoundBunch Closure, VeraisonLowLow[8]
Two applications of this compoundBunch Closure, VeraisonLowLow[8]
Fenhexamid followed by Cyprodinil+FludioxonilBunch Closure, VeraisonModerateModerate[8]

Note: "Significantly reduced" indicates a statistically significant reduction compared to the untreated control as reported in the cited study. Actual percentage values were not consistently provided across all studies in a directly comparable format.

Table 2: In Vitro Efficacy of this compound against Botrytis cinerea
ParameterValueConditionsReference
IC50 (Polygalacturonase)~0.25 µM3-day-old cultures[1]
IC50 (Cellulase)~0.25 µM3-day-old cultures[1]
IC50 (Proteinase)~0.25 µM3-day-old cultures[1]
IC50 (Laccase)~1.0 µM3-day-old cultures[1]
EC50 (Sensitive Isolates)0.04 - 0.5 mg/LDefined minimal medium[9][10]
EC50 (Resistant Isolates)1 - 10 mg/LDefined minimal medium[9][10]
Table 3: Resistance Frequencies of Botrytis cinerea to this compound in Vineyards
RegionYear(s) of StudyResistance Frequency (%)Reference
Southeastern Spain200012[10]
China (Vineyards)Not specified22.22 - 62.50[4]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the effective concentration (EC50) of this compound required to inhibit the mycelial growth of Botrytis cinerea by 50%.

Materials:

  • Botrytis cinerea isolates

  • Potato Dextrose Agar (PDA) medium

  • Technical grade this compound

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (20-25°C)

  • Solvent for this compound (e.g., acetone or DMSO)

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Autoclave the PDA medium and cool it to 50-55°C.

    • Add the required aliquots of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent alone.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing 3- to 5-day-old B. cinerea culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant portion of the plate.

  • Data Collection and Analysis:

    • Measure the colony diameter of the fungal growth on each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Protocol 2: Field Application of this compound in Vineyards

This protocol outlines a general procedure for the application of this compound in a vineyard setting to control Botrytis cinerea.

Materials:

  • Commercial formulation of this compound (e.g., Suspension Concentrate - SC)

  • Knapsack sprayer or tractor-mounted sprayer

  • Personal Protective Equipment (PPE) as per the product label

  • Water

Procedure:

  • Timing of Application:

    • Applications are typically recommended at key phenological stages of the grapevine, which are critical for Botrytis infection. These stages include:

      • End of flowering

      • Pre-bunch closure

      • Veraison (onset of ripening)

      • Pre-harvest

  • Preparation of Spray Solution:

    • Consult the product label for the recommended dosage. A general recommendation is 100–200 mL of a 50% SC formulation per 100L of water.[11]

    • Fill the sprayer tank with half the required volume of water.

    • Add the measured amount of this compound to the tank.

    • Add the remaining water to the tank while agitating to ensure thorough mixing.

  • Application:

    • Apply the spray solution to the grapevines, ensuring thorough coverage of the bunches.

    • The volume of water used per hectare will depend on the size of the vines and the type of sprayer used, but a common rate is 400 L/ha.[8]

  • Resistance Management:

    • To mitigate the development of fungicide resistance, it is crucial to adhere to resistance management strategies.

    • Limit the number of this compound applications per season (typically no more than two).[8]

    • Alternate or tank-mix this compound with fungicides that have a different mode of action.

Protocol 3: Determination of this compound Resistance in Botrytis cinerea Isolates

This protocol uses a discriminatory dose assay to quickly assess the resistance phenotype of B. cinerea isolates.

Materials:

  • Botrytis cinerea isolates

  • Defined minimal medium (e.g., 1.75 g/L KH2PO4, 0.75 g/L MgSO4, 4 g/L glucose, 4 g/L gelatin)[10]

  • This compound

  • Sterile petri dishes or multi-well plates

Procedure:

  • Preparation of Discriminatory Dose Media:

    • Prepare the defined minimal medium.

    • Based on established literature, determine a discriminatory concentration of this compound that separates sensitive and resistant populations (e.g., 0.7 mg/L).[10]

    • Prepare two sets of media: one without this compound (control) and one with the discriminatory dose of this compound.

  • Inoculation:

    • Prepare a conidial suspension from each B. cinerea isolate in sterile water, adjusting the concentration to approximately 10^4 - 10^5 spores/mL.

    • Inoculate the surface of both the control and the this compound-amended media with a small aliquot (e.g., 10 µL) of the conidial suspension.

  • Incubation:

    • Incubate the plates at 20-25°C for 3-5 days.

  • Assessment:

    • Observe for mycelial growth on both sets of plates.

    • Isolates that show significant growth on the this compound-amended medium are considered resistant.

    • Isolates that show little to no growth on the this compound-amended medium but grow well on the control medium are considered sensitive.

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare PDA Medium amend_media Amend Media with Fungicide prep_media->amend_media prep_fungicide Prepare this compound Stock prep_fungicide->amend_media inoculate Inoculate Plates with B. cinerea amend_media->inoculate incubate Incubate Plates (3-5 days) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

In Vitro Mycelial Growth Inhibition Assay Workflow.

pyrimethanil_field_application cluster_timing Application Timing cluster_procedure Procedure cluster_management Resistance Management flowering End of Flowering prep_solution Prepare Spray Solution flowering->prep_solution bunch_closure Pre-Bunch Closure bunch_closure->prep_solution veraison Veraison veraison->prep_solution pre_harvest Pre-Harvest pre_harvest->prep_solution application Apply to Vines (Thorough Coverage) prep_solution->application limit_app Limit Applications application->limit_app alternate_moa Alternate/Mix with Different MOA Fungicides application->alternate_moa

This compound Field Application Logic.

methionine_biosynthesis_inhibition cluster_pathway Methionine Biosynthesis Pathway Homoserine Homoserine Cystathionine Cystathionine Homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase This compound This compound This compound->Inhibition Inhibition->Cystathionine Inhibition

Proposed Inhibition of Methionine Biosynthesis by this compound.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pyrimethanil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide utilized for the control of various fungal pathogens, notably Botrytis cinerea (grey mold) on fruits, vegetables, and ornamental plants.[1][2] Its primary mode of action involves a dual-front attack on fungal pathogens. Firstly, it inhibits the biosynthesis of methionine, an essential amino acid for protein synthesis and cellular division, thereby stunting fungal growth.[1][3] Secondly, this compound disrupts the secretion of cell wall-degrading enzymes by the fungus, which are crucial for the invasion and colonization of host plant tissues.[3][4] Understanding the in vitro susceptibility of fungal isolates to this compound is critical for effective disease management, resistance monitoring, and the development of new antifungal strategies.

These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates to this compound using the broth microdilution method, adapted from established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7][8]

Mechanism of Action of this compound

This compound's efficacy stems from its ability to interfere with two critical fungal processes:

  • Inhibition of Methionine Biosynthesis: this compound disrupts the production of methionine, a vital amino acid.[3] This inhibition halts protein synthesis and subsequent cell division, effectively arresting the growth of the fungus.[1] The depletion of methionine can have cascading effects on various cellular functions.

  • Disruption of Cell Wall-Degrading Enzymes: Fungal pathogens secrete enzymes like cellulases and pectinases to break down the host's cell walls, facilitating infection.[9] this compound inhibits the secretion of these hydrolytic enzymes, thereby preventing the fungus from penetrating and spreading within the plant tissue.[3][4]

Below is a diagram illustrating the fungal methionine biosynthesis pathway, a primary target of this compound.

Methionine_Biosynthesis_Pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps OAcHomoserine O-Acetylhomoserine Homoserine->OAcHomoserine Homoserine O-acetyltransferase Homocysteine Homocysteine OAcHomoserine->Homocysteine O-acetylhomoserine sulfhydrolase Cystathionine Cystathionine OAcHomoserine->Cystathionine Cystathionine γ-synthase Methionine Methionine Homocysteine->Methionine Methionine synthase Cystathionine->Homocysteine Cystathionine β-lyase This compound This compound This compound->Homocysteine This compound->Cystathionine Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound in Plate A->D B Culture Fungal Isolate on Agar C Prepare Fungal Inoculum Suspension B->C E Inoculate Microtiter Plate C->E D->E F Incubate Plate E->F G Visually Read MIC F->G H Record Results G->H

References

Application Notes and Protocols for the Use of Pyrimethanil in Post-Harvest Treatment of Pome Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Pyrimethanil

This compound is a broad-spectrum anilinopyrimidine fungicide utilized for the prevention and control of various fungal diseases in pome fruits (apples, pears, etc.) both pre- and post-harvest.[1][2] It is particularly effective against common post-harvest pathogens such as Penicillium expansum (blue mold) and Botrytis cinerea (gray mold).[3][4] this compound functions primarily as a preventative agent by disrupting key fungal cellular processes, thereby inhibiting the establishment and spread of infection on the fruit surface.[1]

Chemical and Physical Properties
PropertyValue
Chemical Name 4,6-dimethyl-N-phenyl-2-pyrimidinamine
Chemical Class Anilinopyrimidine
CAS Number 53112-28-0
Formulation Commonly available as a Suspension Concentrate (SC)
Mechanism of Action

This compound employs a dual-level defense system against fungal pathogens:[1]

  • Inhibition of Methionine Biosynthesis: It blocks the production of methionine, an essential amino acid for fungi. This disruption in protein synthesis weakens the pathogen and prevents it from successfully infecting the fruit.[1]

  • Disruption of Cell Wall-Degrading Enzymes: this compound inhibits the secretion of hydrolytic enzymes by the fungus. These enzymes are crucial for breaking down the fruit's outer layer. By inhibiting these enzymes, this compound creates a protective barrier on the fruit's skin, preventing fungal penetration and colonization.[1][5]

This compound is highly effective at inhibiting the conidial germination and germ tube elongation of P. expansum and the mycelial growth of B. cinerea.[6]

Resistance Management

This compound is classified as a medium-risk fungicide for the development of resistance.[6] Cases of resistance in B. cinerea and P. expansum have been reported.[6] To mitigate the risk of resistance, it is recommended to rotate the use of this compound with fungicides that have different modes of action, such as fludioxonil.[7][8]

Experimental Protocols

Protocol for Post-Harvest Drench Application of this compound

This protocol outlines the steps for a laboratory-scale drench application to assess the efficacy of this compound.

Materials:

  • Mature, healthy pome fruits (e.g., 'Gala' apples)

  • This compound formulation (e.g., Penbotec 400 SC)

  • Sterile distilled water

  • Drench tank or suitable container

  • Calibrated measuring equipment

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Solution Preparation:

    • Calculate the required volume of this compound concentrate and water to achieve the desired treatment concentration (e.g., 250-1000 µg/mL).[4]

    • Pre-mix the measured this compound with a small amount of water to ensure good dispersion before adding it to the main volume of water in the drench tank.

    • Mix the drench solution thoroughly for at least 5 minutes.

  • Fruit Treatment:

    • Place the pome fruits in a single layer in a dipping basket.

    • Submerge the fruit in the this compound drench solution for a specified duration, typically between 30 and 60 seconds.[9]

    • Ensure complete coverage of the fruit surface.

    • Remove the fruit from the solution and allow them to air dry in a well-ventilated area.

  • Post-Treatment Handling:

    • Once dry, the treated fruit can be stored under controlled atmosphere conditions for subsequent analysis.

Protocol for Inoculation of Pome Fruits with Penicillium expansum

This protocol details the procedure for artificially inoculating pome fruits to test fungicide efficacy.

Materials:

  • Mature, healthy pome fruits

  • Culture of Penicillium expansum (1-2 weeks old)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water with 0.05% Tween 20

  • Hemocytometer

  • Micropipette

  • Sterile wounding tool (e.g., nail or borer)

  • Incubation chambers or plastic containers

Procedure:

  • Spore Suspension Preparation:

    • Harvest conidia from the PDA culture using a sterile loop and suspend them in sterile distilled water with 0.05% Tween 20.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 conidia/mL using a hemocytometer.[10][11]

  • Fruit Wounding and Inoculation:

    • Surface sterilize the pome fruits with a 2% sodium hypochlorite solution for 2 minutes, rinse with sterile water, and air dry.

    • Create uniform wounds (e.g., 5 mm deep and 4 mm wide) at the equator of each fruit.[1]

    • Pipette a small volume (e.g., 5-30 µL) of the prepared spore suspension into each wound.[1][10][11] For control fruits, apply sterile distilled water with 0.05% Tween 20.

  • Incubation:

    • Place the inoculated fruits in a high-humidity environment (approximately 95% relative humidity) at 25°C in the dark.[10][11] This can be achieved by placing them in a sealed plastic container with a small amount of sterile water.

    • Monitor the fruits for lesion development over several days.

Protocol for this compound Residue Analysis using QuEChERS and LC-MS/MS

This protocol provides a general outline for the extraction and analysis of this compound residues from pome fruit tissue.

Materials:

  • Homogenized pome fruit sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[9]

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing magnesium sulfate and a cleanup sorbent like PSA.

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at ≥4000 rpm.[9]

  • Analysis:

    • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

    • The limit of quantitation for this compound in apples is typically well below the maximum residue limits (MRLs).

Data Presentation

Efficacy of Post-Harvest this compound Application against Blue Mold (P. expansum)
TreatmentApplication MethodBlue Mold Incidence (%)Reference
This compoundDrench<4%[12]
FludioxonilDrench0-26%[12]
ThiabendazoleDrench65-99%[12]
Untreated Control-High[12]
This compound Residue Levels in Pome Fruits
Application MethodApplication RateResidue Level (mg/kg)Reference
Thermo-nebulization0.05 L/t of applesUp to 3.4[6]
DrenchLabel ratesNot specified[6]
Post-harvest spray0.04 kg ai/hL0.13 - 3.8[5]

Note: Maximum Residue Limits (MRLs) for this compound on pome fruits vary by country. For example, the proposed MRL in Canada is 14 ppm.

Visualizations

G cluster_fungus Fungal Pathogen (e.g., P. expansum) Methionine_Biosynthesis Methionine Biosynthesis Protein_Synthesis Protein Synthesis for Growth Methionine_Biosynthesis->Protein_Synthesis Hydrolytic_Enzymes Secretion of Hydrolytic Enzymes Cell_Wall_Degradation Fruit Cell Wall Degradation Hydrolytic_Enzymes->Cell_Wall_Degradation Infection Infection and Colonization Protein_Synthesis->Infection Cell_Wall_Degradation->Infection This compound This compound This compound->Methionine_Biosynthesis Inhibits This compound->Hydrolytic_Enzymes Inhibits

Caption: Mechanism of action of this compound on fungal pathogens.

G Start Start Homogenize Homogenize Pome Fruit Sample Start->Homogenize Extract Extract with Acetonitrile and Salts Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup Dispersive SPE Cleanup Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Analyze Analyze by LC-MS/MS Centrifuge2->Analyze End End Analyze->End

Caption: QuEChERS experimental workflow for residue analysis.

References

Application Note: A Robust QuEChERS Method for the Analysis of Pyrimethanil in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely used in agriculture to control diseases on fruits, vegetables, and other crops. Its widespread use necessitates sensitive and efficient analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues in various food matrices due to its simplicity, high throughput, and minimal solvent consumption.[2][3][4][5][6] This application note provides a detailed protocol for the determination of this compound in food samples using a QuEChERS-based extraction followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocol

This protocol is a generalized procedure based on common QuEChERS methods and should be optimized and validated for specific matrices.

1. Sample Preparation and Homogenization

1.1. For fruits and vegetables, take a representative sample and homogenize it using a high-speed blender to achieve a uniform consistency.[3][5][7] For samples with low water content, it may be necessary to add a specific amount of deionized water before homogenization.[5] 1.2. For soil samples, air-dry the sample, sieve it to remove large debris, and then weigh a representative portion for extraction. Alternatively, for moist soil, the water content should be determined, and the sample weight adjusted accordingly.[8]

2. Extraction

2.1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7][8][9] 2.2. Add 10-15 mL of acetonitrile (ACN) to the tube.[7][8][9] For certain applications, acetonitrile with 1% acetic acid can be used to improve the extraction efficiency and stability of pH-dependent pesticides.[7] 2.3. Add the appropriate internal standards to the sample. 2.4. Vigorously shake the tube for 1 minute to ensure thorough mixing of the sample with the solvent.[3] 2.5. Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[10] Alternatively, buffered extraction kits, such as those for AOAC Official Method 2007.01 or EN 15662, can be used which typically contain MgSO₄, NaCl, sodium citrate, and sodium citrate sesquihydrate.[2][3][7] 2.6. Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper extraction. 2.7. Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.[8]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube.[8] 3.2. The dSPE tube should contain a sorbent mixture to remove interfering matrix components. A common mixture for many food matrices is 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA).[4][7] For samples with high fat content, C18 may be added. For pigmented samples, graphitized carbon black (GCB) can be included, though it may retain planar pesticides like this compound, so its use should be carefully evaluated.[3][4][7] 3.3. Vortex the dSPE tube for 30 seconds to 1 minute to facilitate the cleanup process.[8] 3.4. Centrifuge the tube at ≥5000 rcf for 2 minutes.[8] 3.5. The resulting supernatant is the final extract.

4. UPLC-MS/MS Analysis

4.1. Transfer the final extract into an autosampler vial for analysis. 4.2. The determination of this compound is typically achieved using a UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.[1][11] 4.3. Chromatographic separation is often performed on a C18 column. 4.4. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of formic acid and/or ammonium acetate to improve ionization.[12]

Quantitative Data Summary

The following tables summarize the performance data for the QuEChERS method for this compound analysis from various studies.

Table 1: Recovery and Precision Data for this compound in Different Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Apple, Peach, Cabbage, Tomato0.002, 0.01, 0.05, 0.20, 2.081.5 - 107.31.5 - 13.9[1][11]
Edible Insects0.01, 0.1, 0.564.54 - 122.12< 20[13]
StrawberriesTwo concentration levels70 - 125< 10[14]
Fruits and VegetablesNot specified73.2 - 134.31.0 - 13.8[12]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValueMatrixReference
Linearity (r²)> 0.999Apple, Peach, Cabbage, Tomato[1][11]
Linearity (r²)> 0.99Strawberries[14]
Linearity (r)≥ 0.988Fruits and Vegetables[12]
LOD< 0.4 µg/kgApple, Peach, Cabbage, Tomato[1][11]
LOD1 - 10 µg/kgEdible Insects[13]
LOD0.0001 - 0.0059 mg/kgStrawberries[14]
LOD0.003 - 2.000 µg/kgFruits and Vegetables[12]
LOQ≤ 1.5 µg/kgApple, Peach, Cabbage, Tomato[1][11]
LOQ10 - 15 µg/kgEdible Insects[13]
LOQ0.0003 - 0.0197 mg/kgStrawberries[14]
LOQ0.01 - 6.67 µg/kgFruits and Vegetables[12]
LOQ5 ng/g (ppb)Soil[15]
LOQ0.5 ng/g (ppb)Water[15]

Experimental Workflow

The following diagram illustrates the key steps in the QuEChERS method for this compound analysis.

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Homogenization Sample Homogenization (e.g., Fruits, Vegetables) Weighing Weigh 10-15g of Homogenized Sample Homogenization->Weighing Add_Solvent Add Acetonitrile and Internal Standard Weighing->Add_Solvent Shake1 Vortex/Shake (1 min) Add_Solvent->Shake1 Add_Salts Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 Vortex/Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1 mL of Acetonitrile Layer Centrifuge1->Transfer_Supernatant Supernatant dSPE_Tube Add to dSPE Tube (MgSO4, PSA, etc.) Transfer_Supernatant->dSPE_Tube Vortex_dSPE Vortex (1 min) dSPE_Tube->Vortex_dSPE Centrifuge2 Centrifuge (≥5000 rcf, 2 min) Vortex_dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Supernatant UPLC_MSMS UPLC-MS/MS Analysis Final_Extract->UPLC_MSMS

Caption: QuEChERS workflow for this compound analysis.

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues from various food matrices. The presented protocol, coupled with UPLC-MS/MS analysis, offers high sensitivity, good recovery, and reliable quantification, making it a valuable tool for routine monitoring and food safety applications. The flexibility of the QuEChERS approach allows for modifications to the extraction and cleanup steps to accommodate different sample matrices and analytical requirements.

References

Pyrimethanil in Ornamental Horticulture: A Guide to Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – December 13, 2025 – Pyrimethanil, a broad-spectrum anilinopyrimidine fungicide, is a valuable tool for managing a variety of fungal diseases in ornamental plant production. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound, with a focus on its mode of action, efficacy against key pathogens, and potential for phytotoxicity.

Introduction

This compound is a protective and curative fungicide effective against a range of fungal pathogens, most notably Botrytis cinerea, the causal agent of gray mold.[1][2][3] It is also effective against powdery mildew and other fungal diseases.[3][4] Its primary mode of action is the inhibition of methionine biosynthesis in fungi, which disrupts protein synthesis and prevents the secretion of cell wall-degrading enzymes essential for the infection process.[5][6][7] this compound is available in various formulations, including suspension concentrates (SC) and water-dispersible granules (WG).[5]

Target Diseases and Efficacy

This compound has demonstrated efficacy against several key fungal diseases of ornamental plants.

Gray Mold (Botrytis cinerea)

Gray mold is a major concern in the production of many ornamental crops, causing blight on leaves, stems, and flowers.[8] this compound is particularly effective in controlling this disease.[9]

CropApplication Rate (a.i.)EfficacyReference
Rose (Cut Flowers)Foliar Spray: 100-200 mL/100L waterSignificant reduction in B. cinerea growth on petals.[5]
GeraniumFoliar SprayConsistently provides effective control.
PetuniaFoliar SprayCan limit the impact of B. cinerea.[8]
General Ornamentals2.0 L/ha (Scala 400 SC)Apply at 7 to 10-day intervals.[10]
Powdery Mildew

While less documented than its effect on gray mold, this compound also shows activity against powdery mildew on some ornamental species.[1][4]

CropPathogenApplication RateEfficacyReference
VerbenaErysiphe cichoracearumFoliar SprayCan be used in a rotational program.[11]
RoseSphaerotheca pannosa var. rosaeFoliar SprayCan be included in spray programs.[12]
Downy Mildew

Limited information is available on the efficacy of this compound against downy mildew on ornamentals. Some sources list it as a control option, but specific data is scarce.[4] For instance, in the case of impatiens downy mildew (Plasmopara obducens), other fungicides are more commonly recommended.[13][14]

Application Protocols

General Application Guidelines

For foliar applications, thorough coverage of all plant surfaces is essential for optimal disease control. It is recommended to apply this compound preventatively before disease symptoms appear or at the first sign of infection.[3] Application intervals typically range from 7 to 14 days, depending on disease pressure and environmental conditions.[10][15]

Recommended Application Rates for a 400 g/L SC Formulation: [10][15]

  • High Volume Spray: 100-200 mL per 100 liters of water.

  • Low Volume Spray: 2.0 L/ha.

Resistance Management

To delay the development of fungicide resistance, it is crucial to rotate this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[10] this compound belongs to FRAC Group 9. Avoid making more than two consecutive applications of a Group 9 fungicide.[10]

Phytotoxicity

While generally safe for many ornamental species, phytotoxicity can occur, particularly in sensitive plants or under specific environmental conditions.[3][16]

Reported Phytotoxicity:

  • Phytotoxicity has been observed in some ornamental species, especially in poorly ventilated or high humidity environments.[3]

  • Symptoms of phytotoxicity can include leaf burn, spotting, distortion, yellowing, and stunting.[4]

Phytotoxicity Testing Protocol: Before large-scale application, it is essential to conduct a small-scale phytotoxicity test on a few plants of each cultivar.

  • Select Plants: Choose healthy, representative plants of the target cultivar.

  • Prepare Solutions: Prepare the this compound solution at the highest intended application rate and a control solution of plain water.

  • Application: Apply the solutions to separate groups of plants, ensuring thorough coverage.

  • Observation: Observe the plants for 7-14 days for any signs of phytotoxicity, comparing the treated plants to the control group.

  • Record Data: Document any observed damage, including the type and severity of symptoms.

Mode of Action and Plant Signaling Pathways

This compound's primary mode of action is the inhibition of methionine biosynthesis in fungi.[5][6] This leads to a disruption of protein synthesis and prevents the secretion of hydrolytic enzymes necessary for the fungus to penetrate and digest plant tissues.[17]

The interaction of this compound with plant defense signaling pathways, such as the jasmonic acid (JA) and ethylene (ET) pathways, is an area of ongoing research. While direct evidence of this compound's influence on these pathways in ornamental plants is limited, it is known that these pathways are crucial for plant defense against necrotrophic pathogens like Botrytis cinerea.[18][19] The expression of pathogenesis-related (PR) proteins, which are markers of plant defense activation, can be influenced by these hormonal pathways.[14][20] Further research is needed to elucidate the specific effects of this compound on the expression of defense-related genes and the activation of these signaling cascades in ornamental species.

Experimental Protocols

Fungicide Efficacy Trial Protocol

This protocol outlines a general procedure for evaluating the efficacy of this compound against a target fungal pathogen on an ornamental host.

Objective: To determine the efficacy of this compound in controlling a specific fungal disease on a particular ornamental plant species.

Materials:

  • Healthy, uniform ornamental plants of a susceptible cultivar.

  • Isolate of the target fungal pathogen.

  • This compound formulation and a standard fungicide for comparison.

  • Pressurized sprayer.

  • Controlled environment greenhouse or growth chamber.

  • Disease assessment scale.

Procedure:

  • Plant Propagation and Maintenance: Grow plants under standard greenhouse conditions to a uniform growth stage.

  • Treatment Application: Randomly assign plants to treatment groups (e.g., untreated control, this compound at various rates, standard fungicide). Apply treatments as a foliar spray to the point of runoff.

  • Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the target pathogen at a known concentration.

  • Incubation: Place the plants in a high-humidity environment for 24-48 hours to promote infection.

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days after inoculation), assess disease severity using a pre-defined rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis Plant_Prep Plant Propagation & Acclimatization Treatment Fungicide Application Plant_Prep->Treatment Pathogen_Prep Pathogen Culture & Spore Suspension Inoculation Pathogen Inoculation Pathogen_Prep->Inoculation Fungicide_Prep Fungicide Solution Preparation Fungicide_Prep->Treatment Treatment->Inoculation Incubation Incubation in Controlled Environment Inoculation->Incubation Assessment Disease Severity Assessment Incubation->Assessment Data_Analysis Statistical Analysis Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General workflow for a fungicide efficacy trial.

Signaling_Pathway This compound This compound Methionine_Biosynthesis Methionine Biosynthesis (in Fungus) This compound->Methionine_Biosynthesis Inhibits Plant_Defense Plant Defense Response (JA/ET Pathways, PR Proteins) This compound->Plant_Defense Potential Influence? Enzyme_Secretion Fungal Enzyme Secretion Methionine_Biosynthesis->Enzyme_Secretion Required for Infection Fungal Infection Enzyme_Secretion->Infection Enables Infection->Plant_Defense Triggers

Caption: this compound's mode of action and potential interaction with plant defense pathways.

References

Application Note: Imaging the Distribution of Pyrimethanil in Plant Tissues Using MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely used to control diseases such as gray mold on various crops. Understanding its distribution, penetration, and persistence in plant tissues is crucial for optimizing its efficacy, assessing food safety, and studying its mode of action. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is a powerful, label-free analytical technique that provides spatial distribution information of molecules directly from tissue sections. This application note details a protocol for the visualization and quantification of this compound in plant tissues, using strawberry as a model system.

Method Overview

This method utilizes 2-nitrophloroglucinol (2-NPG) as a matrix for the sensitive and precise detection of this compound using MALDI-MS imaging.[1][2] Plant samples treated with this compound are harvested at various time points, frozen, and sectioned. The matrix is applied to the tissue sections, and the distribution of this compound is mapped by acquiring a mass spectrum at each pixel across the sample surface. This technique allows for the visualization of the fungicide's penetration from the surface into the interior of the plant tissue over time.[1] For quantitative analysis, the results from MALDI imaging can be correlated with established methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1][2]

Key Applications

  • Pesticide Penetration Studies: Visualize the time-dependent penetration of this compound from the surface into the inner tissues of fruits and leaves.[1]

  • Efficacy Evaluation: Correlate the spatial distribution of the fungicide with its protective effects against plant pathogens.

  • Residue Analysis: Determine the localization and concentration of this compound residues in different parts of the plant.

  • Formulation Development: Assess the distribution patterns of different fungicide formulations to improve their delivery and uptake.

Experimental Protocols

A detailed, step-by-step protocol is provided for the analysis of this compound in plant tissues using MALDI-MS imaging.

I. Plant Material Treatment and Sample Collection

  • Fungicide Application: Spray the plant tissues (e.g., strawberries) with a solution of this compound at a known concentration until runoff. Allow the treated tissues to dry under ambient conditions.

  • Time-Course Sampling: Collect samples at designated time points post-application (e.g., 0, 1, 3, and 4 days) to monitor the penetration of the fungicide.[1][2]

  • Sample Preservation: Immediately freeze the collected samples and store them at -80°C to quench metabolic processes and prevent degradation or delocalization of the analyte.[3]

II. Sample Preparation for MALDI-MS Imaging

  • Embedding: Embed the frozen plant tissue in a suitable embedding medium, such as gelatin or carboxymethyl cellulose (CMC), to provide structural support during sectioning.[3]

  • Cryosectioning: Section the embedded tissue using a cryostat to a thickness of 10-20 µm. Mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.[3][4]

  • Thaw-Mounting: Gently thaw-mount the tissue section onto the slide to ensure good adhesion and minimize tissue distortion.

  • Desiccation: Dry the mounted tissue sections in a vacuum desiccator to remove any residual water, which can interfere with the MALDI process.[4][5]

III. Matrix Application

  • Matrix Selection: 2-nitrophloroglucinol (2-NPG) is a recommended matrix for the analysis of this compound, providing optimal sensitivity and precision compared to common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[1][2]

  • Matrix Solution Preparation: Prepare a solution of 2-NPG in a suitable solvent (e.g., 70:30 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Matrix Deposition: Apply the matrix solution onto the tissue section using an automated sprayer to ensure a uniform and homogenous crystal layer. Sublimation is another alternative for uniform matrix coating.[3]

IV. MALDI-MS Imaging Parameters

  • Instrumentation: Perform MALDI-MS imaging using a mass spectrometer equipped with a laser, such as a quadrupole-time-of-flight (Q-TOF) instrument.[6]

  • Ionization Mode: Acquire mass spectra in positive ion mode, as this compound readily forms protonated molecules ([M+H]+).[6]

  • Mass Range: Set the mass range to include the m/z of the protonated this compound molecule (m/z 200.1).

  • Spatial Resolution: Define the distance between laser spots (pixel size), typically in the range of 50-100 µm, to achieve the desired spatial resolution.[6]

  • Laser Energy: Optimize the laser energy to obtain a good signal-to-noise ratio for the analyte ion while minimizing fragmentation.

  • Data Acquisition: Acquire a full mass spectrum at each x, y coordinate across the defined imaging area.

V. Data Analysis

  • Ion Image Generation: Generate ion images by plotting the intensity of the ion corresponding to this compound (m/z 200.1) at each pixel.

  • Data Normalization: Normalize the ion intensities to an internal standard or a matrix peak to correct for variations in matrix crystallization and detector response.

  • Quantitative Analysis (Optional): For absolute quantification, a calibration curve can be prepared by spotting known concentrations of this compound standards mixed with the matrix onto a control tissue section. The concentration of this compound in the sample can then be determined by comparing the ion intensity to the calibration curve.[1] A quartz crystal microbalance (QCM) can be used to determine the tissue mass per area for more accurate absolute quantitation.[1]

Data Presentation

Table 1: Comparison of this compound Concentration in Strawberry Tissue Determined by MALDI Imaging, MALDI-MS, and UPLC-MRM. [2]

Days After TreatmentMALDI Imaging (µg/g)MALDI-MS (µg/g)UPLC-MRM (µg/g)
01.8 ± 0.22.3 ± 0.32.1 ± 0.1
11.5 ± 0.11.9 ± 0.21.8 ± 0.1
31.1 ± 0.11.4 ± 0.11.3 ± 0.1
40.8 ± 0.11.0 ± 0.10.9 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Method Performance Comparison between MALDI-MS and UPLC-MRM for this compound Analysis. [1][2]

ParameterMALDI-MSUPLC-MRM
Linearity (R²)>0.99>0.99
Limit of Detection (LOD)ComparableComparable
Limit of Quantification (LOQ)ComparableComparable
Matrix EffectComparableComparable
RecoveryComparableComparable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-MSI Analysis cluster_quantification Quantitative Analysis plant_treatment This compound Treatment of Plant Tissue sampling Time-Course Sampling (0, 1, 3, 4 days) plant_treatment->sampling Incubation freezing Flash Freezing (-80°C) sampling->freezing quechers QuEChERS Extraction sampling->quechers embedding Tissue Embedding (CMC/Gelatin) freezing->embedding sectioning Cryosectioning (10-20 µm) embedding->sectioning mounting Thaw-Mounting on ITO Slide sectioning->mounting matrix_app Matrix Application (2-NPG) mounting->matrix_app maldi_imaging MALDI-MS Imaging matrix_app->maldi_imaging data_analysis Data Analysis & Ion Image Generation maldi_imaging->data_analysis correlation Correlation of Results data_analysis->correlation uplc_ms UPLC-MRM Analysis quechers->uplc_ms uplc_ms->correlation

Caption: Experimental workflow for MALDI-MS imaging of this compound in plant tissues.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs This compound This compound maldi_msi MALDI-MS Imaging This compound->maldi_msi plant_tissue Plant Tissue plant_tissue->maldi_msi distribution Spatial Distribution maldi_msi->distribution quantification Quantification maldi_msi->quantification

Caption: Logical relationship of inputs and outputs in the MALDI-MSI analysis of this compound.

References

Application Notes and Protocols for the Formulation Development of Pyrimethanil with Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely used for the control of fungal pathogens such as Botrytis cinerea (gray mold) in a variety of crops.[1][2] Its primary mode of action involves the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and protein synthesis.[2][3] Additionally, this compound disrupts the activity of fungal enzymes responsible for cell wall degradation, thereby preventing infection.[2] Despite its effectiveness, the efficacy of conventional this compound formulations can be limited by factors such as poor water solubility, degradation under environmental stress, and suboptimal delivery to the target site.

These application notes provide a comprehensive overview of advanced formulation strategies aimed at enhancing the efficacy of this compound. We will explore the development of nano-based delivery systems, including nanoemulsions, solid lipid nanoparticles (SLNs), and mesoporous silica nanoparticles (MSNs), which offer improved solubility, stability, and targeted delivery. Furthermore, we will discuss the role of adjuvants in optimizing formulation performance. Detailed experimental protocols for the preparation, characterization, and efficacy evaluation of these advanced formulations are provided to guide researchers in this field.

Advanced Formulation Strategies for Improved Efficacy

The development of novel this compound formulations focuses on overcoming the limitations of conventional suspension concentrates (SCs).[4] Key areas of innovation include:

  • Nanoemulsions: These formulations consist of nano-sized droplets of a water-immiscible solvent containing this compound, dispersed in an aqueous phase and stabilized by surfactants. The small droplet size enhances the surface area for absorption and can improve penetration into the plant tissue.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the liquid lipid of an emulsion is replaced by a solid lipid.[5] This provides a solid matrix that can protect the encapsulated this compound from degradation and offer controlled release.[6]

  • Mesoporous Silica Nanoparticles (MSNs): MSNs are porous materials with a large surface area and tunable pore size, making them excellent carriers for active ingredients.[4][7] Loading this compound into MSNs can enhance its stability and provide sustained release.[4][7]

  • Adjuvants: The addition of adjuvants, such as non-ionic surfactants and sodium bicarbonate, can improve the wetting, spreading, and adhesion of the formulation on the plant surface, leading to enhanced efficacy.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on advanced this compound formulations.

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound-loaded MSNs200-300Not ReportedNot Reported29.77[4][9]
Generic SLNs50-1000< 0.3 (indicative)Approx. |±30 mV| (indicative)> 80 (typical)[10][11]

Table 2: Efficacy of Advanced this compound Formulations against Botrytis cinerea

FormulationEC50 (µg/mL)Mycelial Inhibition (%)Reference
Technical this compound0.03–0.19Not Reported[12]
This compound + Sodium BicarbonateImproved Performance> 90 (Green Mold Control)[8]
Generic NanoformulationPotentially LowerPotentially Higher[4][7]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Mode of Action

Pyrimethanil_MoA This compound This compound Methionine_Biosynthesis Methionine Biosynthesis This compound->Methionine_Biosynthesis Inhibits Cell_Wall_Degrading_Enzymes Cell Wall-Degrading Enzymes This compound->Cell_Wall_Degrading_Enzymes Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Required for Fungal_Growth Fungal Growth & Proliferation Protein_Synthesis->Fungal_Growth Essential for Host_Cell_Wall_Degradation Host Cell Wall Degradation Cell_Wall_Degrading_Enzymes->Host_Cell_Wall_Degradation Catalyzes Infection_Process Infection Process Host_Cell_Wall_Degradation->Infection_Process Facilitates

Caption: this compound's dual mode of action targeting fungal growth and infection.

Experimental Workflow for Formulation Development and Evaluation

Formulation_Workflow cluster_formulation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_evaluation Efficacy & Stability Evaluation Prep_Nanoemulsion Nanoemulsion Particle_Size Particle Size & PDI Prep_Nanoemulsion->Particle_Size Prep_SLN Solid Lipid Nanoparticle Prep_SLN->Particle_Size Prep_MSN Mesoporous Silica Nanoparticle Prep_MSN->Particle_Size Zeta_Potential Zeta Potential Particle_Size->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency Zeta_Potential->Encapsulation_Efficiency Morphology Morphology (SEM/TEM) Encapsulation_Efficiency->Morphology In_Vitro_Antifungal In-vitro Antifungal Assay Morphology->In_Vitro_Antifungal Stability_Studies Storage Stability In_Vitro_Antifungal->Stability_Studies Phytotoxicity Phytotoxicity Assessment Stability_Studies->Phytotoxicity

Caption: Workflow for developing and testing novel this compound formulations.

Experimental Protocols

Protocol for Preparation of this compound-Loaded Mesoporous Silica Nanoparticles (MSNs)

Objective: To encapsulate this compound within MSNs to improve its stability and provide controlled release.

Materials:

  • Synthesized MSNs (200-300 nm diameter)

  • This compound

  • Toluene

  • Methanol

  • Magnetic stirrer

  • Centrifuge (capable of 10,000 rpm)

  • Drying oven

  • Sonication bath

  • HPLC system with DAD detector

Procedure:

  • Prepare a 6.0 mg/mL solution of this compound in toluene.

  • Add 30 mg of synthesized MSNs to 5.0 mL of the this compound-toluene solution.

  • Stir the mixture using a magnetic stirrer for 6 hours at room temperature.

  • Separate the this compound-loaded MSNs from the solution by centrifugation at 10,000 rpm for 10 minutes.

  • Carefully decant and discard the supernatant.

  • Dry the this compound-loaded MSNs in an oven at 50°C for 5 hours to completely remove the residual toluene.

  • Store the dried this compound-loaded MSNs in a sealed container for further analysis.

Loading Efficiency Determination:

  • Accurately weigh 10.0 mg of the this compound-loaded MSNs and transfer to a suitable vial.

  • Add 25.0 mL of methanol and sonicate for 2 hours to extract the this compound.

  • Analyze the methanol extract by HPLC to determine the concentration of this compound.

  • Calculate the loading efficiency using the following formula: Loading Efficiency (%) = (Weight of this compound in nanoparticles / Weight of nanoparticles) x 100%[1]

Protocol for Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare a stable SLN formulation of this compound for enhanced delivery.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Distilled water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Disperse the required amount of this compound in the molten lipid.

  • In a separate beaker, dissolve the surfactant in distilled water and heat to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer to form a coarse pre-emulsion.[6]

  • Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[6]

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.[6]

  • Store the SLN dispersion at 4°C for further characterization.

Protocol for In-Vitro Antifungal Efficacy Assay against Botrytis cinerea

Objective: To evaluate the antifungal activity of different this compound formulations.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • This compound formulations (at various concentrations)

  • Sterile distilled water (control)

  • Incubator

Procedure (Poisoned Agar Method):

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the appropriate volume of this compound formulation to the molten PDA to achieve the desired final concentrations. For the control, add an equivalent volume of sterile distilled water.

  • Gently swirl the flasks to ensure homogenous mixing of the formulation with the medium.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture onto the center of each PDA plate.

  • Incubate the plates at 22-25°C in the dark.

  • Measure the colony diameter daily for 5-7 days.

  • Calculate the percentage of mycelial growth inhibition for each treatment relative to the control.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration.[13]

Protocol for Analysis of this compound by HPLC-UV

Objective: To quantify the amount of this compound in formulations and for loading efficiency studies.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • C18 column (e.g., 100 mm x 4.6 mm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 3:2, v/v).[14] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the this compound formulation or the extract from the loading efficiency determination with the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.[14]

    • Set the UV detection wavelength to 270 nm.[14]

    • Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol for Residue Analysis of this compound in Crop Samples by GC-MS/MS

Objective: To determine the residue levels of this compound in treated crops.

Materials:

  • Crop sample (e.g., strawberries, grapes)

  • Acetonitrile

  • QuEChERS extraction salts

  • GC-MS/MS system

  • Appropriate GC column

Procedure (QuEChERS Method):

  • Sample Homogenization: Homogenize a representative portion of the crop sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute and then centrifuge.[15]

  • Cleanup (d-SPE):

    • Transfer an aliquot of the supernatant to a d-SPE (dispersive solid-phase extraction) tube containing a suitable sorbent.

    • Vortex and centrifuge.

  • Analysis:

    • Take an aliquot of the final extract for GC-MS/MS analysis.

    • The GC oven temperature program and MS/MS parameters should be optimized for this compound detection.

Conclusion

The development of advanced formulations, particularly nano-based systems, presents a promising avenue for enhancing the efficacy of this compound. By improving solubility, stability, and delivery, these novel formulations can lead to more effective disease control with potentially lower application rates, thereby reducing the environmental impact. The protocols outlined in these application notes provide a framework for the systematic development and evaluation of next-generation this compound products. Further research should focus on optimizing these formulations for specific crop-pathogen systems and conducting field trials to validate their performance under real-world conditions.

References

Application Notes and Protocols: Studying the Impact of Pyrimethanil on Fungal Enzyme Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the effects of the fungicide Pyrimethanil on fungal enzyme secretion. The provided protocols and data will enable researchers to design and execute experiments to evaluate the efficacy of this compound and similar antifungal compounds.

Introduction

This compound is a broad-spectrum anilinopyrimidine fungicide widely used to control various fungal pathogens, including Botrytis cinerea (gray mold) and Penicillium digitatum (green mold).[1] Its mode of action is multifaceted, primarily involving the inhibition of methionine biosynthesis and the disruption of fungal enzyme secretion.[1][2] This dual action makes it an effective tool in preventing plant diseases by hindering fungal growth and its ability to penetrate host tissues. Understanding the specifics of how this compound impacts enzyme secretion is crucial for optimizing its use, managing resistance, and developing new antifungal agents.

Mechanism of Action: A Two-Pronged Attack

This compound's efficacy stems from its ability to interfere with two critical fungal processes:

  • Inhibition of Methionine Biosynthesis: Methionine is an essential amino acid for protein synthesis and other vital cellular functions in fungi. This compound is thought to target key enzymes in the methionine biosynthesis pathway, such as cystathionine β-lyase, leading to a deficiency in this crucial amino acid.[3] This inhibition disrupts protein synthesis and, consequently, fungal growth and development.

  • Inhibition of Extracellular Enzyme Secretion: Fungal pathogens secrete a cocktail of enzymes to break down plant cell walls, facilitating invasion and colonization. This compound has been shown to significantly inhibit the secretion of several key cell wall-degrading enzymes, thereby preventing the fungus from establishing an infection.[2][4] This inhibitory effect on enzyme secretion appears to be a crucial aspect of its fungicidal activity.

Data Presentation: Quantitative Impact of this compound on Fungal Enzyme Activity

The following tables summarize the quantitative data on the inhibitory effect of this compound on the activity of various secreted fungal enzymes.

Table 1: Inhibition of Fungal Enzyme Activity by this compound in Botrytis cinerea

EnzymeThis compound Concentration% InhibitionIC50 (µM)Reference
Polygalacturonase5.0 µM-~0.25[5]
Cellulase5.0 µM-~0.25[5]
Proteinase5.0 µM76%~0.25[5]
Laccase5.0 µM-~1.0[5]

Table 2: Inhibition of Fungal Enzyme Activity by this compound in Penicillium digitatum

EnzymeThis compound Concentration (µg/mL)% InhibitionReference
Cellulase0.15.2%[4]
0.29.1%[4]
Pectinase0.119.8%[4]
0.232.8%[4]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Methionine_Biosynthesis_Pathway cluster_pathway Fungal Methionine Biosynthesis Pathway cluster_transsulfuration Transsulfuration Pathway Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Acetylhomoserine O_Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine O-acetyltransferase (Met2p) Homocysteine Homocysteine O_Acetylhomoserine->Homocysteine O-acetylhomoserine sulfhydrylase Cystathionine Cystathionine O_Acetylhomoserine->Cystathionine Cystathionine γ-synthase (CGS/Str2p) Methionine Methionine Homocysteine->Methionine Methionine synthase (Met6p) Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis Essential for Cystathionine->Homocysteine Cystathionine β-lyase (CBL/Str3p) This compound This compound This compound->Homocysteine Inhibition This compound->Cystathionine Inhibition Fungal_Growth Fungal_Growth Protein_Synthesis->Fungal_Growth

Caption: Fungal Methionine Biosynthesis Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Fungal Culture and Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation Fungal_Culture 1. Fungal Culture (e.g., PDB medium) Pyrimethanil_Treatment 2. Treatment with this compound (Varying concentrations) Fungal_Culture->Pyrimethanil_Treatment Control 2a. Control (No Treatment) Fungal_Culture->Control Harvest_Supernatant 3. Harvest Culture Supernatant Pyrimethanil_Treatment->Harvest_Supernatant Harvest_Mycelia 3a. Harvest Mycelia Pyrimethanil_Treatment->Harvest_Mycelia Control->Harvest_Supernatant Control->Harvest_Mycelia Enzyme_Assay 4. Enzyme Activity Assays (Cellulase, Pectinase, etc.) Harvest_Supernatant->Enzyme_Assay Secretome_Analysis 5. Secretome Analysis (2D-PAGE, LC-MS/MS) Harvest_Supernatant->Secretome_Analysis Compare_Activity 6. Compare Enzyme Activity (Treated vs. Control) Enzyme_Assay->Compare_Activity Identify_Proteins 7. Identify Differentially Secreted Proteins Secretome_Analysis->Identify_Proteins RNA_Extraction 4a. RNA Extraction Harvest_Mycelia->RNA_Extraction qPCR 5a. qPCR for Gene Expression RNA_Extraction->qPCR Analyze_Gene_Expression 8. Analyze Differential Gene Expression qPCR->Analyze_Gene_Expression

Caption: General experimental workflow for studying this compound's impact on fungal enzyme secretion.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the impact of this compound on fungal enzyme secretion.

Protocol 1: Fungal Culture and this compound Treatment

Objective: To grow fungal cultures and treat them with this compound to obtain samples for downstream analysis.

Materials:

  • Fungal strain of interest (e.g., Botrytis cinerea, Penicillium digitatum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile flasks or multi-well plates

  • Shaking incubator

Procedure:

  • Inoculate sterile liquid medium with the fungal strain of interest.

  • Incubate the culture in a shaking incubator at the optimal temperature and speed for the specific fungus until it reaches the desired growth phase (e.g., early to mid-log phase).

  • Prepare a series of this compound dilutions from the stock solution. The final concentrations should be chosen based on previously reported effective concentrations or preliminary dose-response experiments.

  • Add the this compound dilutions to the fungal cultures. Include a solvent control (the same volume of solvent used to dissolve this compound) and a no-treatment control.

  • Continue the incubation for a predetermined period (e.g., 24, 48, 72 hours) to allow for the fungicide to exert its effect.

  • After the incubation period, harvest the culture supernatant (for enzyme assays and secretome analysis) and the mycelia (for gene expression analysis) by centrifugation or filtration. Store samples appropriately (e.g., -80°C) until further analysis.

Protocol 2: Enzyme Activity Assays

Objective: To quantify the activity of specific secreted enzymes in the culture supernatant.

Materials:

  • Culture supernatant (enzyme source)

  • 1% (w/v) Carboxymethylcellulose (CMC) in a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions

  • Spectrophotometer

Procedure:

  • Set up reaction tubes containing the culture supernatant and CMC substrate. Include a blank for each sample containing supernatant and buffer without CMC.

  • Incubate the reaction mixtures at an optimal temperature (e.g., 50°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding DNS reagent to each tube.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Determine the amount of reducing sugars released using a glucose standard curve.

  • One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Materials:

  • Culture supernatant (enzyme source)

  • 1% (w/v) Pectin (from citrus peel) in a suitable buffer (e.g., 50 mM acetate buffer, pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Galacturonic acid standard solutions

  • Spectrophotometer

Procedure:

  • Follow a similar procedure to the cellulase assay, but use pectin as the substrate and galacturonic acid for the standard curve.

  • One unit of pectinase activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the assay conditions.

Protocol 3: Fungal Secretome Analysis by LC-MS/MS

Objective: To identify and quantify the proteins secreted by the fungus in response to this compound treatment.

Materials:

  • Culture supernatant

  • Protein precipitation solution (e.g., Trichloroacetic acid/acetone)

  • Urea buffer for protein solubilization

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin for protein digestion

  • LC-MS/MS system

Procedure:

  • Protein Precipitation: Concentrate the proteins in the culture supernatant by precipitation with TCA/acetone.

  • Protein Solubilization, Reduction, and Alkylation: Resuspend the protein pellet in urea buffer. Reduce the disulfide bonds with DTT and alkylate the free thiols with iodoacetamide.

  • Tryptic Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC separates the peptides, and the MS/MS fragments them and measures the mass-to-charge ratio of the fragments.

  • Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra by matching them against a fungal protein database. Quantify the relative abundance of proteins between the treated and control samples using label-free or label-based quantification methods.

Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To measure the expression levels of genes encoding secreted enzymes.

Materials:

  • Harvested mycelia

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., cellulase, pectinase) and reference genes (e.g., actin, GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the harvested mycelia using a suitable RNA extraction kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes in the this compound-treated samples compared to the control, normalized to the expression of one or more stable reference genes. A significant decrease in the expression of genes encoding secreted enzymes in the treated samples would indicate that this compound acts at the transcriptional level.[2]

Conclusion

The application notes and protocols provided here offer a robust framework for investigating the impact of this compound on fungal enzyme secretion. By employing these methodologies, researchers can gain valuable insights into the fungicide's mode of action, which can aid in the development of more effective and sustainable strategies for controlling fungal diseases in agriculture and medicine. The quantitative data and visual representations serve as a foundational resource for these research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrimethanil Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on pyrimethanil resistance in fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance in fungal pathogens?

A1: this compound resistance in fungal pathogens is multifaceted and can arise from several mechanisms:

  • Target Gene Mutations: Point mutations in genes encoding enzymes of the methionine biosynthesis pathway, such as cystathionine γ-synthase (CGS) and cystathionine β-lyase (CBL), can reduce the binding affinity of this compound to its target.[1][2] For instance, amino acid substitutions at specific residues in the CGS gene of Aspergillus flavus and Sclerotinia sclerotiorum have been linked to resistance.[1][2]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively efflux this compound from the fungal cell, preventing it from reaching its target at a toxic concentration.[3][4] This is a common mechanism of multidrug resistance (MDR).[3]

  • Altered Gene Expression: In some cases, resistance has been associated with the reduced expression of the target genes, such as CGS1 and CGS2, as observed in Penicillium digitatum.[1][5][6]

  • Mitochondrial Functions: Recent studies suggest a possible link between this compound resistance and mitochondrial functions, although this mechanism is still under investigation.[7]

Q2: My fungal isolates are showing reduced sensitivity to this compound. How can I confirm and quantify this resistance?

A2: To confirm and quantify this compound resistance, you should determine the Effective Concentration 50 (EC₅₀) value, which is the concentration of the fungicide that inhibits 50% of fungal growth. This is typically done through in vitro fungicide sensitivity assays.[8][9] A significant increase in the EC₅₀ value of your test isolates compared to a known sensitive or wild-type strain indicates resistance. The resistance factor (RF) can be calculated by dividing the EC₅₀ of the resistant isolate by the EC₅₀ of the sensitive isolate.

Q3: Are there known fitness costs associated with this compound resistance?

A3: Yes, this compound resistance can be associated with fitness penalties.[2] Resistant mutants may exhibit reduced mycelial growth, lower sclerotia production, and decreased pathogenicity compared to their sensitive parental isolates.[2][10] However, the extent of these fitness costs can vary depending on the fungal species, the specific resistance mechanism, and environmental conditions.[11] In the absence of fungicide pressure, sensitive strains may outcompete resistant ones if the fitness cost is high.[12]

Q4: Is there cross-resistance between this compound and other classes of fungicides?

A4: Generally, this compound does not show cross-resistance with several other commonly used fungicides that have different modes of action.[2][10] Studies have shown no cross-resistance between this compound and fungicides such as prochloraz, carbendazim, fludioxonil, tebuconazole, and boscalid.[2][6][7] This makes this compound a candidate for rotation or mixture programs in resistance management.[13][14]

Q5: What strategies can be employed in a research setting to overcome or manage this compound resistance?

A5: In a research context, strategies to overcome this compound resistance involve:

  • Fungicide Mixtures and Alternation: Investigating the synergistic or additive effects of this compound with other fungicides having different modes of action.[15][16]

  • Identifying Resistance-Breaking Compounds: Screening for novel compounds that are effective against this compound-resistant strains.

  • Targeting Resistance Mechanisms: Developing inhibitors of efflux pumps or compounds that can overcome target site mutations.

  • Understanding Fitness Costs: Exploiting fitness costs associated with resistance to design strategies that select against resistant strains in the absence of the fungicide.[17][18]

Troubleshooting Guides

Problem 1: Inconsistent EC₅₀ values in fungicide sensitivity assays.
Possible Cause Troubleshooting Step
Inoculum variability Ensure a standardized inoculum preparation. Use a consistent spore concentration or mycelial plug size for all replicates and experiments.
Uneven fungicide distribution in media Thoroughly mix the fungicide into the molten agar medium before pouring plates to ensure a homogenous concentration.
Solvent effects If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final solvent concentration is low and consistent across all treatments, including the control, to rule out any inhibitory effects of the solvent itself.
Incubation conditions Maintain consistent temperature, light, and humidity during incubation, as these can affect fungal growth rates.
Problem 2: Failure to amplify target genes (e.g., CGS, CBL) for mutation analysis.
Possible Cause Troubleshooting Step
Poor DNA quality Use a robust DNA extraction protocol optimized for your fungal species to obtain high-quality genomic DNA free of PCR inhibitors.
Primer design issues Verify primer specificity using BLAST against your target organism's genome. Design alternative primer pairs targeting different regions of the gene.
PCR conditions not optimized Perform a gradient PCR to determine the optimal annealing temperature. Adjust MgCl₂ concentration and extension time as needed.
Problem 3: No significant difference in target gene expression between sensitive and resistant isolates.
Possible Cause Troubleshooting Step
Resistance mechanism is not expression-based The resistance in your isolate may be due to a target site mutation or another mechanism not related to the expression level of the gene you are studying. Sequence the target gene to check for mutations.
Suboptimal RNA extraction or cDNA synthesis Ensure high-quality RNA is extracted and use a reliable reverse transcription kit. Include appropriate controls to check for DNA contamination and reaction efficiency.
Inappropriate reference genes Validate your reference genes for stable expression across your experimental conditions (with and without this compound treatment).
Timing of sample collection The change in gene expression might be transient. Perform a time-course experiment to identify the optimal time point for observing expression differences after this compound exposure.

Quantitative Data Summary

Table 1: EC₅₀ Values of this compound Against Various Fungal Pathogens

Fungal SpeciesIsolate TypeMean EC₅₀ (µg/mL)Resistance Factor (RF)Reference
Sclerotinia sclerotiorumSensitive0.411 - 0.610-[2]
Sclerotinia sclerotiorumResistant Mutants7.247 - 24.718>10[2]
Penicillium digitatumSensitive0.137 ± 0.046-[6]
Penicillium digitatumResistant Mutants-69 - 3,421[6]
Botrytis cinereaSensitive--[19]
Botrytis cinereaModerately ResistantGrowth at >0 µg/mL-[19]
Botrytis cinereaHighly ResistantGrowth at 250 µg/mL-[19]

Table 2: Impact of this compound Resistance on Fungal Fitness Parameters

Fungal SpeciesFitness ParameterObservation in Resistant StrainsReference
Sclerotinia sclerotiorumMycelial GrowthSignificantly reduced[2][10]
Sclerotinia sclerotiorumSclerotia ProductionSignificantly reduced[2][10]
Sclerotinia sclerotiorumPathogenicitySignificantly reduced or lost[2][10]
Penicillium digitatumPathogenicityReduced[6][7]
Penicillium digitatumTolerance to H₂O₂Higher[6][7]

Experimental Protocols

Protocol 1: Determination of EC₅₀ for this compound using a Mycelial Growth Assay
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.[20] Allow it to cool to approximately 50-60°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of this compound concentrations by adding the appropriate amount of stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is the same in all plates, including the control.

  • Plate Pouring: Pour the amended and control PDA into petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing culture of the fungal isolate onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value.[21]

Protocol 2: Analysis of Target Gene Mutations by Sanger Sequencing
  • DNA Extraction: Extract high-quality genomic DNA from both this compound-sensitive and resistant fungal isolates.

  • Primer Design: Design primers to amplify the entire coding sequence of the target genes (e.g., CGS, CBL).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target genes from the genomic DNA of all isolates.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.

  • Sequence Analysis: Align the obtained sequences from the resistant isolates with the sequence from the sensitive isolate using bioinformatics software (e.g., MEGA, Geneious). Identify any nucleotide substitutions that result in amino acid changes.

Protocol 3: Gene Expression Analysis of Efflux Transporters by qRT-PCR
  • Fungal Culture and Treatment: Grow fungal isolates in liquid medium to the mid-log phase. Expose the cultures to a sub-lethal concentration of this compound (e.g., the EC₅₀ of the sensitive strain) for a defined period (e.g., 2, 6, or 12 hours). Include an untreated control.

  • RNA Extraction: Harvest the mycelia and perform total RNA extraction using a suitable method (e.g., TRIzol).

  • RNA Quality Control and DNase Treatment: Assess RNA quality and quantity. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for the target efflux transporter genes and validated reference genes.

  • Data Analysis: Calculate the relative gene expression using a method such as the 2-ΔΔCt method. Compare the expression levels in the resistant isolates to the sensitive isolates, both with and without this compound treatment.

Visualizations

Pyrimethanil_Resistance_Mechanisms cluster_cell Fungal Cell cluster_pathway Methionine Biosynthesis Pathway cluster_resistance Resistance Mechanisms Pyrimethanil_ext This compound (extracellular) Pyrimethanil_int This compound (intracellular) Pyrimethanil_ext->Pyrimethanil_int Entry CGS CGS CBL CBL CGS->CBL intermediate Methionine Methionine CBL->Methionine Efflux_Pump Efflux Pump (e.g., ABC Transporter) Efflux_Pump->Pyrimethanil_ext Efflux Pyrimethanil_int->CGS Inhibition Pyrimethanil_int->Efflux_Pump Binding Target_Mutation Target Site Mutation (CGS/CBL) Target_Mutation->CGS Alters binding site Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases quantity Target_Downregulation Target Gene Downregulation Target_Downregulation->CGS Reduces target amount

Caption: Overview of this compound Action and Resistance Mechanisms.

Experimental_Workflow_EC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare PDA Medium C Pour Fungicide- Amended Plates A->C B Prepare this compound Stock & Dilutions B->C D Inoculate Plates with Fungal Plugs C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Perform Probit Analysis or Non-linear Regression G->H I Determine EC50 Value H->I

Caption: Workflow for EC₅₀ Determination via Mycelial Growth Assay.

Troubleshooting_Logic Start Suspected this compound Resistance EC50 Perform EC50 Assay Start->EC50 Confirm_Resistance Resistance Confirmed? EC50->Confirm_Resistance Sequence_Genes Sequence Target Genes (CGS, CBL) Confirm_Resistance->Sequence_Genes Yes No_Resistance Isolate is Sensitive Confirm_Resistance->No_Resistance No Mutation Mutation Found? Sequence_Genes->Mutation Expression_Analysis Analyze Efflux Pump Gene Expression (qRT-PCR) Mutation->Expression_Analysis No Mutation_Mechanism Resistance likely due to Target Site Mutation Mutation->Mutation_Mechanism Yes Overexpression Overexpression Found? Expression_Analysis->Overexpression Other_Mech Investigate Other Mechanisms Overexpression->Other_Mech No Efflux_Mechanism Resistance likely due to Efflux Pump Overexpression Overexpression->Efflux_Mechanism Yes

Caption: Logical Flow for Investigating Resistance Mechanisms.

References

Technical Support Center: Optimizing Pyrimethanil for Gray Mold Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pyrimethanil for the effective control of gray mold, caused by Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against Botrytis cinerea?

A1: this compound operates through a dual-mode action.[1][2] Primarily, it inhibits the biosynthesis of methionine, an essential amino acid necessary for fungal protein production, thereby weakening the pathogen's growth and its ability to establish an infection.[1][2] Secondly, it disrupts the secretion of cell wall-degrading enzymes by the fungus, which are crucial for penetrating the host plant's tissues.[1][2][3] This action is particularly effective in preventing the initial stages of infection.[1]

Q2: What is the general recommended concentration range for this compound application?

A2: Recommended concentrations vary significantly based on the application method (pre-harvest vs. post-harvest) and the target crop. For pre-harvest foliar sprays, typical dilutions range from 0.1% to 0.2% solutions.[1] For post-harvest applications, such as integration into wax coatings for fruit, concentrations can range from 0.1% to 0.3%.[1] Specific dosages for crops like grapes may be around 200–300 g of active ingredient per hectare (g ai/ha).[4]

Q3: Is this compound considered a systemic fungicide?

A3: Yes, this compound is considered a locally systemic and translaminar fungicide.[1][3] It is absorbed by the surface cells of leaves and fruit and can move through the plant tissue to a limited extent, offering protection beyond the initial point of contact.[1][3]

Q4: Has resistance to this compound in Botrytis cinerea populations been reported?

A4: Yes, resistance to this compound in B. cinerea populations has been widely reported in various regions and crops, including apples, strawberries, and vegetables grown in greenhouses.[5][6][7][8] The first detection of a resistant isolate in China occurred in 2002.[6] High frequencies of resistance have been observed in several studies, emphasizing the need for resistance management strategies.[6][7]

Q5: What factors can influence the efficacy of this compound?

A5: Several factors can impact its effectiveness. The development of resistant fungal strains is a primary concern.[5][6] Application timing is also critical; it is most effective as a preventative treatment.[1] Environmental conditions such as high humidity can favor the development of gray mold, necessitating timely application.[1][4] Additionally, the specific crop and the method of application (e.g., foliar spray, drench, wax coating) will influence outcomes.[1]

Data Presentation

Table 1: Recommended Application Rates of this compound for Gray Mold Control

CropApplication MethodRecommended Concentration/DosageApplication Timing
GrapesPre-harvest Foliar Spray0.1%–0.2% solution; 200–300 g ai/ha[1][4]Pre-bloom, bloom, and post-bloom stages[4]
GrapesPost-harvest Dip/Wax0.1%–0.3% in wax[1]Post-harvest processing/Pre-cooling[1]
PearsPost-harvest Wax/Mist0.1%–0.3% in wax[1]Post-harvest processing line[1]
Citrus (Oranges, Lemons)Post-harvest Wax/Spray0.1%–0.3% in wax solution[1]Post-harvest processing[1]
ApplesPre-harvest Spray600–800 µg/mL (0.06%–0.08%)[9]2-3 weeks before harvest[9]
ApplesPost-harvest Drench/Dip250–1000 µg/mL (0.025%–0.1%)[9]Post-harvest before storage[9]
StrawberriesPost-harvest Dip500–1000 mg/L (0.05%–0.1%)[4]Post-harvest[4]
StrawberriesPre-harvest Spray175 mL/hL (formulation dependent)[10]Pre-harvest[10]

Table 2: In Vitro Efficacy of this compound Against Botrytis cinerea

Study ReferenceEC₅₀ Value (µg/mL)Notes
Gang et al., 2015[11]50 µg/mLDetermined by mycelial growth inhibition; noted as the least effective among six tested fungicides in this study.[11]
Sholberg et al., 2005[9]Mean of 0.039 µg/mLBased on mycelial growth inhibition on amended agar medium.[9]
Maia et al., 2023[9]Ranged from 0.0052 to 94.07 µg/mLShowed a wide range of sensitivities in Brazilian isolates from strawberry.[9]
Study on Chinese isolates (2025)[8]Mean of 49.14 µg/mLAll 103 field isolates tested showed resistance.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor or no control of gray mold despite application. Fungicide Resistance: The local B. cinerea population may have developed resistance to anilinopyrimidine fungicides.[5][6][7]1. Conduct Resistance Testing: Collect isolates from the experimental area and perform in vitro sensitivity assays to determine the EC₅₀ value for this compound.[12]2. Alternate Fungicides: Use a fungicide with a different mode of action (FRAC group).[13]3. Tank Mixing: Consider using this compound in combination with a multi-site fungicide or a biocontrol agent to delay resistance.[14]
Incorrect Application Timing: this compound is most effective as a preventative measure.[1] Application after infection is well-established may yield poor results.1. Review Protocol: Ensure application timing aligns with preventative strategies (e.g., pre-bloom for grapes).[4]2. Monitor Environmental Conditions: Apply before periods of high humidity or rain that favor disease development.[4]
Sub-optimal Concentration: The concentration used may be too low for the specific crop, disease pressure, or application method.1. Consult Recommendations: Verify that the concentration used aligns with published data for your specific crop and application type (See Table 1).2. Perform Dose-Response Assay: Conduct a preliminary experiment with a range of concentrations to determine the optimal dose for your specific conditions.
Inconsistent results between experimental replicates. Uneven Application: Inconsistent spray coverage or improper mixing of the solution can lead to variability.1. Standardize Application: Ensure thorough and uniform coverage of all plant surfaces.2. Verify Solution Preparation: Confirm that the stock solution is properly mixed and diluted accurately for each replicate.
Variable Environmental Conditions: Differences in temperature, humidity, or light exposure between replicates can affect disease development and fungicide efficacy.1. Control Environment: Conduct experiments in a controlled environment (growth chamber, greenhouse) to minimize variability.2. Record Conditions: Meticulously document environmental parameters for each replicate to identify potential confounding factors.
Phytotoxicity symptoms observed on host plant. Excessive Concentration: The applied concentration may be too high for the specific plant species or cultivar.1. Reduce Concentration: Lower the application rate and observe for any negative effects.2. Conduct Tolerance Test: Before large-scale experiments, test the selected concentration on a small number of plants to ensure it is not phytotoxic.

Experimental Protocols

Protocol 1: Determination of Fungicide Sensitivity (EC₅₀) of B. cinerea Isolates

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth (Effective Concentration, EC₅₀) of a B. cinerea isolate.

Materials:

  • Pure culture of B. cinerea (3-5 days old)

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water or appropriate solvent (e.g., acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 25°C

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

  • Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (0 µg/mL). Pour the amended PDA into sterile Petri dishes.[11]

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the margin of an actively growing B. cinerea culture, in the center of each plate.[11]

  • Incubation: Incubate the plates in the dark at 25°C for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the dish.[11]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.

  • Calculation:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100.[14]

    • The EC₅₀ value is determined by regressing the inhibition percentage against the log-transformed fungicide concentrations.

Protocol 2: In Vivo Efficacy Testing on Detached Fruit

Objective: To assess the preventative efficacy of this compound in controlling gray mold on fruit.

Materials:

  • Healthy, uniform, and organically grown fruit (e.g., strawberries, grapes, apples)

  • This compound solution at the desired test concentration

  • B. cinerea conidial suspension (e.g., 1 x 10⁵ conidia/mL)

  • Sterile distilled water (for control)

  • Hand sprayer

  • Sterile needle or probe

  • High-humidity chambers (e.g., plastic containers with moist paper towels)

Methodology:

  • Fruit Preparation: Surface-sterilize the fruit (e.g., dip in 0.5% sodium hypochlorite for 2 minutes), rinse with sterile water, and allow to air dry completely in a sterile environment.[15]

  • Fungicide Application: Spray the fruit with the this compound solution until runoff. A set of control fruit should be sprayed with sterile water. Allow the fruit to air dry for approximately 4 hours.[15]

  • Inoculation:

    • Create a small, uniform wound on the surface of each fruit with a sterile needle (e.g., 1 mm deep).[15]

    • Pipette a small aliquot (e.g., 1-5 µL) of the B. cinerea conidial suspension onto the wound.[15]

  • Incubation: Place the inoculated fruit in a high-humidity chamber and incubate at room temperature (e.g., 20-22°C) for 4-7 days.[5]

  • Data Collection: Record the disease incidence (% of infected fruit) and disease severity (e.g., lesion diameter in mm) for both treatment and control groups.[5]

  • Analysis: Compare the incidence and severity between the this compound-treated group and the control group to determine the fungicide's efficacy.

Mandatory Visualizations

cluster_fungus Botrytis cinerea cluster_host Host Plant Cell methionine Methionine Biosynthesis fungus_growth Fungal Growth & Proliferation methionine->fungus_growth Required for enzymes Secretion of Cell Wall-Degrading Enzymes cell_wall Plant Cell Wall enzymes->cell_wall Degrades infection Infection cell_wall->infection Leads to This compound This compound This compound->methionine Inhibits This compound->enzymes Inhibits

Caption: Mechanism of action of this compound on Botrytis cinerea.

A 1. Isolate B. cinerea & Prepare Inoculum E 5. Inoculate with B. cinerea A->E B 2. Prepare this compound Concentrations D 4. Apply Fungicide Treatments & Controls B->D C 3. Prepare Host Material (e.g., Detached Fruit) C->D D->E F 6. Incubate under Controlled Conditions E->F G 7. Assess Disease (Incidence & Severity) F->G H 8. Analyze Data & Determine Efficacy G->H

Caption: General experimental workflow for testing fungicide efficacy.

start Poor Gray Mold Control Observed q1 Is the local B. cinerea population resistant? start->q1 a1_yes Action: - Alternate FRAC group - Conduct sensitivity test q1->a1_yes Yes q2 Was application timing preventative? q1->q2 No a2_no Action: - Adjust protocol for preventative application q2->a2_no No q3 Was concentration optimal for the crop/method? q2->q3 Yes a3_no Action: - Verify concentration - Perform dose-response assay q3->a3_no No end Review application method for uniform coverage q3->end Yes

Caption: Troubleshooting logic for poor this compound efficacy.

References

Technical Support Center: Analysis of Pyrimethanil and its Degradation Products in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of Pyrimethanil and its degradation products in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound I should be looking for in soil and water samples?

A1: Based on environmental fate studies, the primary degradation pathway of this compound involves hydroxylation and cleavage of the aniline linkage. In soil, under aerobic conditions, the major metabolite identified is 2-amino-4,6-dimethylpyrimidine.[1][2] Other degradation products identified in soil under various conditions include benzoic acid, cis,cis-muconic acid, and hydroxyl-4,6-dimethyl-2-pyrimidinamine.[3][4] In water, photolytic degradation is a key factor, and while specific major products are less consistently reported across studies, the parent compound is known to be unstable under photolysis.[1] In livestock, major metabolites include 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine and 2-anilino-4,6-dimethylpyrimidin-5-ol, which could potentially be found in environments impacted by agricultural runoff.[1]

Q2: I am having low recovery of this compound from my soil samples. What are the possible causes and solutions?

A2: Low recovery of this compound from soil can be attributed to several factors:

  • Extraction Inefficiency: The choice of extraction solvent and method is critical. A common and effective method is Soxhlet extraction with a mixture of acetonitrile and water (e.g., 90:10 v/v).[2][5] Ensure the extraction is performed for a sufficient duration, typically around 6 hours, to allow for complete extraction from the soil matrix.[5][6]

  • Strong Adsorption to Soil Particles: this compound can bind strongly to soil components, especially organic matter. The use of a polar organic solvent like acetonitrile helps to disrupt these interactions.

  • Sample Homogenization: Inadequate homogenization of the soil sample can lead to non-representative subsampling and variable recoveries. Ensure your soil sample is well-mixed before taking a subsample for extraction.

  • Analyte Degradation during Extraction: Although less common for this compound, prolonged exposure to high temperatures during extraction could potentially lead to degradation. Ensure the heating during Soxhlet extraction is controlled.

Q3: My baseline is very noisy in my chromatograms for water sample analysis. How can I reduce the noise?

A3: A noisy baseline in chromatographic analysis of water samples can be caused by matrix interference. Here are some steps to mitigate this issue:

  • Effective Sample Cleanup: Water samples, especially from surface water sources, can contain a variety of organic and inorganic interferents. Solid-phase extraction (SPE) is a crucial step for cleanup. C18 cartridges are commonly used for this compound analysis.[7] Ensure the SPE cartridge is properly conditioned and washed to remove potential interferences. A subsequent cleanup with a Florisil cartridge can also be employed.[7]

  • High-Purity Solvents and Reagents: Ensure that all solvents (e.g., acetonitrile, methanol, water) and reagents used in your mobile phase and sample preparation are of high purity (e.g., HPLC or LC-MS grade).

  • Proper System Maintenance: A contaminated HPLC/LC-MS system can be a source of noise. Regularly flush the system, check for leaks, and ensure the column is in good condition.

  • Blank Injections: Run method blanks (using reagent water that has gone through the entire sample preparation process) to identify if the contamination is coming from your reagents or procedure.

Q4: I am not able to achieve the reported Limit of Quantification (LOQ) for this compound and its metabolites. What can I do to improve sensitivity?

A4: Achieving low LOQs requires optimization of both the sample preparation and the analytical instrumentation.

  • Increase Sample Volume: For water samples, increasing the volume of water passed through the SPE cartridge can concentrate the analytes to a greater extent.

  • Optimize Mass Spectrometry Parameters: If using LC-MS/MS, ensure that the instrument parameters are optimized for this compound and its target degradation products. This includes optimizing the precursor and product ions, collision energy, and other source parameters.[6]

  • Use a Sensitive Detector: For GC analysis, a mass selective detector (MSD) provides better sensitivity and selectivity compared to other detectors like FID or ECD.[2]

  • Minimize Analyte Loss: Be meticulous during sample preparation steps like solvent evaporation and reconstitution to prevent loss of the target analytes.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Step
Column Overloading Dilute the sample extract and re-inject.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Air Bubbles in the Pump Degas the mobile phase and prime the pump.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of solvents.

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolite AE F132593 in Soil

This protocol is based on the EPA method for the determination of this compound and its major metabolite in soil.[2]

1. Sample Extraction (Soxhlet Extraction)

  • Weigh 20.0 g of homogenized soil into a cellulose Soxhlet extraction thimble.

  • Add 250 mL of 90:10 (v/v) acetonitrile:water to a 500 mL boiling flask.

  • Assemble the Soxhlet apparatus and extract for 6 hours.[5][6]

  • After cooling, rinse the condenser with acetonitrile.

2. Sample Cleanup and Concentration

  • Transfer an aliquot of the extract to a culture tube.

  • Evaporate the solvent to near dryness under a stream of nitrogen.

  • Re-dissolve the residue in ethyl acetate or a suitable solvent for analysis.

3. Instrumental Analysis (GC-MSD)

  • GC Column: Use a suitable capillary column (e.g., DB-5ms).

  • Oven Program: Initial temperature of 55°C, ramped to 265°C.[2]

  • Detector: Mass Selective Detector (MSD) operating in selected ion monitoring (SIM) mode.

  • Quantification: Use an external standard calibration curve.

Protocol 2: Analysis of this compound in Water

This protocol is based on the EPA method for the determination of this compound in water.[7]

1. Solid-Phase Extraction (SPE)

  • Activate a C18 SPE cartridge with methanol followed by distilled water.[7]

  • Pass a 1000 mL water sample through the cartridge.

  • Dry the cartridge by passing air through it.

2. Elution and Cleanup

  • Elute the retained analytes with a mixture of hexane and ethyl acetate (9:1 v/v).[7]

  • For further cleanup, pass the eluate through a Florisil cartridge.[7]

3. Instrumental Analysis (HPLC-UV)

  • HPLC Column: Reversed-phase C18 column.

  • Mobile Phase: A suitable gradient of acetonitrile and water.

  • Detector: UV detector set at the appropriate wavelength for this compound.

  • Quantification: Use an external standard calibration curve.

Quantitative Data Summary

Table 1: Limits of Quantification (LOQs) for this compound and its Metabolite AE F132593

AnalyteMatrixLOQAnalytical MethodReference
This compoundSoil0.01 ppmGC-MSD[2]
AE F132593Soil0.01 ppmGC-MSD[2]
This compoundSoil5 ng/g (ppb)LC-MS/MS[6]
AE F132593Soil5 ng/g (ppb)LC-MS/MS[6]
This compoundWater0.05 µg/LHPLC-UV[7]
This compoundWater0.5 ng/g (ppb)LC-MS/MS[6]
AE F132593Water0.5 ng/g (ppb)LC-MS/MS[6]

Table 2: Recovery Rates for this compound and its Metabolite AE F132593

AnalyteMatrixFortification LevelMean Recovery (%)RSD (%)Reference
This compoundWater0.5 ng/g (LOQ)70-120≤20[6]
AE F132593Water0.5 ng/g (LOQ)70-120≤20[6]
This compoundSoilNot Specified94-103<5[4]

Visualizations

Pyrimethanil_Degradation_Pathway This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Biotic/Abiotic Cleavage Cleavage of Aniline Linkage This compound->Cleavage Biotic (Soil) Photolysis Photolysis (in water) This compound->Photolysis Metabolite1 2-(4-hydroxyanilino)-4,6- dimethylpyrimidine Hydroxylation->Metabolite1 Metabolite2 2-anilino-4,6-dimethylpyrimidin-5-ol Hydroxylation->Metabolite2 Metabolite3 2-amino-4,6-dimethylpyrimidine Cleavage->Metabolite3 Metabolite4 Benzoic Acid Cleavage->Metabolite4 Metabolite5 cis,cis-muconic acid Cleavage->Metabolite5 Metabolite6 hydroxyl-4,6-dimethyl-2- pyrimidinamine Cleavage->Metabolite6 FurtherDegradation Further Degradation Products Photolysis->FurtherDegradation Metabolite1->FurtherDegradation Metabolite2->FurtherDegradation Metabolite3->FurtherDegradation

Caption: Proposed degradation pathway of this compound in environmental samples.

Experimental_Workflow_Soil Start Soil Sample Collection and Homogenization Extraction Soxhlet Extraction (Acetonitrile/Water) Start->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Appropriate Solvent Concentration->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data End Report Results Data->End

Caption: General experimental workflow for the analysis of this compound in soil samples.

Experimental_Workflow_Water Start Water Sample Collection SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Start->SPE Elution Elution with Organic Solvent SPE->Elution Cleanup Optional: Further Cleanup (e.g., Florisil) Elution->Cleanup Concentration Solvent Evaporation Elution->Concentration If no further cleanup Cleanup->Concentration Reconstitution Reconstitution in Appropriate Solvent Concentration->Reconstitution Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data End Report Results Data->End

Caption: General experimental workflow for the analysis of this compound in water samples.

References

Technical Support Center: LC-MS/MS Analysis of Pyrimethanil Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of Pyrimethanil residues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification of this compound residues.[2][3] The primary cause is the competition for ionization between the target analyte (this compound) and matrix components in the mass spectrometer's ion source.[4] In complex matrices such as fruits, vegetables, and biological fluids, these effects can significantly compromise the accuracy, reproducibility, and sensitivity of the analytical method.[1][5]

Q2: I am observing significant signal suppression for this compound in my samples. What are the likely causes and how can I troubleshoot this?

A2: Significant signal suppression is a common manifestation of matrix effects. The troubleshooting process involves a systematic evaluation of your analytical workflow, from sample preparation to LC-MS/MS parameters.

Troubleshooting Workflow for Signal Suppression

G cluster_0 Troubleshooting Signal Suppression A Start: Significant Signal Suppression Observed B Evaluate Sample Preparation - Is cleanup sufficient? - Are phospholipids being removed? A->B Step 1 C Optimize Chromatographic Separation - Increase retention of this compound? - Separate from co-eluting matrix components? B->C Step 2 D Assess Ionization Source Parameters - Adjust spray voltage, gas flows, temperature? C->D Step 3 E Implement Calibration Strategy - Use matrix-matched standards? - Use stable isotope-labeled internal standard? D->E Step 4 F Conclusion: Signal Suppression Mitigated E->F Resolution

Caption: A stepwise workflow for troubleshooting signal suppression in LC-MS/MS analysis.

Detailed Troubleshooting Steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for many matrices.[5][6][7] Ensure that the dispersive SPE step is optimized for your specific matrix to remove interfering compounds like pigments and organic acids.[8] For matrices high in phospholipids, such as fatty foods or certain biological samples, consider a targeted phospholipid removal step.

  • Optimize Chromatographic Separation: Co-elution of matrix components with this compound is a direct cause of ion suppression.[2] Modifying your chromatographic method to improve the separation can be highly effective.[1] This may involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate to increase the retention time of this compound and move it away from the bulk of the matrix interferences.[9]

  • Assess Ionization Source Parameters: The settings of your electrospray ionization (ESI) source can influence the extent of matrix effects. Experiment with adjusting parameters such as the spray voltage, nebulizer gas flow, drying gas flow, and temperature to find conditions that maximize the ionization of this compound while minimizing the influence of the matrix.

  • Implement an Appropriate Calibration Strategy: The use of matrix-matched standards is a common and effective way to compensate for matrix effects.[10][11] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. An even more robust approach is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[1] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[8]

Q3: What is the QuEChERS method and can you provide a general protocol for this compound residue analysis?

A3: QuEChERS is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[5][6] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[6]

General QuEChERS Protocol for this compound Analysis

G cluster_0 QuEChERS Workflow A 1. Homogenize Sample (e.g., 10-15g) B 2. Add Acetonitrile and Internal Standard A->B C 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) and Shake Vigorously B->C D 4. Centrifuge to Separate Layers C->D E 5. Take Aliquot of Acetonitrile Supernatant D->E F 6. Add dSPE Sorbent (e.g., PSA, C18) and Vortex E->F G 7. Centrifuge to Pellet Sorbent F->G H 8. Transfer Supernatant for LC-MS/MS Analysis G->H

Caption: A diagram illustrating the key steps of the QuEChERS sample preparation method.

Detailed Experimental Protocol:

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to rehydrate them before extraction.[11]

  • Extraction: Add 10-15 mL of acetonitrile to the sample. If using an internal standard, it should be added at this stage. Shake the tube vigorously for 1 minute.

  • Salting Out: Add a pre-packaged mixture of QuEChERS extraction salts, commonly containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl).[6] Shake vigorously for 1 minute. The salts aid in the phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes.[6]

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a dSPE sorbent mixture. The composition of the dSPE sorbent depends on the matrix. A common mixture for fruits and vegetables includes primary secondary amine (PSA) to remove organic acids and some sugars, and C18 to remove nonpolar interferences.[8]

  • Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge for 2-5 minutes.

  • Analysis: The resulting supernatant is ready for dilution and injection into the LC-MS/MS system.

Q4: How do I choose the right calibration method to mitigate matrix effects for this compound?

A4: The choice of calibration method is critical for obtaining accurate quantitative data in the presence of matrix effects.

Comparison of Calibration Strategies

G cluster_0 Calibration Strategies for Matrix Effect Mitigation node_A External Calibration (in solvent) - Simple to prepare - Does not account for matrix effects - Prone to inaccurate results node_B Matrix-Matched Calibration - Compensates for matrix effects - Requires representative blank matrix - More labor-intensive node_C Stable Isotope-Labeled Internal Standard (SIL-IS) - Most effective correction - Co-elutes with analyte - Can be expensive and not always available

Caption: A comparison of common calibration strategies for LC-MS/MS analysis.

  • External Calibration in Solvent: This is the simplest method but is not recommended for complex matrices as it does not account for matrix effects and can lead to significant under- or overestimation of the this compound concentration.

  • Matrix-Matched Calibration: This is a widely accepted method for correcting matrix effects.[10][11] It involves preparing calibration standards in a blank matrix extract that is free of this compound but otherwise identical to the samples being analyzed. This approach effectively compensates for signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for mitigating matrix effects.[1] A SIL-IS is a form of this compound where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H). It has the same chemical properties and chromatographic behavior as the native this compound and will be affected by the matrix in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, matrix effects can be effectively normalized.

Quantitative Data on this compound Analysis

The following tables summarize recovery data for this compound in various matrices, providing an indication of method performance.

Table 1: Recovery of this compound in Fruits and Vegetables using QuEChERS and UPLC-MS/MS

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Apple0.002 - 2.081.5 - 107.31.5 - 13.9
Peach0.002 - 2.081.5 - 107.31.5 - 13.9
Cabbage0.002 - 2.081.5 - 107.31.5 - 13.9
Tomato0.002 - 2.081.5 - 107.31.5 - 13.9

Data sourced from a study on the simultaneous determination of this compound and other fungicides.[12]

Table 2: Recovery of this compound in Spiked Fruit Samples

MatrixSpiked Level (ppm)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Fruit0.187.1 - 92.14.5 - 11.98
Fruit0.487.1 - 92.14.5 - 11.98

Data from a validation study using liquid-liquid extraction and solid-phase extraction followed by LC-UV detection, with confirmation by HPLC-MS.[13]

Table 3: Recovery of this compound from Fortified Grapes

MatrixFortification LevelRecovery (%)Coefficient of Variation (CV) (%)
GrapesNot specified90 - 113< 11

Data from a study on this compound residues in table grapes using GC-NPD with HPLC-ESI-MS confirmation.[14]

References

Technical Support Center: Stability of Pyrimethanil in Stored Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pyrimethanil in stored analytical samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for ensuring the stability of this compound in plant-based analytical samples?

A1: For plant commodities, this compound residues are generally stable when stored frozen at approximately -20°C.[1][2] Studies have shown that this compound is stable for at least one year under these conditions in various matrices, including apples, grapes, tomatoes, lettuce, carrots, dried peas, peaches, and plums, with less than 30% loss observed.[1][2] To minimize degradation, it is recommended to store fruit samples whole and perform minimal cutting or processing while they are still frozen, immediately before analysis.[3]

Q2: Is this compound stable in aqueous samples during storage?

A2: this compound is stable to hydrolysis in water at a pH range of 5 to 9 at 20°C.[1] However, it is susceptible to photolytic degradation in water.[1] In sterile water at pH 4 and 7, the estimated photolytic half-lives are 1 and 80 days, respectively.[1] The presence of humic acids can accelerate this degradation to less than 2 days at pH 7.[1] Therefore, it is crucial to store aqueous samples protected from light, for example, in amber vials. For short-term storage of water and wine samples, refrigeration at +4°C is recommended.[4]

Q3: What is known about the stability of this compound in soil samples?

A3: Under aerobic conditions, this compound in soil degrades slowly, with about 80% remaining after 130 days.[1] The degradation rate is influenced by the soil's organic matter content and microbial activity, with faster degradation observed in soil with a higher organic matter content.[5]

Q4: Is there information on the stability of this compound in stored livestock commodity samples?

A4: There is a lack of comprehensive data on the stability of this compound and its metabolites in stored livestock commodities.[1][2] This is a critical data gap to consider when designing and conducting experiments with such matrices.

Q5: What are the major degradation products or metabolites of this compound to consider during analysis?

A5: In plant commodities, the parent this compound is the major component of the residue.[2] In livestock, this compound is not typically found. Instead, the major metabolites are 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine and 2-anilino-4,6-dimethylpyrimidin-5-ol.[2] Analytical methods for livestock commodities should be able to detect these metabolites.[2]

Troubleshooting Guide

Issue 1: Low recovery of this compound from stored plant samples.

Possible Cause Troubleshooting Step
Improper Storage Temperature Ensure samples are consistently stored at or below -20°C. Fluctuations in temperature can accelerate degradation.
Sample Preparation Maceration or extensive processing of samples before freezing can lead to enzymatic degradation. It is recommended to store samples whole and process them while still frozen just prior to extraction.[3]
Extended Storage Time Although stable for at least a year in many matrices, prolonged storage beyond this period may lead to degradation.[1][2] If possible, analyze samples within a year of collection.
Matrix Effects The composition of the sample matrix can influence stability. For new or untested matrices, it is advisable to conduct a small-scale stability study.

Issue 2: Inconsistent results in aqueous sample analysis.

Possible Cause Troubleshooting Step
Photodegradation Store all aqueous samples, standards, and extracts in amber vials or otherwise protected from light to prevent photolytic degradation.[1]
pH of the Sample While stable to hydrolysis over a range of pH values, extreme pH conditions not previously tested could potentially affect stability.[1] Ensure the pH of your samples is within the stable range (pH 5-9).
Microbial Activity In non-sterile natural water samples, microbial degradation could be a factor, although studies in sterile water showed no degradation.[5] If microbial activity is suspected, consider filtration or sterile collection procedures.

Data Presentation

Table 1: Stability of this compound in Frozen Plant Commodities at -20°C

Commodity Storage Duration (Days) Analyte Loss (%) Reference
Apples365< 30[1][2]
Grapes365< 30[1][2]
Tomatoes365< 30[1][2]
Lettuce365< 30[1][2]
Carrots365< 30[1][2]
Dried Peas365< 30[1][2]
Peaches365< 30[1][2]
Plums365< 30[1][2]

Table 2: Hydrolytic and Photolytic Stability of this compound in Water

Condition pH Temperature (°C) Half-life Reference
Hydrolysis5, 7, 920Stable[1]
Photolysis (Sterile Buffer)4Not Specified1 day[1]
Photolysis (Sterile Buffer)7Not Specified80 days[1]
Photolysis (Sterile water with humic acids)7Not Specified< 2 days[1]
Sterile Water4, 7, 9Not SpecifiedNo degradation[5]

Experimental Protocols

Protocol 1: General Method for Frozen Storage Stability Study of this compound in Plant Commodities

This protocol is a generalized procedure based on common practices described in the literature.[2]

  • Fortification: Select control samples of the plant matrix that are known to be free of this compound. Fortify these samples with a known concentration of a this compound standard solution.

  • Storage: Place the fortified samples in sealed containers and store them in a calibrated freezer at approximately -20°C.

  • Time Points: Remove an aliquot of the stored samples for analysis at predetermined intervals (e.g., 0, 30, 90, 180, 365 days).

  • Concurrent Recovery: On each analysis day, fortify a fresh control sample with the same concentration of this compound. This "concurrent recovery" sample is analyzed alongside the stored samples to account for any variability in the analytical method on that day.

  • Extraction and Analysis: Extract and analyze the stored samples and the concurrent recovery sample using a validated analytical method, such as gas chromatography (GC) or liquid chromatography with mass spectrometry (LC-MS/MS).

  • Calculation: The stability of this compound is determined by comparing the concentration found in the stored samples to the concentration in the concurrent recovery samples over time.

Visualizations

Experimental_Workflow_for_Storage_Stability cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (T=0, 30, 90... days) cluster_data Data Evaluation Start Select Control Matrix Fortify Fortify with this compound Standard Start->Fortify Store Store at -20°C in Sealed Containers Fortify->Store Remove Remove Stored Sample Aliquot Store->Remove Extract Extract this compound from Samples Remove->Extract Fresh_Fortify Prepare Concurrent Recovery Sample Fresh_Fortify->Extract Analyze Analyze by GC or LC-MS/MS Extract->Analyze Calculate Calculate % Recovery vs. Concurrent Sample Analyze->Calculate Assess Assess Stability (<30% loss is stable) Calculate->Assess End Report Findings Assess->End

Caption: Workflow for a typical frozen storage stability study of this compound.

Troubleshooting_Low_Recovery cluster_storage Storage Conditions cluster_prep Sample Handling cluster_matrix Matrix Effects Issue Low this compound Recovery Temp Check Freezer Logs for Temperature Fluctuations Issue->Temp Duration Verify Storage Time is Within Recommended Period Issue->Duration Prep_Method Was Sample Processed Before Freezing? Issue->Prep_Method Matrix_Type Is this a Novel or Complex Matrix? Issue->Matrix_Type Action_Prep Recommendation: Store Whole, Process Frozen Prep_Method->Action_Prep Action_Matrix Conduct Matrix-Specific Stability Validation Matrix_Type->Action_Matrix

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Minimizing Pyrimethanil Phytotoxicity on Non-Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and development professionals with essential information to identify, mitigate, and prevent phytotoxicity from the fungicide Pyrimethanil on non-target plants during experimental applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how does it work?

This compound is a systemic, anilinopyrimidine fungicide. Its primary mode of action is the inhibition of methionine biosynthesis in fungi by targeting enzymes like cystathionine β-lyase.[1][2][3] This disruption prevents the production of proteins essential for fungal growth and the secretion of cell wall-degrading enzymes, thereby stopping the infection process.[2][3] While highly effective against target fungi like Botrytis cinerea (gray mold), its application can sometimes lead to unintended effects on non-target plants.[4]

Q2: What are the typical symptoms of this compound phytotoxicity on non-target plants?

Phytotoxicity symptoms can range from subtle to severe and may appear within days of application.[5] Since this compound is not a herbicide, the symptoms are often sublethal but can compromise experimental results by altering plant physiology. Common symptoms are summarized in the table below.[5][6][7]

Symptom CategorySpecific Manifestations
Leaf Damage Leaf spots (chlorotic or necrotic), yellowing (chlorosis), browning at the margins or tips (necrosis), bleached or "scorched" appearance.[6]
Growth Deformity Twisted, curled, or cupped leaves; overall stunting of the plant.[6][7]
Photosynthesis Impairment Visible reduction in greenness, which may correlate with decreased chlorophyll content and photosynthetic rates.[8]
General Decline Premature leaf drop, reduced vigor, and in severe cases, death of terminal buds.[7][8]

Caption: Common symptoms of chemical-induced phytotoxicity on plants.

Q3: What factors increase the risk of this compound phytotoxicity?

Several factors related to the application process, environmental conditions, and plant health can heighten the risk of phytotoxicity. While generally considered to have low phytotoxicity when used as directed, certain conditions can lead to adverse effects, particularly on sensitive non-target species like some ornamentals.[9]

Factor CategorySpecific Risk FactorsMitigation Strategy
Application Errors - Overdosing: Using a solution that is too concentrated.[6]- Incorrect Timing: Applying to plants at sensitive growth stages (e.g., seedlings, flowering).[7]- Poor Technique: Uneven spray coverage leading to high-dose spots.Adhere strictly to recommended concentrations. Conduct small-scale trials on new species.[5] Ensure calibrated equipment for uniform application.
Environmental Conditions - High Temperatures: Application at temperatures above 85°F (30°C) increases risk.[6]- High Humidity/Slow Drying: Prevents rapid evaporation of the spray, prolonging tissue contact.[6]- Wind: Can cause spray drift to unintended non-target areas.[10]Apply during cooler parts of the day. Avoid application when rain is imminent or humidity is very high. Do not spray in windy conditions.
Plant Health - Stressed Plants: Plants under drought, nutrient, or disease stress are more vulnerable.[6][7]- Species Sensitivity: Some species, particularly certain ornamentals, are inherently more sensitive.[9]Ensure plants are well-watered and healthy before application. If unsure of a species' sensitivity, test on a small batch of plants first.[5]

Caption: Key factors that can increase the risk of this compound-induced phytotoxicity.

Q4: How can I minimize spray drift to protect adjacent non-target plants?

Spray drift is a primary cause of non-target plant exposure.[9] Implementing proper application techniques and using drift-reducing technologies are critical for minimizing unintended contact.

Mitigation TechniqueDescription
Nozzle Selection Use low-drift nozzles (e.g., air-induction nozzles) that produce coarser droplets, which are less susceptible to wind.[11]
Application Pressure Operate sprayers at the lower end of the recommended pressure range to increase droplet size.[11]
Boom Height Keep the spray boom as low as possible to the target canopy to reduce the time droplets are airborne.[10]
Drift-Reducing Adjuvants Incorporate adjuvants designed to increase spray solution viscosity and droplet size into the tank mix.[12]
Buffer Zones Establish and respect no-spray zones between the treated area and sensitive non-target plants or water bodies.[13]
Shielded Sprayers Use shields or hoods on spray booms to physically contain the spray and direct it to the target.[10]

Caption: Methods to reduce off-target spray drift during this compound application.

Q5: What is the underlying mechanism of this compound's phytotoxicity in plants?

While this compound's primary target is fungal methionine synthesis, its phytotoxic effects on plants are secondary and less understood.[2] Research suggests these effects may stem from induced oxidative stress and interference with photosynthesis.[8][14] Exposure can lead to an upregulation of plant defense pathways, including antioxidant responses and changes in amino acid metabolism.[14]

G cluster_0 This compound Application cluster_1 Cellular Stress Induction cluster_2 Plant Stress Response & Damage cluster_3 Visible Symptoms This compound This compound Exposure (e.g., via spray drift) ROS Reactive Oxygen Species (ROS) Production (Oxidative Stress) This compound->ROS Induces Photo Photosynthesis Interference This compound->Photo May Interfere With Defense Activation of Stress Response Pathways (e.g., antioxidant enzymes) ROS->Defense Triggers Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Causes Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Photo->Symptoms Damage->Symptoms

Caption: Conceptual pathway of this compound-induced stress in non-target plants.

Experimental Protocols & Troubleshooting Workflows

Troubleshooting Suspected Phytotoxicity

If you suspect this compound has caused phytotoxicity, follow this logical workflow to diagnose the issue. The key is to distinguish phytotoxic symptoms from those caused by disease, pests, or nutrient deficiencies. Phytotoxicity will typically appear suddenly on leaves of a similar age and will not spread over time like a pathogen.[5]

G start Start: Symptoms Observed observe 1. Document Symptoms (Chlorosis, Necrosis, Curling) Are symptoms uniform on leaves of similar age? Do they match spray patterns? start->observe check_app 2. Review Application Records - Correct concentration used? - Adjuvants added? - Application timing/weather? observe->check_app Yes not_phyto Diagnosis: Other Stressor Likely (Pest, Disease, Nutrient) observe->not_phyto No check_env 3. Assess Environmental Factors - High temperature (>30°C)? - Drought stress? - High humidity? check_app->check_env Application OK confirm Diagnosis: Probable Phytotoxicity check_app->confirm Error Found rule_out 4. Rule Out Other Causes - Inspect for pests/disease - Check nutrient levels - Compare with untreated control plants check_env->rule_out Environment OK check_env->confirm Risk Factor Present rule_out->confirm Others Ruled Out rule_out->not_phyto Other Cause Found action 5. Mitigation Actions - Cease application - Provide supportive care (water) - Adjust future protocols confirm->action end End not_phyto->end action->end

Caption: A workflow for troubleshooting suspected this compound phytotoxicity.

Protocol 1: Assessment of Chlorophyll Content

This protocol measures chlorophyll a and b, key indicators of photosynthetic health. A reduction in chlorophyll content is a common symptom of chemical stress.

Materials:

  • Fresh leaf tissue (0.1-0.2 g)

  • 80% Acetone or 100% N,N-Dimethylformamide (DMF)[15]

  • Mortar and pestle, or tissue homogenizer

  • Centrifuge and tubes

  • Spectrophotometer and cuvettes (do not use plastic with acetone)[16]

Procedure:

  • Weigh approximately 0.1 g of fresh leaf tissue, avoiding major veins.[15]

  • Homogenize the tissue in 1 mL of ice-cold 100% DMF or 80% acetone until the tissue is uniformly pale.[15] Perform this step in low light to prevent pigment degradation.[16]

  • Transfer the homogenate to a centrifuge tube. Rinse the mortar/pestle with an additional 1 mL of solvent and add it to the tube.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[15]

  • Carefully transfer the supernatant to a new tube.

  • Measure the absorbance of the supernatant at 664 nm and 647 nm using the solvent as a blank.[15]

  • Calculate chlorophyll concentrations using the following formulas (for DMF):[15]

    • Chlorophyll a (mg/L) = 12.7 * A₆₆₄ - 2.79 * A₆₄₇

    • Chlorophyll b (mg/L) = 20.7 * A₆₄₇ - 4.62 * A₆₆₄

    • Total Chlorophyll (mg/L) = 17.90 * A₆₄₇ + 8.08 * A₆₆₄

Protocol 2: Measurement of Oxidative Stress (MDA Assay)

Malondialdehyde (MDA) is a product of lipid peroxidation and a common marker for oxidative stress. An increase in MDA indicates cellular membrane damage.[17]

Materials:

  • Fresh leaf tissue (0.1 g)

  • 10% Trichloroacetic acid (TCA)

  • 20% TCA containing 0.5% Thiobarbituric acid (TBA)

  • Mortar and pestle, or tissue homogenizer

  • Water bath (95°C), centrifuge, spectrophotometer

Procedure:

  • Homogenize 0.1 g of leaf tissue in 1 mL of 10% TCA.[15]

  • Centrifuge at 10,000 x g for 10 minutes.

  • Take 1 mL of the supernatant and add 4 mL of 20% TCA containing 0.5% TBA.[15]

  • Boil the mixture at 95°C for 15 minutes, then immediately cool on ice to stop the reaction.[15]

  • Centrifuge again at 10,000 x g for 5 minutes to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm.

  • Correct for non-specific absorbance by subtracting the absorbance at 600 nm.

  • Calculate MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Protocol 3: Assessing Photosynthetic Rate

Measuring gas exchange provides a direct assessment of photosynthetic function. This can be done using an Infra-Red Gas Analyzer (IRGA).[18][19]

Materials:

  • Intact plant with leaves to be measured

  • Infra-Red Gas Analyzer (IRGA) system (e.g., LI-COR)

  • Controlled light source

Procedure:

  • Allow the IRGA system to warm up and calibrate according to the manufacturer's instructions.

  • Set the environmental parameters in the leaf chamber (e.g., light intensity, CO₂ concentration, temperature, humidity) to match your experimental conditions.

  • Carefully clamp a fully expanded, healthy-looking leaf from a non-target plant into the chamber. Ensure the leaf fills the chamber area and the gasket is properly sealed.

  • Allow the leaf's gas exchange rate to stabilize. This may take several minutes.

  • Once stable, record the net CO₂ assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).

  • Repeat measurements on multiple leaves from different plants for each treatment group (e.g., control vs. This compound-exposed).

  • Compare the photosynthetic rates between groups to determine the impact of the treatment. A significant decrease in the CO₂ assimilation rate indicates photosynthetic inhibition.[4]

Workflow for a Phytotoxicity Bioassay

This workflow outlines the steps for conducting a controlled experiment to quantify the phytotoxic effects of this compound.

G start 1. Plant Preparation acclimate Acclimate non-target plants to uniform growth conditions (light, temp, humidity) start->acclimate prep_sol 2. Treatment Preparation acclimate->prep_sol solutions Prepare this compound solutions at varying concentrations (e.g., 0x, 0.5x, 1x, 2x, 5x of field rate) Include a negative control (water) prep_sol->solutions apply 3. Application solutions->apply treatment Apply treatments to replicated groups of plants using a calibrated sprayer apply->treatment monitor 4. Monitoring & Data Collection treatment->monitor observe Visually score phytotoxicity symptoms daily/weekly (e.g., 0=none, 5=severe) monitor->observe measure Conduct physiological & biochemical assays (Chlorophyll, MDA, Photosynthesis) at defined time points observe->measure analyze 5. Data Analysis measure->analyze stats Statistically analyze data (ANOVA) to determine significant differences. Calculate EC50 values if applicable. analyze->stats end Conclusion stats->end

Caption: Experimental workflow for a this compound phytotoxicity bioassay.

References

Troubleshooting poor efficacy of Pyrimethanil field applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrimethanil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound has a dual mode of action. Primarily, it is an anilinopyrimidine fungicide that inhibits the biosynthesis of methionine, an essential amino acid for fungi. This disruption of protein synthesis prevents the secretion of hydrolytic enzymes necessary for the infection process.[1][2] Secondly, it can disrupt the function of fungal enzymes involved in cell wall degradation, further impeding the pathogen's ability to invade host tissues.[2][3]

Q2: What are the common reasons for observing reduced efficacy of this compound in the field?

Reduced efficacy can stem from several factors, including:

  • Fungal Resistance: Development of resistance in target fungal populations is a significant cause of treatment failure.[1][4]

  • Improper Application Timing: this compound has both protective and curative properties, but its effectiveness can be highly dependent on when it is applied relative to the infection cycle.[1][2]

  • Environmental Conditions: Factors such as temperature and rainfall can influence the stability and uptake of the fungicide.[2][5]

  • Suboptimal Formulation or Tank Mixing: The choice of formulation and compatibility with other tank-mixed products can impact performance.[6][7]

Q3: How can I determine if fungal resistance to this compound is the cause of poor efficacy?

To ascertain if resistance is the issue, you can perform sensitivity testing on fungal isolates from the target population. This involves comparing the EC50 values (the effective concentration that inhibits 50% of growth) of your field isolates to a known sensitive or baseline isolate. A significant increase in the EC50 value for the field isolates suggests the development of resistance.[8][9][10]

Q4: Can the application method affect the performance of this compound?

Yes, the application method is crucial. For instance, in post-harvest applications on citrus, recirculating in-line drenches have been shown to provide significantly improved efficacy compared to standard low-volume spray applications.[7] For apple storage rots, thermo-nebulization has been demonstrated as an effective post-harvest application method that can be comparable to multiple pre-harvest sprays.[11]

Troubleshooting Guide

Issue: Poor control of target fungal pathogen despite this compound application.

Step 1: Verify Application Parameters

  • Dosage and Concentration: Confirm that the correct dosage and concentration of this compound were used as per recommendations for the target crop and disease.[2][12]

  • Application Timing: Review the timing of the application. Was it applied preventatively or curatively? The stage of disease development can significantly impact efficacy.[2][13]

  • Coverage: Ensure thorough coverage of the target plant tissues. Uneven application can lead to incomplete protection.

Step 2: Assess Environmental Conditions

  • Rainfall: Avoid applying this compound within a few hours of expected rainfall, as it can be washed off the plant surface.[2]

  • Temperature: Higher temperatures can, in some cases, increase the efficacy of this compound. For post-harvest dip treatments of citrus, increasing the solution temperature significantly improved its effectiveness.[14][15]

Step 3: Investigate Potential for Fungal Resistance

  • Collect Samples: Collect fungal isolates from the affected field.

  • Conduct Bioassays: Perform in vitro sensitivity assays to determine the EC50 values of the collected isolates.

  • Compare to Baseline: Compare these values to the EC50 of known sensitive strains. A significant shift indicates resistance.

Step 4: Review Formulation and Tank-Mixing Practices

  • Formulation Type: Different formulations (e.g., Suspension Concentrate) may have different properties.[2][6]

  • Tank Mix Compatibility: If this compound was tank-mixed with other products, check for any known incompatibilities. For example, this compound has been found to be incompatible with chlorine in drench solutions.[7] The addition of sodium bicarbonate, however, has been shown to improve its performance.[7][14]

Data Presentation

Table 1: this compound EC50 Values for Sensitive and Resistant Fungal Strains

Fungal SpeciesStrain TypeMean EC50 (µg/mL)Reference
Penicillium digitatumSensitive0.137 ± 0.046[8][9]
Penicillium digitatumResistant Mutants69 to 3,421 (Resistance Factor)[8][9]
Sclerotinia sclerotiorumSensitive0.411 to 0.610[10]
Sclerotinia sclerotiorumResistant Mutants7.247 to 24.718[10]

Table 2: Effect of Temperature on this compound Efficacy for Post-Harvest Citrus Decay Control

Treatment Temperature (°C)Required this compound Concentration for near-total protection (mg/L)Reference
20400[15]
50100[15]

Experimental Protocols

Protocol 1: Determination of Fungal Isolate EC50 for this compound

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a fungal isolate.

Materials:

  • Pure culture of the fungal isolate

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile petri dishes

  • Sterile distilled water

  • Micropipettes

  • Incubator

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then make serial dilutions in sterile distilled water to achieve a range of concentrations.

  • Amend Media: Add the this compound dilutions to molten PDA to create a series of plates with varying fungicide concentrations. A control plate with no this compound should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of the fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth on the control plate has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Visualizations

Pyrimethanil_Mode_of_Action cluster_fungus Fungal Cell This compound This compound Methionine_Biosynthesis Methionine Biosynthesis Pathway (CGS and CBL enzymes) This compound->Methionine_Biosynthesis Inhibits Hydrolytic_Enzymes Secretion of Hydrolytic Enzymes (e.g., cellulase, pectinase) This compound->Hydrolytic_Enzymes Directly Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Protein_Synthesis->Hydrolytic_Enzymes Infection_Process Infection Process (Host Penetration) Hydrolytic_Enzymes->Infection_Process

Caption: this compound's dual mode of action against fungal pathogens.

Troubleshooting_Workflow Start Poor this compound Efficacy Observed Check_Application Step 1: Verify Application Parameters (Dosage, Timing, Coverage) Start->Check_Application Assess_Environment Step 2: Assess Environmental Conditions (Rainfall, Temperature) Check_Application->Assess_Environment Investigate_Resistance Step 3: Investigate Fungal Resistance (Collect Isolates, Conduct Bioassays) Assess_Environment->Investigate_Resistance Review_Formulation Step 4: Review Formulation & Tank-Mixing (Compatibility, Additives) Investigate_Resistance->Review_Formulation Resolution Implement Corrective Actions Review_Formulation->Resolution

Caption: Troubleshooting workflow for poor this compound efficacy.

Efficacy_Factors cluster_factors Influencing Factors Efficacy This compound Efficacy Resistance Fungal Resistance Resistance->Efficacy Decreases Application_Timing Application Timing Application_Timing->Efficacy Impacts Environmental_Conditions Environmental Conditions Environmental_Conditions->Efficacy Impacts Formulation Formulation & Adjuvants Formulation->Efficacy Impacts Application_Method Application Method Application_Method->Efficacy Impacts

Caption: Key factors influencing this compound field application efficacy.

References

Technical Support Center: Mitigating the Environmental Impact of Pyrimethanil Runoff

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with reducing the environmental impact of Pyrimethanil runoff.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its runoff a concern?

A1: this compound is an anilinopyrimidine fungicide widely used in agriculture to control diseases like gray mold and apple scab.[1] Its runoff into water bodies is a significant environmental concern due to its potential toxicity to non-target aquatic organisms, including fish, invertebrates, and algae, which can disrupt aquatic ecosystems.[2][3]

Q2: What are the primary mechanisms by which this compound is removed from soil and water?

A2: The primary mechanisms for this compound dissipation in the environment are microbial degradation and photodegradation.[4][5] Adsorption to soil organic matter and clay particles also plays a crucial role in its mobility and bioavailability.[6][7]

Q3: What are the most effective strategies for reducing this compound runoff from agricultural fields?

A3: Best management practices (BMPs) are crucial for mitigating this compound runoff. These include the use of vegetative filter strips, conservation tillage, and proper irrigation management to minimize soil erosion and surface runoff.[8][9][10] Additionally, optimizing pesticide application timing and methods can significantly reduce the amount of this compound available for runoff.

Q4: Are there any biological methods to remediate this compound-contaminated soil and water?

A4: Yes, bioremediation is a promising approach that utilizes microorganisms to degrade this compound into less harmful substances.[11][12] This can involve bioaugmentation, where specific microbes are introduced, or biostimulation, which enhances the activity of naturally occurring degrading microbes.

Q5: How can I accurately measure this compound concentrations in my environmental samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common and reliable method for quantifying this compound residues in water and soil samples.[13][14] Proper sample extraction and clean-up are critical for accurate results.

Quantitative Data Summary

Table 1: Aquatic Ecotoxicity of this compound

Taxonomic GroupSpeciesEndpointValue (mg/L)Reference
FishOncorhynchus mykiss (Rainbow Trout)96-hour LC5010.6 - 19[15][16]
FishOncorhynchus mykiss (Rainbow Trout)Early Life Stage NOEC0.07[16]
InvertebrateDaphnia magna (Water Flea)48-hour EC50 (Immobilisation)2.9 - 3.8[3][16]
InvertebrateDaphnia magna (Water Flea)21-day NOEC (Reproduction)0.30 - 0.94[2][16]
AlgaePseudokirchneriella subcapitata72-hour EC50 (Growth Rate)5.84 - 13.1[16][17]
AlgaePseudokirchneriella subcapitata72-hour NOEC (Growth Rate)1.0 - 1.4[16]

LC50: Lethal Concentration for 50% of the test organisms. EC50: Effect Concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration.

Experimental Protocols & Troubleshooting Guides

Analysis of this compound in Water Samples by HPLC-UV

Objective: To quantify the concentration of this compound in water samples.

Methodology:

  • Sample Preparation:

    • Filter water samples through a 0.45 µm syringe filter to remove suspended solids.

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

      • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

      • Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

      • Wash the cartridge with 5 mL of deionized water.

      • Elute the retained this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 268 nm.

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples and quantify the this compound concentration based on the peak area and the calibration curve.

Troubleshooting Guide: HPLC-UV Analysis of this compound

IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - Incorrect injection volume- Detector lamp off- Sample concentration too low- Verify injection volume and syringe/autosampler function.- Ensure detector lamp is on and warmed up.- Concentrate the sample further or use a more sensitive detector.
Peak tailing - Column contamination- Incompatible mobile phase pH- Column degradation- Flush the column with a strong solvent (e.g., isopropanol).- Adjust the mobile phase pH to ensure this compound is in a non-ionized state.- Replace the column if performance does not improve.
Ghost peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol in the autosampler.- Inject a blank solvent run to identify the source of contamination.
Fluctuating baseline - Air bubbles in the pump or detector- Inadequate mobile phase mixing- Temperature fluctuations- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Ensure proper mixing of mobile phase components.- Use a column oven to maintain a stable temperature.
Inconsistent retention times - Changes in mobile phase composition- Pump malfunction- Column equilibration issue- Prepare fresh mobile phase and ensure accurate composition.- Check pump for leaks and ensure consistent flow rate.- Allow sufficient time for column equilibration between runs.
Evaluating the Efficacy of Vegetative Filter Strips (VFS) for this compound Runoff Mitigation

Objective: To assess the effectiveness of a vegetative filter strip in reducing this compound concentration in simulated agricultural runoff.

Methodology:

  • Experimental Setup:

    • Construct small-scale runoff plots (e.g., 2 m x 5 m) on a sloped area.

    • Establish a dense stand of a selected grass species (e.g., fescue, ryegrass) at the downslope end of one plot to serve as the VFS (e.g., 1 m wide). The other plot will serve as a control with no VFS.

    • Install a runoff collection system at the base of each plot.

  • Runoff Simulation:

    • Prepare a solution of this compound in water at a concentration representative of agricultural runoff.

    • Apply the this compound solution evenly to the top of both the VFS and control plots using a rainfall simulator to mimic a runoff event.

    • Collect runoff samples from the collection systems at regular intervals throughout the simulated event.

  • Sample Analysis:

    • Analyze the collected runoff samples for this compound concentration using the HPLC-UV method described above.

  • Data Analysis:

    • Calculate the total mass of this compound in the runoff from both the control and VFS plots.

    • Determine the percentage reduction in this compound load due to the VFS.

Troubleshooting Guide: Vegetative Filter Strip Experiment

IssuePossible Cause(s)Suggested Solution(s)
Uneven runoff flow - Non-uniform slope- Channeling within the plot- Ensure the plot surface is evenly graded.- Roughen the soil surface to promote sheet flow rather than concentrated flow.
Poor vegetation establishment - Inappropriate grass species- Inadequate seedbed preparation- Insufficient watering- Select a grass species well-suited to the local climate and soil conditions.- Prepare a fine, firm seedbed before planting.- Provide adequate irrigation for establishment.
Low this compound recovery in control plot - Strong adsorption to soil- Rapid degradation- Characterize the soil properties (organic matter, texture) to understand adsorption potential.- Conduct a preliminary degradation study to determine the half-life of this compound in the experimental soil.
Variable results between replicate plots - Differences in plot construction- Inconsistent runoff application- Standardize plot construction and vegetation establishment procedures.- Ensure the rainfall simulator provides a uniform application rate across all plots.

Visualizations

Pyrimethanil_Mode_of_Action This compound This compound Methionine_Biosynthesis Methionine_Biosynthesis This compound->Methionine_Biosynthesis Inhibits Enzyme_Secretion Enzyme_Secretion This compound->Enzyme_Secretion Inhibits FungalCell Fungal Cell Protein_Synthesis Protein_Synthesis Methionine_Biosynthesis->Protein_Synthesis Fungal_Growth Fungal_Growth Protein_Synthesis->Fungal_Growth Cell_Wall_Degrading_Enzymes Cell_Wall_Degrading_Enzymes Cell_Wall_Degrading_Enzymes->Enzyme_Secretion Plant_Cell_Invasion Plant_Cell_Invasion Enzyme_Secretion->Plant_Cell_Invasion

Caption: this compound's dual mode of action in fungi.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Water_Sample Water_Sample Filtration Filtration Water_Sample->Filtration SPE SPE Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC_Injection Reconstitution->HPLC_Injection C18_Column C18_Column HPLC_Injection->C18_Column Separation UV_Detection UV_Detection C18_Column->UV_Detection Detection Data_Analysis Data_Analysis UV_Detection->Data_Analysis Final_Concentration Final_Concentration Data_Analysis->Final_Concentration Calibration_Curve Calibration_Curve Calibration_Curve->Data_Analysis

Caption: Workflow for this compound analysis by HPLC.

Troubleshooting_Tree Start Inaccurate Results? Check_Standards Are standards accurate? Start->Check_Standards Yes Check_Extraction Is extraction efficient? Check_Standards->Check_Extraction Yes Prepare_New_Standards Prepare fresh standards Check_Standards->Prepare_New_Standards No Check_HPLC Is HPLC system stable? Check_Extraction->Check_HPLC Yes Optimize_SPE Optimize SPE protocol Check_Extraction->Optimize_SPE No Troubleshoot_HPLC Consult HPLC guide Check_HPLC->Troubleshoot_HPLC No Results_OK Results Accurate Check_HPLC->Results_OK Yes Prepare_New_Standards->Start Re-analyze Optimize_SPE->Start Re-extract Troubleshoot_HPLC->Start Re-analyze

Caption: Decision tree for troubleshooting analytical errors.

References

Technical Support Center: Analytical Method Validation for Pyrimethanil in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Pyrimethanil in complex matrices. It is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample preparation methods for analyzing this compound in complex matrices?

A1: The choice of sample preparation method depends on the specific matrix. For solid samples like fruits, vegetables, and soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used.[1][2][3] This procedure typically involves an initial extraction with acetonitrile followed by a partitioning step using salts like magnesium sulfate and sodium chloride.[1] For soil and water samples, Soxhlet extraction with an acetonitrile/water mixture has also been validated.[4][5][6]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound in various matrices.[5][7][8] Gas chromatography coupled with mass spectrometry (GC-MS or GC-MS/MS) is also a viable technique, particularly for residue analysis in food products.[6][9]

Q3: What are the critical validation parameters to assess for a this compound analytical method?

A3: A comprehensive method validation for this compound should include the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[8][9][10] It is also crucial to evaluate matrix effects, as complex matrices can cause ion suppression or enhancement in the analytical signal.[1][11]

Q4: How can matrix effects be minimized or compensated for during this compound analysis?

A4: Matrix effects can significantly impact the accuracy of quantification.[1][11] To mitigate these effects, matrix-matched calibration standards are often employed.[2][11] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. Another approach is the use of an isotopically labeled internal standard, such as this compound-¹³C,¹⁵N₂, which can help to correct for variations in extraction efficiency and matrix-induced signal suppression or enhancement.[4][5]

Troubleshooting Guides

Problem: Poor Peak Shape or Tailing in Chromatogram

Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Sample Overload Dilute the sample extract and reinject.
Injector Issues Clean or replace the injector port liner and syringe.

Problem: Low or Inconsistent Analyte Recovery

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent, volume, and extraction time. Ensure thorough homogenization of the sample. For QuEChERS, ensure vigorous shaking.
Analyte Degradation Check the pH of the sample and extraction solvent. This compound may be susceptible to degradation under certain conditions. Store samples and extracts at appropriate low temperatures.
Matrix Interference Incorporate a cleanup step after extraction, such as dispersive solid-phase extraction (dSPE) with adsorbents like primary secondary amine (PSA) or C18.[1]
Pipetting or Dilution Errors Verify the accuracy of pipettes and ensure correct dilution calculations.

Problem: High Matrix Interference or Ion Suppression/Enhancement

Potential Cause Troubleshooting Step
Co-eluting Matrix Components Modify the chromatographic gradient to improve the separation of this compound from interfering compounds.
Insufficient Sample Cleanup Optimize the dSPE cleanup step by testing different sorbents or increasing the amount of sorbent used.
Ionization Source Contamination Clean the mass spectrometer's ion source.
Inappropriate Ionization Mode Evaluate both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to determine which provides better sensitivity and less matrix effect for your specific matrix.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline based on commonly used QuEChERS methods.[2][3]

  • Homogenization: Weigh 10-15 g of a representative portion of the sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard solution.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a dSPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the microcentrifuge tube at high speed for 2 minutes.

    • Take an aliquot of the supernatant for LC-MS/MS or GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

The following is a representative LC-MS/MS method.[7]

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 10 mM ammonium formate.[7]

    • B: Methanol with 0.1% formic acid and 10 mM ammonium formate.[7]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.[7][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation (e.g., m/z 200.1 → 185.1 and 200.1 → 107.1).[7]

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound in Various Matrices

MatrixAnalytical MethodLOQRecovery (%)RSD (%)Reference
SoilLC-MS/MS5 ng/g90 - 110< 15[7]
WaterLC-MS/MS0.5 ng/mL95 - 105< 10[7]
ApplesHPLC-UV0.05 mg/kg70 - 120< 20[9]
GrapesHPLC-UV0.05 mg/kg70 - 120< 20[9]
TomatoesHPLC-UV0.05 mg/kg70 - 120< 20[9]
StrawberriesUPLC-MRM10 ng/g85 - 115< 15[3]
Herbal TeasLC-MS/MS10 ng/g70 - 120< 20[2]
CucumberLC-MS/MS10 µg/kg70 - 120< 20[12]
Citrus FruitsLC-MS/MS0.01 mg/kg70 - 120≤ 20[8]
RiceHPLC-MS/MS-70 - 119-[13]

Note: LOQ, Recovery, and RSD values can vary depending on the specific laboratory, instrumentation, and detailed methodology.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Complex Matrix Sample (e.g., Fruit, Soil) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., QuEChERS) Homogenize->Extract Cleanup Cleanup (dSPE) Extract->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data Data Acquisition Analysis->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Comparative Efficacy of Pyrimethanil and Other Anilinopyrimidine Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Pyrimethanil with other anilinopyrimidine fungicides, namely Cyprodinil and Mepanipyrim. The information is compiled from various experimental studies, offering a quantitative and methodological overview for research and development purposes.

Overview of Anilinopyrimidine Fungicides

Anilinopyrimidines (APs) are a class of fungicides widely used to control a range of ascomycete fungal pathogens.[1] this compound, Cyprodinil, and Mepanipyrim are key active ingredients within this group. They are known for their protective and curative properties and are typically used against diseases such as gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis).[2][3] While initially thought to primarily inhibit methionine biosynthesis, recent evidence strongly suggests that their mode of action is linked to mitochondrial function.[1][4][5] Cross-resistance has been observed among fungicides within the anilinopyrimidine group.[6]

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound, Cyprodinil, and other anilinopyrimidines against various fungal pathogens, as determined by the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antifungal activity.

Table 1: Comparative Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)

FungicideEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
This compound0.03 - 0.19Not Specified[6]
Cyprodinil0.006 - 0.054Not Specified[6]
This compound0.0052 - 94.076.53 ± 15.17[6]
Cyprodinil0.0035 - 77.17Not Specified[6]

Table 2: Comparative Efficacy (EC50 in mg/L) Against Venturia inaequalis (Apple Scab)

FungicidePopulation TypeEC50 Range (mg/L)Reference
This compoundWild Type (Never Exposed)<0.1 - >3[2]
CyprodinilWild Type (Never Exposed)<0.1 - >1[2]
This compoundWell-Controlled Population<0.1 - >10[2]
CyprodinilWell-Controlled Population<0.1 - >3[2]
This compoundPoorly Controlled Population0.3 - >10[2]
CyprodinilPoorly Controlled Population0.3 - >10[2]
This compoundNot Specified0.11 - 0.52[7]
CyprodinilNot Specified0.02 - 0.39[7]

Table 3: Comparative Efficacy (EC50 in µg/mL) Against Sclerotinia sclerotiorum

FungicideEC50 Range (µg/mL)Reference
This compound0.411 - 0.610[8]
CyprodinilNot Specified[8]

Table 4: Comparative Efficacy (EC50 in µg/mL) Against Alternaria spp.

FungicideAlternaria alternata (EC50 Range)Alternaria solani (EC50 Range)Alternaria tenuissima (EC50 Range)Reference
This compound0.23 - 3.730.25 - 2.871.08 - 4.23[9]
Cyprodinil<0.10 - 0.44<0.10 - 0.46<0.10 - 1.22[9]

Mode of Action: A Shift in Understanding

Initially, the mode of action for anilinopyrimidines was attributed to the inhibition of methionine biosynthesis, specifically targeting the enzyme cystathionine β-lyase.[10] However, further enzymatic studies showed only minor inhibition of this enzyme at high concentrations of anilinopyrimidines.[1][5]

More recent research has revealed a strong link between anilinopyrimidine resistance and mutations in genes associated with mitochondrial processes.[1][4] This suggests that the primary target of these fungicides is related to mitochondrial function, potentially interfering with energy metabolism and ATP synthesis.[11] The proposed pathway involves the disruption of mitochondrial activity, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.

Mode_of_Action cluster_fungus Fungal Cell cluster_mito Mitochondrion AP Anilinopyrimidine Fungicides (this compound, Cyprodinil) Mito_Process Mitochondrial Processes AP->Mito_Process Inhibition ATP_Synthase ATP Synthase Complex ROS Reactive Oxygen Species (ROS) Production ATP_Synthase->ROS Dysfunction leads to Cell_Death Cellular Damage & Fungal Cell Death ROS->Cell_Death Induces Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate Preparation Inoculation Inoculation of Test System (e.g., Microplate, Petri Dish) Isolate->Inoculation Fungicide Fungicide Stock & Dilutions Fungicide->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Measurement Growth Measurement (e.g., Absorbance, Diameter) Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation EC50 EC50 Determination Calculation->EC50

References

A Comparative Guide to UPLC-MS/MS and Alternative Methods for the Detection of Pyrimethanil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Pyrimethanil against other established analytical techniques. The performance of the UPLC-MS/MS method is objectively evaluated alongside High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassay-based methods. This document is intended for researchers, scientists, and professionals in drug development and food safety who require sensitive and reliable methods for fungicide residue analysis.

Introduction to this compound Detection

This compound is an anilinopyrimidine fungicide widely used in agriculture to control diseases on a variety of fruits and vegetables.[1][2] Its widespread use necessitates robust and sensitive analytical methods to monitor its residues in food products and environmental samples to ensure consumer safety and regulatory compliance. This guide details a state-of-the-art UPLC-MS/MS method and compares its analytical performance with that of traditional and rapid screening methods.

Experimental Protocols

Validated UPLC-MS/MS Method

This method is designed for the quantitative determination of this compound in complex matrices such as fruit and vegetable extracts.

a) Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for sample extraction and cleanup.

  • Homogenization : A representative 10-15 g sample of the fruit or vegetable is homogenized.

  • Extraction : 10 g of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out : A mixture of 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate is added. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation : The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : 1 mL of the supernatant is transferred to a 2 mL microcentrifuge tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA). The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.

  • Final Extract : The supernatant is filtered through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

b) UPLC-MS/MS Instrumental Analysis

  • Instrumentation : An ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used.[3]

  • Chromatographic Column : A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is maintained at 40 °C.[3]

  • Mobile Phase : A gradient elution is performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[4]

  • Flow Rate : A constant flow rate of 0.4 mL/min is maintained.

  • Injection Volume : 5 µL of the final extract is injected.

  • MS/MS Detection : The mass spectrometer is operated in the positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 200.1 → 107.1).[5]

Alternative Detection Methods

a) HPLC-UV Method

This method involves the extraction of this compound from the sample matrix, followed by cleanup using solid-phase extraction (SPE). The final extract is then analyzed by HPLC with a UV detector.[2]

b) GC-MS Method

For GC-MS analysis, a similar extraction and cleanup procedure to HPLC-UV is often employed. The final extract is analyzed using a gas chromatograph coupled to a mass spectrometer.[1]

c) Immunoassay Methods (ELISA and Test Strips)

These methods are based on the specific binding of an antibody to this compound.[6] They are typically used for rapid screening and can be qualitative or semi-quantitative.[6]

Performance Comparison

The performance of the new UPLC-MS/MS method is compared with alternative methods based on key validation parameters. The data presented in the following tables is a synthesis of typical performance characteristics reported in the literature.

Table 1: Comparison of Method Performance Parameters

ParameterUPLC-MS/MSHPLC-UVGC-MSImmunoassay (ELISA)
Limit of Quantification (LOQ) 0.5 - 1.5 µg/kg[7]~50 µg/kg[1]~50 µg/kg[1]~1 µg/L (in buffer)[8]
Linearity (R²) >0.999[7]>0.99>0.99Typically sigmoidal curve
Accuracy (Recovery %) 81.5% - 107.3%[7]70% - 120%[2]70% - 120%[1]83.3% - 105.7%[8]
Precision (RSD %) 1.5% - 13.9%[7]< 20%[2]< 20%[1]< 15%
Analysis Time per Sample ~6 minutes[7]15 - 30 minutes15 - 30 minutes< 3 hours (for a plate)
Selectivity/Specificity Very HighModerateHighHigh (potential cross-reactivity)
Matrix Effects Can be significant, requires matrix-matched standardsModerateModerateCan be significant
Cost per Sample HighModerateHighLow (for screening)
Throughput High (with autosampler)ModerateModerateHigh (for screening)

Visualizations

UPLC_MSMS_Workflow UPLC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization 1. Homogenization of Sample Extraction 2. Acetonitrile Extraction Homogenization->Extraction Salting_Out 3. Addition of Salts (MgSO4, NaCl, Citrates) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. Dispersive SPE Cleanup (PSA, MgSO4) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Filtration 7. Filtration (0.22 µm) Centrifugation2->Filtration UPLC_Injection 8. UPLC Injection Filtration->UPLC_Injection Chromatographic_Separation 9. Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation ESI 10. Electrospray Ionization (ESI+) Chromatographic_Separation->ESI MSMS_Detection 11. MS/MS Detection (MRM) ESI->MSMS_Detection Data_Analysis 12. Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow of the UPLC-MS/MS method for this compound detection.

Method_Comparison Performance Comparison of this compound Detection Methods UPLC_MSMS UPLC-MS/MS Sensitivity: Very High Speed: Fast Selectivity: Very High Cost: High HPLC_UV HPLC-UV Sensitivity: Moderate Speed: Moderate Selectivity: Moderate Cost: Moderate GC_MS GC-MS Sensitivity: High Speed: Moderate Selectivity: High Cost: High Immunoassay Immunoassay Sensitivity: High Speed: Very Fast (Screening) Selectivity: High Cost: Low

Caption: Comparison of key performance attributes of different methods.

Discussion and Conclusion

The validated UPLC-MS/MS method demonstrates superior performance in terms of sensitivity and selectivity for the detection of this compound. The low limit of quantification allows for the detection of residues at levels far below the maximum residue limits (MRLs) set by regulatory bodies. While the initial instrument cost is high, the high throughput and reliability of the method make it ideal for routine analysis in regulatory and quality control laboratories.

HPLC-UV and GC-MS are robust and reliable techniques that have been historically used for pesticide analysis.[1][2] However, they generally lack the sensitivity and selectivity of UPLC-MS/MS, especially in complex matrices. These methods are still valuable for laboratories with limited access to mass spectrometry equipment.

Immunoassay-based methods, such as ELISA and lateral flow test strips, offer a rapid and cost-effective solution for screening large numbers of samples.[6][8] Their main advantage is speed and ease of use, making them suitable for on-site testing. However, they are generally considered semi-quantitative and may be prone to cross-reactivity, requiring confirmation of positive results by a more robust method like UPLC-MS/MS.

References

No Cross-Resistance Observed Between Pyrimethanil and Major Fungicide Classes, Studies Show

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Extensive laboratory studies have demonstrated a lack of cross-resistance between the anilinopyrimidine fungicide pyrimethanil and several other major classes of fungicides. This finding is critical for researchers, scientists, and drug development professionals in designing effective and sustainable disease management strategies to combat fungal pathogens. The absence of cross-resistance suggests that this compound can be a valuable tool in rotation or combination with other fungicides to mitigate the development of resistant fungal strains.

Recent research focusing on significant plant pathogens such as Sclerotinia sclerotiorum and Penicillium digitatum has provided robust data indicating that this compound-resistant mutants do not exhibit reduced sensitivity to fungicides with different modes of action. These fungicides include benzimidazoles, phenylpyrroles, demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate dehydrogenase inhibitors (SDHIs).

Quantitative Analysis of Cross-Resistance

A key study on Sclerotinia sclerotiorum investigated the cross-resistance patterns between this compound and eight commonly used fungicides. The results, summarized in the table below, show the effective concentration required to inhibit 50% of mycelial growth (EC50) for this compound-sensitive (parental) and this compound-resistant isolates. The resistance factor (RF) indicates the fold change in EC50 of the resistant mutant compared to its sensitive parent. A low RF value for a given fungicide in a this compound-resistant strain indicates a lack of cross-resistance.

FungicideChemical Class/FRAC CodeParental Isolate EC50 (μg/mL)This compound-Resistant Mutant EC50 (μg/mL)Resistance Factor (RF)
This compoundAnilinopyrimidine (AP)/90.411 - 0.6107.247 - 24.718>10 (High)
CarbendazimBenzimidazole/10.283 - 0.3010.275 - 0.312~1
FludioxonilPhenylpyrrole/120.038 - 0.0410.036 - 0.043~1
ProchlorazDMI/30.072 - 0.0790.071 - 0.082~1
TebuconazoleDMI/30.215 - 0.2240.211 - 0.229~1
PyraclostrobinQoI/110.045 - 0.0510.042 - 0.053~1
BoscalidSDHI/70.137 - 0.1450.133 - 0.151~1
FluazinamUncouplers of oxidative phosphorylation/290.015 - 0.0180.014 - 0.019~1
CyprodinilAnilinopyrimidine (AP)/90.095 - 0.1030.091 - 0.108~1

Data synthesized from a study on Sclerotinia sclerotiorum.[1][2]

Similarly, research on Penicillium digitatum, the causative agent of green mold in citrus, found no cross-resistance between this compound and the DMI fungicide prochloraz.[3][4][5]

Experimental Protocols

The determination of cross-resistance patterns was primarily conducted using a mycelial growth assay. The following is a detailed methodology based on the cited studies:

Fungal Isolates and Culture Conditions:

  • This compound-sensitive (wild-type) and this compound-resistant laboratory-generated mutants of the target fungus were used.

  • Isolates were maintained on potato dextrose agar (PDA) at 25°C in the dark.

Fungicide Stock Solutions and Amended Media:

  • Stock solutions of this compound and the other test fungicides were prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • These stock solutions were then serially diluted and added to molten PDA to achieve a range of final concentrations.

Mycelial Growth Inhibition Assay:

  • Mycelial plugs (typically 5 mm in diameter) were taken from the edge of an actively growing colony of a fungal isolate.

  • A single mycelial plug was placed at the center of each PDA plate amended with a specific fungicide concentration.

  • Plates were incubated at 25°C in the dark for a period sufficient for measurable growth in the control (fungicide-free) plates (e.g., 3-7 days).

  • The diameter of the fungal colony was measured in two perpendicular directions, and the average diameter was calculated.

  • The percentage of mycelial growth inhibition was calculated relative to the growth on the control plates.

  • The EC50 value for each fungicide and isolate was determined by probit analysis of the inhibition data.

Cross-Resistance Assessment:

  • The resistance factor (RF) was calculated as the EC50 value of the resistant mutant divided by the EC50 value of the sensitive parental isolate.

  • A correlation analysis between the log-transformed EC50 values for this compound and the other fungicides was performed. A non-significant correlation coefficient (P > 0.05) indicates no cross-resistance.[4][5]

Mechanisms of this compound Action and Resistance

This compound's primary mode of action is the inhibition of methionine biosynthesis, which is crucial for protein synthesis and the secretion of hydrolytic enzymes essential for the infection process in fungi.[1][6] Resistance to this compound can develop through several mechanisms, which do not confer resistance to fungicides with different target sites.

G cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Methionine_Biosynthesis Methionine Biosynthesis (CGS and CBL enzymes) This compound->Methionine_Biosynthesis Inhibits Drug_Efflux Increased this compound Efflux This compound->Drug_Efflux Pumped out Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Enzyme_Secretion Hydrolytic Enzyme Secretion Protein_Synthesis->Enzyme_Secretion Infection Fungal Infection Enzyme_Secretion->Infection Target_Mutation Target Site Mutation (e.g., in SsCGS1, SsCGS2) Reduced_Binding Reduced this compound Binding Target_Mutation->Reduced_Binding Efflux_Pump Overexpression of Efflux Pumps (e.g., ABC Transporters) Efflux_Pump->Drug_Efflux Reduced_Binding->Methionine_Biosynthesis Allows continuation

Caption: Mechanism of this compound action and resistance pathways in fungi.

Experimental Workflow for Cross-Resistance Assessment

The workflow for determining cross-resistance between fungicides is a systematic process involving the generation of resistant mutants, followed by sensitivity testing against a panel of fungicides.

G cluster_workflow Cross-Resistance Experimental Workflow start Start: Sensitive Fungal Isolate induce_resistance Induce Resistance (e.g., chemical taming or UV mutagenesis) start->induce_resistance select_mutants Select Stable Resistant Mutants induce_resistance->select_mutants propagate_cultures Propagate Sensitive and Resistant Cultures select_mutants->propagate_cultures inoculate Inoculate Plates with Mycelial Plugs propagate_cultures->inoculate prepare_plates Prepare PDA Plates with Serial Dilutions of Fungicides prepare_plates->inoculate incubate Incubate and Measure Colony Diameter inoculate->incubate calculate_ec50 Calculate EC50 Values (Probit Analysis) incubate->calculate_ec50 analyze Analyze Cross-Resistance (Calculate RF and Correlation) calculate_ec50->analyze end Conclusion: Presence or Absence of Cross-Resistance analyze->end

Caption: Standardized workflow for assessing fungicide cross-resistance.

Conclusion

The available experimental data strongly indicate that this compound does not share cross-resistance with fungicides from the benzimidazole, phenylpyrrole, DMI, QoI, and SDHI classes. This is attributed to its unique mode of action targeting methionine biosynthesis. The primary mechanisms of resistance to this compound, such as target site mutations or increased efflux, are specific and do not confer resistance to fungicides that act on different cellular pathways. These findings underscore the importance of this compound in fungicide resistance management programs, where it can be used in rotation or as a mixture partner to prolong the efficacy of other at-risk fungicides.

References

Synergistic Antifungal Effects of Pyrimethanil in Combination with Other Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely used to control a variety of fungal pathogens, notably Botrytis cinerea (gray mold) in fruits and vegetables. Its primary mode of action is the inhibition of methionine biosynthesis, an essential amino acid for fungal growth and development. To enhance its efficacy, combat resistance, and broaden its spectrum of activity, this compound is often investigated in combination with other antifungal agents. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other antifungal compounds, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

I. Mechanisms of Action

Understanding the individual mechanisms of action of this compound and its partner fungicides is crucial to comprehending their synergistic interactions.

  • This compound: As an anilinopyrimidine fungicide, this compound specifically inhibits the biosynthesis of the essential amino acid methionine in fungi. This disruption of protein synthesis and other metabolic processes ultimately hinders fungal growth and pathogenicity.[1][2][3]

  • Fluopyram & Boscalid (Succinate Dehydrogenase Inhibitors - SDHIs): Fluopyram and Boscalid belong to the SDHI class of fungicides. They act on the mitochondrial respiratory chain by blocking the enzyme succinate dehydrogenase (Complex II). This inhibition disrupts the Krebs cycle and cellular respiration, leading to a rapid cessation of energy production and ultimately, fungal cell death.[4][5][6][7][8][9]

  • Prochloraz (Demethylation Inhibitor - DMI): Prochloraz is a DMI fungicide that targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. It specifically inhibits the C14-demethylase enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disrupts membrane integrity and function, causing leakage of cellular contents and fungal cell death.[10][11][12][13]

II. Comparative Analysis of Synergistic Effects

The synergistic effect of a combination of antifungal agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.

A. This compound and Resveratrol against Botrytis cinerea

Summary of Findings: The combination of this compound and resveratrol has demonstrated significant synergistic activity against various isolates of Botrytis cinerea, including those with moderate and high resistance to this compound alone.

Quantitative Data:

B. cinerea IsolatePhenotypeFIC of this compound (A)FIC of Resveratrol (B)FICI (A+B)Interpretation
GBWMod. Resistant0.06250.250.3125Synergy
TGMMod. Resistant0.06250.1250.1875Synergy
SGBMod. Resistant0.250.50.75Additive
GMRMod. Resistant0.1250.1250.25Synergy
BGMHighly Resistant0.06250.06250.125Synergy
BRBHighly Resistant0.06250.1250.1875Synergy

Data sourced from "Synergistic Effects of Resveratrol and this compound against Botrytis cinerea on Grape"

B. This compound and Wuyiencin against Botrytis cinerea

Summary of Findings: A combination of this compound and the bio-fungicide Wuyiencin has shown a synergistic effect in controlling gray mold on grapes. The most effective combination was found to be at a 7:3 ratio of Wuyiencin to this compound.

Quantitative Data:

While specific FICI values were not provided in the reviewed literature, the synergy was determined based on the co-toxicity coefficient. The study reported that the EC50 values for mycelial growth inhibition were significantly reduced in the synergistic combination compared to the individual agents.

Fungicide/CombinationEC50 (mg/L) for Mycelial Growth Inhibition of B. cinerea
Wuyiencin51.213
This compound8.354
Wuyiencin + this compound (7:3 ratio)Synergistically lower than individual EC50s

Data adapted from "Effect of Combining Wuyiencin and this compound on Controlling Grape Gray Mold and Delaying Resistance Development in Botrytis cinerea"[14]

C. This compound and Boscalid against Alternaria alternata

Summary of Findings: Patent literature suggests a synergistic effect when this compound is combined with Boscalid for the control of various fungal pathogens, including Alternaria species.

Quantitative Data:

Direct FICI values from peer-reviewed studies were not available in the conducted search. However, a patent application (CN101304658A) provides data on the percentage of disease control, indicating a synergistic interaction.[15] For example, against Alternaria alternata on tomatoes, the observed control with the mixture was significantly higher than the expected control calculated using the Colby formula.

TreatmentApplication Rate (ppm)Observed Disease Control (%)Expected Disease Control (%)
This compound24-
Boscalid822-
This compound + Boscalid2 + 85625.1

Data sourced from patent CN101304658A[15]

D. This compound with Fluopyram and Prochloraz

Summary of Findings: While the combination of this compound with Fluopyram is commercially available and known to be effective, and the combination with Prochloraz is suggested for managing resistant fungal strains, specific quantitative data on their synergistic interactions (i.e., FICI values) from peer-reviewed, full-text articles were not identified in the comprehensive search. The synergy is inferred from their complementary modes of action and commercial formulations.

III. Experimental Protocols

Checkerboard Microdilution Assay for FICI Determination

This method is widely used to assess the in vitro synergistic activity of two antimicrobial agents.

  • Preparation of Antifungal Stock Solutions: Prepare high-concentration stock solutions of this compound and the partner antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Microtiter Plates:

    • Dispense a suitable broth medium (e.g., Potato Dextrose Broth for Botrytis cinerea) into all wells of a 96-well microtiter plate.

    • Create a two-dimensional serial dilution of the two antifungal agents. Serially dilute this compound horizontally across the columns and the partner agent vertically down the rows. This creates a matrix of different concentration combinations.

    • Include control wells with each agent alone, a growth control (no antifungal agent), and a sterility control (no fungal inoculum).

  • Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL) from a fresh culture of the target fungus.

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with the fungal spore suspension. Incubate the plates at an appropriate temperature (e.g., 25°C) for a sufficient period (e.g., 48-72 hours) until growth is visible in the growth control wells.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antifungal agent (alone or in combination) that completely inhibits visible fungal growth.

  • Calculation of FICI: The FICI is calculated for each combination that shows growth inhibition using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) The lowest FICI value obtained from all combinations is reported as the FICI for the drug pair.

IV. Visualizations

Signaling Pathways and Mechanisms of Action

Antifungal_Mechanisms cluster_this compound This compound cluster_SDHI SDHIs (Fluopyram, Boscalid) cluster_DMI DMI (Prochloraz) This compound This compound Methionine_Biosynthesis Methionine Biosynthesis This compound->Methionine_Biosynthesis Inhibits Fungal_Cell Fungal Cell Methionine_Biosynthesis->Fungal_Cell Essential for Growth SDHI Fluopyram / Boscalid Mitochondrial_Respiration Mitochondrial Respiration (Complex II - SDH) SDHI->Mitochondrial_Respiration Inhibits Mitochondrial_Respiration->Fungal_Cell Provides Energy (ATP) DMI Prochloraz Ergosterol_Biosynthesis Ergosterol Biosynthesis (C14-demethylase) DMI->Ergosterol_Biosynthesis Inhibits Ergosterol_Biosynthesis->Fungal_Cell Maintains Membrane Integrity Checkerboard_Workflow start Start prep_stocks Prepare Antifungal Stock Solutions start->prep_stocks prep_plate Prepare 96-well Plate with Serial Dilutions prep_stocks->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read Minimum Inhibitory Concentrations (MICs) incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fici->interpret end End interpret->end Synergy_Logic This compound This compound Target1 Target Site 1 (Methionine Biosynthesis) This compound->Target1 Inhibits Synergistic_Effect Synergistic Inhibition This compound->Synergistic_Effect Partner_Fungicide Partner Fungicide (e.g., SDHI, DMI) Target2 Target Site 2 (e.g., Respiration, Membrane Synthesis) Partner_Fungicide->Target2 Inhibits Partner_Fungicide->Synergistic_Effect Fungal_Growth Fungal Growth and Pathogenicity Target1->Fungal_Growth Target2->Fungal_Growth Synergistic_Effect->Fungal_Growth Strongly Inhibits

References

Performance of Pyrimethanil against different isolates of Penicillium spp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Pyrimethanil's performance against various isolates of Penicillium spp., a genus of fungi responsible for significant post-harvest decay in fruits and vegetables. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document serves as a critical resource for understanding the efficacy and mechanisms of this widely used anilinopyrimidine fungicide.

Performance Overview

This compound has demonstrated significant efficacy in controlling key pathogenic Penicillium species, notably Penicillium digitatum (green mold in citrus) and Penicillium expansum (blue mold in pome fruits). Its primary mode of action is understood to be the inhibition of methionine biosynthesis, an essential amino acid for fungal growth and development. This disruption ultimately hinders protein synthesis and cell wall-degrading enzyme secretion, crucial for host invasion.[1][2] However, the emergence of resistant isolates necessitates a deeper understanding of its performance across a spectrum of sensitivities.

Quantitative Performance Data

The following tables summarize the effective concentration 50 (EC50) values of this compound against different Penicillium isolates from various studies. These values represent the concentration of the fungicide required to inhibit 50% of fungal growth and are a key indicator of its potency.

Table 1: EC50 Values of this compound against Penicillium digitatum Isolates

Isolate TypeNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Geographic OriginReference
Sensitive1270.137 ± 0.0460.073 - 0.436China[3][4]
Resistant Mutants12Resistance Factors: 69 - 3,421-Laboratory-induced[3][5][4]
Sensitive--0.2 - 0.4 (spore germination)Not Specified[6]
Resistant->8-Packinghouses[7]

Table 2: EC50 Values of this compound against Penicillium expansum and Other Penicillium spp.

SpeciesNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Host/OriginReference
P. expansum170.3140.054 - 0.566Apple[8]
P. expansum-0.75-Apple/Pear[9]
P. solitum-1.63-Apple/Pear[9]
P. palitans->32.21-Apple/Pear[9]
P. commune-1.63-Apple/Pear[9]
P. roqueforti-32.21-Apple/Pear[9]
P. carneum->32.21-Apple/Pear[9]
Penicillium spp.220.331-Not Specified[8]

Comparative Efficacy

Studies have shown that this compound is effective against isolates of P. digitatum that have developed resistance to other fungicides, such as imazalil.[10] Importantly, no cross-resistance has been observed between this compound and prochloraz, another commonly used fungicide.[3][5] However, a study on 162 Penicillium isolates from apple and pear orchards revealed that 40% of "non-expansum" species showed dual resistance to both this compound and fludioxonil, compared to only 9.6% of P. expansum isolates.[9]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to assess fungicide efficacy. Below are detailed protocols for key experiments.

1. Determination of EC50 Values for Mycelial Growth

  • Fungal Isolates: Cultures of Penicillium spp. are grown on a suitable medium such as Potato Dextrose Agar (PDA).

  • Fungicide Solutions: A stock solution of this compound is prepared in a solvent like acetone or dimethyl sulfoxide (DMSO) and then serially diluted to obtain a range of concentrations.

  • Assay Preparation: The fungicide dilutions are incorporated into molten PDA at a specific temperature (e.g., 50-55°C) to achieve the desired final concentrations. The amended agar is then poured into Petri plates.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal colony is placed at the center of each fungicide-amended plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark for a specified period (e.g., 5-7 days).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to a control plate (without fungicide). The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

2. In Vitro Induction of Resistant Mutants

  • Spore Suspension: Conidia from sensitive Penicillium isolates are harvested and suspended in a sterile solution (e.g., 0.1% Triton X-100). The spore concentration is adjusted to a specific value (e.g., 10^7 spores/mL).

  • Selection Plates: A high concentration of the spore suspension is spread onto PDA plates amended with a discriminatory concentration of this compound (e.g., 1 µg/mL).

  • Incubation and Sub-culturing: The plates are incubated until resistant colonies appear. These colonies are then transferred to fresh PDA without the fungicide to allow for growth and sporulation. This process of selection and sub-culturing is repeated for several generations to ensure the stability of the resistance.[4]

  • Confirmation of Resistance: The EC50 values of the putative resistant mutants are determined and compared to the parental sensitive isolates to calculate the resistance factor (EC50 of resistant mutant / EC50 of sensitive parent).

Visualizing the Experimental Workflow and Biological Pathways

Experimental Workflow for Fungicide Sensitivity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Penicillium spp. on PDA E Inoculate Plates with Fungal Plugs A->E B Prepare this compound Stock Solution C Create Serial Dilutions B->C D Amend PDA with Fungicide Dilutions C->D D->E F Incubate at 25°C G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

A generalized workflow for determining the EC50 of this compound against Penicillium spp.

Proposed Signaling Pathway of this compound Action

G cluster_cell Fungal Cell This compound This compound Methionine_Biosynthesis Methionine Biosynthesis Pathway This compound->Methionine_Biosynthesis Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Required for Enzyme_Secretion Cell Wall-Degrading Enzyme Secretion Protein_Synthesis->Enzyme_Secretion Fungal_Growth Fungal Growth and Pathogenicity Protein_Synthesis->Fungal_Growth Enzyme_Secretion->Fungal_Growth

The proposed mechanism of action for this compound in Penicillium spp.

Mechanisms of Action and Resistance

This compound's primary mode of action is the inhibition of methionine biosynthesis.[1][2][4] Methionine is a crucial amino acid for protein synthesis. By disrupting its production, this compound indirectly affects the synthesis of proteins necessary for fungal growth and the secretion of cell wall-degrading enzymes like cellulase and pectinase, which are vital for host tissue invasion.[3][5][4]

However, some studies suggest that methionine biosynthesis may not be the sole target, especially in resistant isolates.[3][11] For instance, the addition of exogenous methionine only partially reverses the toxic effects of this compound on sensitive P. digitatum isolates and has no significant effect on resistant mutants.[3][5] This indicates the potential for alternative mechanisms of action or resistance.

Resistance to this compound in P. digitatum has not been linked to mutations in the target genes for methionine biosynthesis, CGS1 and CGS2.[3][5] Instead, a reduction in the expression of these genes has been observed in resistant mutants.[3][5] This suggests that regulatory changes, rather than structural alterations of the target proteins, may confer resistance. Furthermore, some this compound-resistant mutants have shown reduced pathogenicity but increased tolerance to oxidative stress.[3][5]

Conclusion

This compound remains a valuable fungicide for the control of Penicillium species, particularly in post-harvest applications. Its efficacy against a range of isolates, including those resistant to other fungicides, underscores its importance in disease management strategies. However, the emergence of resistance, especially in "non-expansum" Penicillium species, highlights the need for continued monitoring and research into its mechanisms of action and resistance. The development of integrated pest management programs that incorporate fungicide rotation and alternative control methods will be crucial for preserving the long-term effectiveness of this compound.

References

A Comparative Analysis of the Environmental Fate of Pyrimethanil and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate of the fungicide Pyrimethanil and its principal metabolites. The information presented is collated from various scientific studies and regulatory assessments, with a focus on degradation, mobility, and persistence in key environmental compartments.

Executive Summary

This compound, an anilinopyrimidine fungicide, is primarily used to control grey mould on a variety of crops.[1] In the environment, it undergoes transformation to form several metabolites. Understanding the environmental fate of both the parent compound and its metabolites is crucial for a comprehensive risk assessment. This guide reveals that while this compound exhibits moderate persistence in soil, its degradation can be influenced by factors such as light, oxygen, and microbial activity.[2] Key metabolites have been identified in soil and water, with some showing potential for persistence. This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the degradation pathways.

I. Comparative Environmental Fate Data

The persistence and mobility of this compound and its major metabolites in soil and water are summarized below. The data is primarily derived from laboratory studies conducted under controlled conditions.

Table 1: Degradation Half-Lives (DT50) of this compound and its Metabolites in Soil
CompoundSoil TypeDT50 (days)ConditionsReference
This compound Loam18 - 27Aerobic, Dark, 20°C[3]
Loam43Aerobic, Light, 20°C[2]
Loam69Aerobic, Dark, 20°C[2]
Sterile Loam128Aerobic, Dark, 20°C[2]
Metabolite M605F007 Not SpecifiedModerate to High PersistenceAerobic, Dark[4]
Metabolite AE F132593 Not SpecifiedMajor fractionAerobic[5]

Note: Specific DT50 values for metabolites M605F007 and AE F132593 in soil under comparable conditions were not available in the reviewed literature. M605F007 is noted for its persistence.

Table 2: Photodegradation Half-Lives (DT50) of this compound in Water
pHDT50 (days)Conditions
41Sterile buffer
780Sterile buffer
7< 2Sterile water with humic acids

Note: this compound is stable to hydrolysis in water at pH 5, 7, and 9 at 20°C.

Table 3: Soil Sorption Coefficients of this compound
Soil TypeKoc (L/kg)Mobility Classification
Various1018 - 4620Low to Immobile

Note: Data on the soil sorption coefficients for the metabolites were not available in the reviewed literature. The high Koc value for this compound indicates strong adsorption to soil particles, limiting its potential for leaching.

II. Degradation Pathways and Metabolite Identification

This compound degrades in the environment through various mechanisms, primarily microbial degradation in soil and photodegradation in water. The major identified metabolites are:

  • In Soil:

    • AE F132593 (2-Amino-4,6-dimethylpyrimidine): Formed by the cleavage of the aniline linkage.

    • M605F007: A major metabolite exhibiting moderate to high persistence. Its exact structure is not consistently reported in the public literature.

    • Hydroxylated derivatives: Such as 2-anilino-4-hydroxymethyl-6-methylpyrimidine.

    • Other degradation products: Including benzoic acid, cis,cis-muconic acid, and hydroxyl-4,6-dimethyl-2-pirimidinamine.[2]

  • In Water (Photodegradation): The specific photoproducts are not detailed in the available literature.

  • In Plants and Animals (Metabolism):

    • In plants, metabolism is limited, with the parent compound being the major residue. Minor metabolites include hydroxylated and conjugated derivatives.

    • In animals, this compound is extensively metabolized through oxidation and conjugation, with major metabolites being 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine and 2-anilino-4,6-dimethylpyrimidin-5-ol.

The following diagram illustrates the primary degradation pathway of this compound in soil.

Pyrimethanil_Degradation_Pathway This compound This compound (N-(4,6-dimethylpyrimidin-2-yl)aniline) Metabolite_AE_F132593 AE F132593 (2-Amino-4,6-dimethylpyrimidine) This compound->Metabolite_AE_F132593 Cleavage Metabolite_M605F007 M605F007 (Major Persistent Metabolite) This compound->Metabolite_M605F007 Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Mineralization CO2 + H2O (Mineralization) Metabolite_AE_F132593->Mineralization Metabolite_M605F007->Mineralization Other_Degradants Other Degradants (e.g., Benzoic Acid) Hydroxylated_Metabolites->Other_Degradants Other_Degradants->Mineralization

This compound degradation pathway in soil.

III. Experimental Protocols

The environmental fate of this compound and its metabolites is typically assessed using standardized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is fundamental for determining the persistence and degradation pathways of substances in soil.

Experimental Workflow:

OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection (sieved <2mm) Application Application to Soil Samples Soil_Collection->Application Test_Substance Test Substance (14C-labeled this compound) Test_Substance->Application Incubation Incubation in the Dark (e.g., 20°C, aerobic/anaerobic) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Identification Metabolite Identification Analysis->Identification Quantification Quantification & DT50 Calculation Analysis->Quantification

References

In Vivo Validation of Pyrimethanil's Effect on Methionine Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the fungicide Pyrimethanil on the fungal methionine biosynthesis pathway. While direct in vivo enzymatic inhibition data for this compound is limited, this document synthesizes available experimental evidence and compares its mode of action with alternative compounds targeting this essential metabolic route. The information is intended to support further research and development of novel antifungal agents.

Introduction: The Fungal Methionine Biosynthesis Pathway as an Antifungal Target

The biosynthesis of methionine is a critical pathway for fungal growth, protein synthesis, and the production of S-adenosylmethionine (SAM), a universal methyl donor.[1] Crucially, the fungal methionine biosynthesis pathway possesses enzymes that are distinct from their mammalian counterparts, presenting an attractive opportunity for the development of selective antifungal therapies.[2][3] For instance, fungal methionine synthase (MetH) is a cobalamin-independent enzyme, whereas the human equivalent is cobalamin-dependent, offering a clear therapeutic window.[2][4]

This compound, an anilinopyrimidine fungicide, is widely understood to inhibit methionine biosynthesis in fungi.[5] However, experimental evidence suggests that its primary targets are not methionine synthase itself, but rather enzymes earlier in the pathway: cystathionine γ-synthase (CGS) and cystathionine β-lyase (CBL) .[5][6] This guide will delve into the in vivo evidence supporting this mechanism of action and compare it with other compounds that target enzymes within this pathway.

This compound: In Vivo Evidence of Methionine Biosynthesis Inhibition

Direct in vivo measurement of enzyme inhibition by fungicides within a living organism is technically challenging. Consequently, much of the in vivo validation for this compound's effect on methionine biosynthesis comes from observing its downstream metabolic consequences.

A key study in Penicillium digitatum, a citrus pathogen, demonstrated that this compound treatment leads to a quantifiable reduction in methionine levels within the fungal mycelia. This provides strong in vivo evidence of disruption to the methionine biosynthesis pathway.

Table 1: In Vivo Effect of this compound on Methionine Content in Penicillium digitatum

CompoundConcentrationOrganismIn Vivo EffectReference
This compound0.2 µg/mLPenicillium digitatum21.6% decrease in methionine production in mycelia[5]

Further supporting evidence comes from transcriptomic studies in Saccharomyces cerevisiae, which show that exposure to this compound leads to significant changes in the expression of genes involved in sulfur amino acid metabolism.[7] While not a direct measure of enzyme activity, this demonstrates a cellular response to stress within the methionine biosynthesis pathway.

Comparative Analysis with Alternative Inhibitors

Several other compounds have been identified as inhibitors of enzymes in the fungal methionine biosynthesis pathway. While much of the available data for these alternatives is from in vitro studies, they provide a valuable benchmark for comparison and highlight the potential for developing novel antifungal agents with similar modes of action.

Table 2: Comparison of this compound with Alternative Fungal Methionine Biosynthesis Inhibitors

Target EnzymeCompoundOrganismIn Vitro IC50 / In Vivo DataReference
Cystathionine β-Synthase (CBS) Protolichesterinic AcidCandida albicansMIC: 64 µg/mL[8]
Ethyl 2-(aminooxy)acetate (EAOA)Candida albicansMIC: 32 µg/mL[8]
Cystathionine β-Lyase (CBL) L-aminoethoxyvinylglycine (AVG)Plants/BacteriaCompetitive inhibitor[9]
RhizobitoxineBacteriaInhibitor[9]
Methionine Synthase (MetH) MethotrexateCandida albicansWeak inhibitor (in vitro)[10]

Note: MIC (Minimum Inhibitory Concentration) values are from in vivo (in culture) studies and represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Visualizing the Fungal Methionine Biosynthesis Pathway and this compound's Site of Action

The following diagrams, generated using Graphviz, illustrate the key steps in the fungal methionine biosynthesis pathway and the proposed points of inhibition by this compound.

Methionine_Biosynthesis_Pathway cluster_aspartate Aspartate Pathway cluster_methionine Methionine Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine O-acetyltransferase Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Cystathionine γ-synthase (CGS) (this compound Target) Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (CBL) (this compound Target) Cysteine Cysteine Cysteine->Cystathionine Methionine Methionine Homocysteine->Methionine Methionine Synthase (MetH) Protein Synthesis / SAM Protein Synthesis / SAM Methionine->Protein Synthesis / SAM 5-Methyl-THF 5-Methyl-THF 5-Methyl-THF->Methionine

Figure 1. Fungal Methionine Biosynthesis Pathway and Proposed Targets of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the in vivo validation of this compound's effects.

In Vivo Fungal Growth and Methionine Content Analysis

This protocol is adapted from studies investigating the effect of fungicides on fungal mycelia.

Objective: To determine the in vivo effect of this compound on the methionine content of fungal cells.

Materials:

  • Fungal isolate (e.g., Penicillium digitatum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution

  • Sterile distilled water

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Extraction buffer (e.g., phosphate-buffered saline)

  • Amino acid analysis instrumentation (e.g., HPLC with pre-column derivatization)

Procedure:

  • Fungal Culture: Inoculate the fungal strain onto PDA plates amended with various concentrations of this compound (e.g., 0, 0.1, 0.2, 0.5 µg/mL).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until sufficient mycelial mass is produced.

  • Mycelia Harvest: Scrape the mycelia from the agar surface and wash with sterile distilled water to remove any residual medium.

  • Cell Lysis: Freeze the mycelial samples in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Protein Extraction: Resuspend the powdered mycelia in extraction buffer and vortex thoroughly.

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • Amino Acid Analysis: Analyze the supernatant for methionine content using a suitable amino acid analysis method.

  • Data Normalization: Normalize the methionine content to the total protein concentration or dry weight of the mycelia.

Experimental_Workflow cluster_culture Fungal Culture cluster_processing Sample Processing cluster_analysis Analysis A Inoculate fungus on This compound-amended PDA B Incubate for growth A->B C Harvest and wash mycelia B->C D Lyse cells (liquid N2) C->D E Extract proteins D->E F Centrifuge to clarify E->F G Amino acid analysis (HPLC) F->G H Quantify methionine G->H I Normalize data H->I

Figure 2. Experimental Workflow for In Vivo Methionine Content Analysis.

In Vivo Enzyme Activity Assay (Conceptual Framework)

Directly assaying the activity of CGS and CBL in vivo is complex. An indirect approach using reporter gene constructs can provide insights into the cellular response to enzyme inhibition.

Objective: To indirectly assess the in vivo inhibition of a target enzyme by this compound using a reporter gene assay.

Principle: A fungal strain is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is sensitive to the levels of metabolites upstream or downstream of the target enzyme. Inhibition of the enzyme would lead to a change in metabolite concentrations, which in turn would modulate the expression of the reporter gene.

Conceptual Workflow:

  • Strain Construction: Create a fungal strain with a reporter gene construct. The promoter driving the reporter should be responsive to changes in the methionine biosynthesis pathway (e.g., a promoter regulated by sulfur metabolism).

  • Fungicide Exposure: Expose the engineered fungal strain to various concentrations of this compound.

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence or fluorescence) at different time points.

  • Data Analysis: A decrease or increase in reporter gene activity, depending on the promoter used, would suggest an in vivo effect of this compound on the target pathway.

Reporter_Assay_Logic This compound This compound TargetEnzyme Target Enzyme (CGS or CBL) This compound->TargetEnzyme inhibits Metabolite Metabolite TargetEnzyme->Metabolite produces Promoter Promoter Metabolite->Promoter regulates ReporterGene Reporter Gene (e.g., Luciferase) Promoter->ReporterGene drives expression of Signal Signal ReporterGene->Signal produces

Figure 3. Logical Flow of a Reporter-Based In Vivo Enzyme Inhibition Assay.

Conclusion

The available in vivo evidence strongly supports the hypothesis that this compound inhibits the fungal methionine biosynthesis pathway, likely by targeting cystathionine γ-synthase and cystathionine β-lyase. While direct in vivo enzymatic data is scarce, the observed reduction in methionine levels in this compound-treated fungi provides a compelling validation of its mechanism of action.

The comparison with alternative inhibitors highlights that the enzymes in this pathway are promising targets for the development of new antifungal drugs. The distinct nature of the fungal pathway compared to mammals offers a significant advantage for designing selective and less toxic therapies. Future research should focus on obtaining more quantitative in vivo data for this compound and other inhibitors to better understand their efficacy and to guide the development of the next generation of antifungal agents.

References

Inter-laboratory Validation of Pyrimethanil Residue Analysis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of inter-laboratory validation for the analysis of pyrimethanil residues in food matrices. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues. This document summarizes quantitative data from proficiency tests, details common experimental protocols, and visualizes analytical workflows.

Performance in Inter-laboratory Comparison

Proficiency tests (PTs) are a crucial component of laboratory quality assurance, providing an objective assessment of a laboratory's performance against its peers. The European Union Reference Laboratories (EURLs) regularly organize such tests for pesticide residues in food and feed.[1][2][3]

One such proficiency test, EUPT-FV-SC05, involved the analysis of 215 target pesticides, including this compound, in a dried white bean flour matrix.[1] Sixty laboratories participated, and their performance was evaluated using z-scores, which measure the deviation of an individual result from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

The results for this compound from this proficiency test, which included 55 laboratories reporting quantitative data, are summarized below.[1] This data provides a snapshot of the state-of-the-art for this compound residue analysis among European official laboratories.

Table 1: Summary of this compound Analysis in EURL-FV-SC05 Proficiency Test [1]

ParameterValue
Number of Reporting Laboratories55
Assigned Value (mg/kg)0.035
Standard Deviation for Proficiency (mg/kg)0.00875
Robust Standard Deviation (mg/kg)0.0045
Robust Coefficient of Variation (%)12.8
Range of Reported Results (mg/kg)0.025 - 0.052

z-Score Distribution for this compound in EUPT-FV-SC05:

The majority of participating laboratories demonstrated satisfactory performance in the analysis of this compound, with most z-scores falling within the acceptable range of -2 to 2. This indicates a good level of accuracy and comparability among the laboratories for this particular analysis.

Experimental Protocols

While the specific methods used by each laboratory in the aforementioned proficiency test are not detailed in the final report, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and validated approach for pesticide residue analysis, including this compound, in various food matrices.[4][5][6][7][8][9]

Below is a detailed protocol for a generic QuEChERS-based LC-MS/MS method that is representative of the techniques commonly employed in analytical laboratories.

2.1. Sample Preparation and Extraction (QuEChERS)

This protocol is based on the widely used buffered QuEChERS method.

Reagents and Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. For samples with high fat content, C18 sorbent may also be included.

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge capable of 3000-5000 rpm

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate buffering salts (e.g., a pre-packaged mixture of magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Shake the d-SPE tube vigorously for 30 seconds.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • The supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

2.2. Analytical Determination by LC-MS/MS

Instrumentation:

  • Liquid chromatograph (LC) system with a binary pump, autosampler, and column oven.

  • Mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

MS/MS Conditions (Typical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 200.1

  • Product Ions (m/z) for Quantification and Confirmation: Typically, two product ions are monitored, for example, 185.1 and 106.1. The ion with the higher intensity is used for quantification, while the ratio of the two ions is used for confirmation.

  • Collision Energy and other MS parameters: These are instrument-specific and must be optimized for this compound.

Visualized Workflows

The following diagrams illustrate the typical workflows for this compound residue analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Add_ACN 2. Add Acetonitrile (10mL) Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake_1 4. Shake (1 min) Add_Salts->Shake_1 Centrifuge_1 5. Centrifuge (5 min) Shake_1->Centrifuge_1 Aliquot_1 6. Take Aliquot of Supernatant Centrifuge_1->Aliquot_1 Acetonitrile Layer dSPE_Tube 7. Add to d-SPE Tube (PSA/MgSO4) Aliquot_1->dSPE_Tube Shake_2 8. Shake (30 sec) dSPE_Tube->Shake_2 Centrifuge_2 9. Centrifuge (5 min) Shake_2->Centrifuge_2 Final_Extract 10. Final Extract Centrifuge_2->Final_Extract Cleaned Extract LCMS_Analysis 11. LC-MS/MS Analysis Final_Extract->LCMS_Analysis

Caption: A typical workflow for the QuEChERS sample preparation method.

LCMSMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Processing Autosampler 1. Autosampler Injection LC_Column 2. Chromatographic Separation (C18 Column) Autosampler->LC_Column ESI_Source 3. Electrospray Ionization (ESI) LC_Column->ESI_Source Eluent Quadrupole_1 4. Q1: Precursor Ion Selection (e.g., m/z 200.1 for this compound) ESI_Source->Quadrupole_1 Collision_Cell 5. Q2: Collision-Induced Dissociation Quadrupole_1->Collision_Cell Quadrupole_2 6. Q3: Product Ion Selection Collision_Cell->Quadrupole_2 Detector 7. Detector Quadrupole_2->Detector Data_System 8. Data Acquisition & Processing Detector->Data_System Quantification 9. Quantification & Confirmation Data_System->Quantification

Caption: A generalized workflow for LC-MS/MS analysis.

References

A Comparative Analysis of Pyrimethanil and Bio-fungicides for the Management of Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic fungicide Pyrimethanil and commercially available bio-fungicides for the control of gray mold, a widespread plant disease caused by the necrotrophic fungus Botrytis cinerea. The following sections detail their respective modes of action, present comparative efficacy data from various studies, and outline the experimental protocols used to generate this data.

Introduction to Botrytis cinerea Control Strategies

Botrytis cinerea poses a significant threat to a wide range of crops, leading to substantial economic losses globally. Traditional management has heavily relied on synthetic fungicides. This compound, an anilinopyrimidine fungicide, is a notable example, valued for its protective and curative properties.[1] However, the increasing demand for sustainable agricultural practices and concerns over fungicide resistance have accelerated the development and adoption of bio-fungicides as viable alternatives.[2][3] Bio-fungicides, typically derived from microorganisms such as bacteria and fungi, offer diverse mechanisms of action, including competition, antibiosis, and mycoparasitism.[3][4] This guide aims to provide a comprehensive overview to inform integrated pest management strategies.

Modes of Action: A Mechanistic Comparison

The fundamental difference between this compound and bio-fungicides lies in their mode of action against Botrytis cinerea. This compound acts as a targeted inhibitor of a specific metabolic pathway, while bio-fungicides employ a multi-pronged approach.

This compound: Inhibition of Methionine Biosynthesis and Enzyme Secretion

This compound's primary mode of action is the inhibition of methionine biosynthesis in Botrytis cinerea.[5][6] Methionine is an essential amino acid for protein synthesis and, consequently, fungal growth and development. While the precise molecular target is still under investigation, it is believed to interfere with enzymes such as cystathionine β-lyase.[2][7][8] This disruption leads to a halt in fungal growth.[1] A secondary mechanism involves the inhibition of the secretion of hydrolytic enzymes, such as cellulases and pectinases, which the fungus uses to break down plant cell walls during infection.[5][9]

Pyrimethanil_MoA cluster_fungus Botrytis cinerea Cell This compound This compound Methionine_Pathway Methionine Biosynthesis Pathway This compound->Methionine_Pathway Inhibits Enzyme_Secretion Secretion of Hydrolytic Enzymes This compound->Enzyme_Secretion Inhibits Methionine Methionine Methionine_Pathway->Methionine Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Fungal_Growth Fungal Growth & Development Protein_Synthesis->Fungal_Growth Protein_Synthesis->Enzyme_Secretion Plant_Cell_Wall Plant Cell Wall Degradation Enzyme_Secretion->Plant_Cell_Wall

Diagram 1: this compound's dual mode of action against Botrytis cinerea.
Bio-fungicides: A Multifaceted Approach

Bio-fungicides utilize a variety of mechanisms that can act synergistically to control Botrytis cinerea. The two most common types of microbial bio-fungicides are based on Trichoderma and Bacillus species.

Trichoderma spp. (e.g., T. harzianum) : These fungi are mycoparasites, meaning they directly attack and feed on other fungi.[10] The process involves:

  • Chemotropic Growth: Trichoderma grows towards the hyphae of B. cinerea.

  • Attachment and Coiling: It attaches to and coils around the pathogen's hyphae.[10]

  • Enzymatic Degradation: Trichoderma secretes a cocktail of cell wall-degrading enzymes, including chitinases and glucanases, that break down the B. cinerea cell wall, leading to its death.[10][11]

Bacillus spp. (e.g., B. subtilis) : These bacteria employ several indirect and direct mechanisms:

  • Antibiosis: They produce a wide range of antifungal compounds, including lipopeptides (e.g., surfactin, iturin, fengycin) and enzymes, that inhibit the growth and spore germination of B. cinerea.[3][12]

  • Competition: Bacillus rapidly colonizes the plant surface, outcompeting B. cinerea for space and essential nutrients.[13]

  • Induced Systemic Resistance (ISR): Bacillus can trigger the plant's own defense mechanisms, leading to a systemic resistance against subsequent pathogen attacks.[1][13]

Biofungicide_MoA cluster_trichoderma Trichoderma spp. (Mycoparasitism) cluster_bacillus Bacillus spp. T_growth Chemotropic Growth towards Botrytis T_attach Attachment & Coiling T_growth->T_attach T_enzymes Secretion of Cell Wall Degrading Enzymes (Chitinase, Glucanase) T_attach->T_enzymes B_death Botrytis Cell Lysis T_enzymes->B_death Botrytis Botrytis cinerea T_enzymes->Botrytis degrades B_antibiosis Antibiosis (Lipopeptides, Enzymes) B_antibiosis->Botrytis inhibits B_competition Competition for Nutrients & Space B_competition->Botrytis outcompetes B_isr Induced Systemic Resistance (ISR) in Plant Plant Host Plant B_isr->Plant activates Plant->Botrytis resists

Diagram 2: Modes of action of common bio-fungicides against Botrytis cinerea.

Efficacy Comparison: Quantitative Data

The efficacy of this compound and bio-fungicides can be evaluated through various metrics, including the half-maximal effective concentration (EC50) from in vitro studies and the percentage of disease reduction in greenhouse or field trials.

In Vitro Efficacy Against Mycelial Growth

The EC50 value represents the concentration of a fungicide required to inhibit 50% of the mycelial growth of the fungus. A lower EC50 value indicates higher efficacy.

Fungicide/Bio-fungicideActive Ingredient / StrainTarget PathogenMean EC50 (µg/mL)Reference(s)
This compound This compoundBotrytis cinerea0.039[14]
This compound This compoundBotrytis cinerea50[15]
Iprodione IprodioneBotrytis cinerea0.3 - 0.9[15]
Fenhexamid FenhexamidBotrytis cinerea100% inhibition at 0.5[12]

Note: EC50 values for this compound can vary significantly between studies, potentially due to differences in the isolates of B. cinerea tested and the experimental conditions.

Greenhouse and Field Efficacy: Disease Reduction

The following table summarizes the results from studies evaluating the percentage of disease severity reduction in controlled environments.

TreatmentActive Ingredient / StrainCropDisease Severity Reduction (%)Reference(s)
This compound This compoundStrawberry89% (on detached leaves)[16]
Benomyl BenomylStrawberry52%[8]
Captan CaptanStrawberry42%[8]
Trichoderma koningii T21Strawberry5-42%[8]
Trichoderma harzianum Jn14Strawberry45% (on detached leaves)[17]
Bacillus subtilis S1-0210Strawberry70% (field trial)[18]
Combination T. harzianum + this compound (low conc.)Strawberry90-92%[19]

Experimental Protocols

The data presented in this guide are derived from established scientific methodologies for testing fungicide efficacy. Below are generalized protocols for in vitro and greenhouse evaluations.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the direct effect of a fungicide on the mycelial growth of B. cinerea.

InVitro_Workflow start Start prep_media Prepare potato dextrose agar (PDA) and amend with serial dilutions of the test fungicide. start->prep_media pour_plates Pour the amended PDA into sterile Petri dishes. prep_media->pour_plates inoculate Place a mycelial plug from an actively growing B. cinerea culture in the center of each plate. pour_plates->inoculate incubate Incubate plates at a controlled temperature (e.g., 20-25°C) for a set period (e.g., 5-7 days). inoculate->incubate measure Measure the radial growth of the fungal colony daily. incubate->measure calculate Calculate the percentage of mycelial growth inhibition relative to an untreated control. measure->calculate end End calculate->end

Diagram 3: Generalized workflow for an in vitro mycelial growth inhibition assay.

Detailed Steps:

  • Media Preparation: Prepare a standard fungal growth medium such as Potato Dextrose Agar (PDA).[20] While the medium is still molten, add the test fungicide (e.g., this compound) or bio-fungicide at various concentrations. An untreated control (with only the solvent used to dissolve the fungicide) is also prepared.[20]

  • Inoculation: A small plug of mycelium from a pure, actively growing culture of B. cinerea is placed in the center of each agar plate.[21]

  • Incubation: The plates are incubated in the dark at a constant temperature, typically between 20-25°C.[21]

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.[22]

  • Analysis: The percentage of inhibition is calculated for each concentration, and this data is used to determine the EC50 value.[23]

Greenhouse Efficacy Trial

This method assesses the performance of fungicides in a more realistic, yet controlled, environment.

Detailed Steps:

  • Plant Cultivation: Grow the host plants (e.g., tomato, strawberry) in pots under controlled greenhouse conditions.[24]

  • Treatment Application: Apply the fungicides and bio-fungicides to the plants at the recommended rates. A control group is treated with water or a blank formulation.

  • Inoculation: After the treatment has dried, inoculate the plants with a spore suspension of B. cinerea. This can be done by spraying the suspension onto the plants or by introducing it into wounds.

  • Incubation: Maintain high humidity conditions to promote disease development.[25]

  • Disease Assessment: After a set incubation period, assess the disease severity. This can be done by visually rating the percentage of infected tissue or by measuring the size of the lesions.[25]

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Conclusion and Future Directions

Both this compound and bio-fungicides offer effective options for the management of gray mold. This compound provides reliable, systemic control through a well-understood mode of action.[6] However, the risk of fungicide resistance necessitates careful management and rotation with other modes of action.[3]

Bio-fungicides present a more diverse and sustainable approach to disease control. Their multiple mechanisms of action can contribute to a more robust and durable disease management strategy.[3][13] While the efficacy of some bio-fungicides can be more variable and dependent on environmental conditions, research continues to improve their formulation and application for more consistent performance.

For researchers and professionals in drug development, the exploration of novel bio-based compounds and the optimization of integrated pest management strategies that combine both chemical and biological controls will be key to the future of sustainable and effective gray mold management. The synergistic effects observed when combining low concentrations of chemical fungicides with bio-fungicides are a particularly promising area for further investigation.[19]

References

Assessing the Human Health Risk of Pyrimethanil Dietary Exposure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pyrimethanil's dietary risk profile in comparison to alternative fungicides, Fenhexamid and Boscalid, providing researchers and drug development professionals with essential data for informed decision-making.

This guide offers a detailed comparison of the human health risk associated with dietary exposure to the fungicide this compound and two common alternatives, Fenhexamid and Boscalid. These fungicides are widely used to control grey mold (Botrytis cinerea) and other fungal diseases in a variety of fruits and vegetables, including grapes and strawberries. This document summarizes key toxicological data, outlines experimental methodologies, and presents a comparative analysis of their dietary risk profiles to support research and development in the agricultural and pharmaceutical sectors.

Comparative Toxicological Profile

The assessment of human health risk from pesticide exposure relies on key toxicological endpoints derived from a battery of studies. The No Observed Adverse Effect Level (NOAEL) represents the highest dose at which no adverse effects are observed, and the Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

FungicideADI (mg/kg bw/day)Critical Study for ADINOAEL from Critical Study (mg/kg bw/day)Carcinogenicity Classification
This compound 0.172-year chronic toxicity study in rats17Not likely to be carcinogenic to humans at doses that do not alter rat thyroid hormone homeostasis[1][2][3]
Fenhexamid 0.171-year chronic toxicity study in dogs17Not likely to be a human carcinogen[1][4]
Boscalid 0.042-year chronic toxicity study in rats4.4Suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential[5][6]

Dietary Risk Assessment

Dietary risk assessments are conducted by regulatory bodies to estimate the potential for adverse health effects from consuming food containing pesticide residues. These assessments compare the estimated daily intake of a pesticide from all dietary sources to its ADI.

FungicidePopulation Subgroup% of ADI (Chronic Dietary Exposure)Key Food Contributors
This compound Children 1-2 years old80%[1][3]Grapes, Strawberries, Pome fruit
Fenhexamid All infants (<1 year old)79%[1][4]Grapes, Berries, Stone fruit
Boscalid All infants (<1 year old)57%[5]Fruiting vegetables, Leafy vegetables, Grapes

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Chronic Toxicity Studies (OECD 452)

These studies are designed to evaluate the cumulative toxic effects of a substance over a significant portion of an animal's lifespan.

  • Test Species: Typically rats.

  • Duration: 2 years.

  • Administration: The fungicide is administered daily in the diet at various concentrations to several groups of animals.

  • Endpoints: The study monitors for a wide range of effects, including changes in body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, and organ weights. A full histopathological examination of all organs and tissues is conducted at the end of the study.

Developmental Toxicity Studies (OECD 414)

These studies assess the potential for a substance to cause adverse effects on the developing fetus when the mother is exposed during pregnancy.

  • Test Species: Typically rats and rabbits.

  • Administration: The fungicide is administered daily by gavage to pregnant females during the period of organogenesis.

  • Endpoints: Maternal toxicity is assessed by monitoring body weight, food consumption, and clinical signs. Fetal endpoints include viability, body weight, and detailed external, visceral, and skeletal examinations for any abnormalities.

Two-Generation Reproduction Toxicity Studies (OECD 416)

These studies evaluate the potential effects of a substance on reproductive performance and the development of offspring over two generations.

  • Test Species: Typically rats.

  • Administration: The fungicide is administered continuously in the diet to the parent generation before mating, during mating, gestation, and lactation, and to the first-generation offspring throughout their lives.

  • Endpoints: The study assesses reproductive parameters such as fertility, gestation length, litter size, and pup viability. Offspring are monitored for growth and development. A full histopathological examination of the reproductive organs is also performed.

Signaling Pathways and Risk Assessment Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for human health risk assessment of a pesticide.

Pyrimethanil_MoA This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters MethionineBiosynthesis Methionine Biosynthesis This compound->MethionineBiosynthesis Inhibits EnzymeSecretion Secretion of Cell Wall Degrading Enzymes This compound->EnzymeSecretion Inhibits InfectionProcess Infection Process MethionineBiosynthesis->InfectionProcess Required for EnzymeSecretion->InfectionProcess Required for Risk_Assessment_Workflow cluster_HazardID Hazard Identification cluster_DoseResponse Dose-Response Assessment cluster_Exposure Exposure Assessment cluster_RiskChar Risk Characterization ToxStudies Toxicological Studies (Acute, Chronic, Developmental, Reproductive, etc.) NOAEL_ADI Determine NOAEL Establish ADI ToxStudies->NOAEL_ADI RiskComparison Compare Exposure to ADI NOAEL_ADI->RiskComparison DietaryExposure Estimate Dietary Exposure (Residue Data x Food Consumption) DietaryExposure->RiskComparison

References

Safety Operating Guide

Immediate Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Pyrimethanil is critical for laboratory safety and environmental protection. As a fungicide toxic to aquatic life, this compound and its containers must be managed as hazardous waste to prevent contamination of waterways and ecosystems.[1] Adherence to institutional and local regulations is mandatory for all disposal procedures.

Researchers and laboratory personnel must handle this compound waste with care, utilizing appropriate personal protective equipment (PPE) at all times. The following procedures provide a step-by-step guide for the safe management and disposal of this compound waste streams generated in a laboratory setting.

Core Disposal Principles
  • DO NOT dispose of undiluted or diluted this compound down the drain or into any sewer system or waterway.[1][2][3]

  • DO NOT mix this compound waste with other chemical waste unless explicitly instructed by your institution's safety officer.

  • DO NOT reuse empty this compound containers for any purpose.[1][4][5]

  • DO NOT attempt to burn the chemical or its containers.[1]

Step-by-Step Disposal Procedure for Laboratories
  • Waste Identification and Segregation :

    • Unused or Surplus Product : Keep the chemical in its original, tightly sealed, and clearly labeled container.[4]

    • Contaminated Liquid Waste : Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and chemically compatible container.

    • Contaminated Solid Waste : Place items such as used gloves, paper towels, weigh boats, and contaminated labware into a separate, clearly marked hazardous waste container or bag.[6]

  • Proper Labeling :

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and list all components of any mixture.

    • Indicate the primary hazards, such as "Toxic to Aquatic Life."

  • Secure Storage :

    • Store all this compound waste containers in a cool, well-ventilated, and secure area designated for hazardous waste.[1]

    • Ensure containers are stored away from incompatible materials.

  • Disposal Arrangement :

    • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a waste pickup.[7]

    • Provide them with accurate information about the waste composition and quantity.

    • The ultimate disposal will be carried out by a licensed waste management contractor, typically via high-temperature incineration.[1][8]

  • Empty Container Disposal :

    • Triple rinse empty containers with a suitable solvent (e.g., water, if the formulation is water-based).

    • Collect the rinsate as hazardous liquid waste.[9]

    • After rinsing, deface the original label, and puncture or crush the container to prevent reuse.

    • Dispose of the container as instructed by your EHS office, which may be as solid hazardous waste or another designated waste stream.

  • Spill Management :

    • In case of a spill, wear appropriate PPE, including gloves and safety goggles.[1]

    • Contain the spill using an absorbent, inert material such as sand, earth, or vermiculite.[1]

    • Carefully collect the contaminated absorbent material and place it into a labeled container for hazardous solid waste.[10]

    • Clean the spill area thoroughly.

Quantitative and Hazard Data

The following table summarizes key quantitative data that informs the stringent disposal requirements for this compound.

ParameterValueSource
Chemical Identity
CAS Number53112-28-0
Molecular FormulaC₁₂H₁₃N₃[11]
Molecular Weight199.26 g/mol [11]
Physical Properties
Physical StateOff-white or light yellow solid powder[2]
Water Solubility0.121 g/L (at 25°C)[11]
Hazard Information
Acute Oral LD₅₀ (Rat)4150-5971 mg/kg[1]
Hazard StatementH411: Toxic to aquatic life with long lasting effects[1][2]
Disposal PrecautionP501: Dispose of contents/container in accordance with local regulations / to an approved waste disposal plant[1]

This compound Disposal Workflow

The logical flow for properly managing this compound waste in a laboratory setting is illustrated below. This process ensures that each type of waste is handled safely and directed to the correct disposal pathway.

Pyrimethanil_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid solid Solid Waste (Gloves, Labware, Spill Cleanup) waste_type->solid Solid unused Unused Product waste_type->unused Unused container Empty Container waste_type->container Empty collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid original_container Keep in Original, Labeled Container unused->original_container rinse_q Triple Rinse? container->rinse_q store Store Securely in Designated Waste Area collect_liquid->store collect_solid->store original_container->store collect_rinsate Collect Rinsate as Liquid Waste rinse_q->collect_rinsate Yes puncture Puncture and Deface Container rinse_q->puncture After Rinsing collect_rinsate->collect_liquid puncture->collect_solid contact_ehs Contact EHS for Disposal store->contact_ehs end Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Navigating the Safe Handling of Pyrimethanil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on personal protective equipment, operational procedures, and disposal for the fungicide Pyrimethanil, ensuring the safety of researchers and the integrity of experimental outcomes.

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the fungicide this compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesWear elbow-length PVC or other chemical-resistant gloves (e.g., nitrile or neoprene).[1] Always wash the outside of gloves before removal.[2] For added protection, consider wearing a light pair of disposable gloves underneath.[3]
Eye and Face Protection Safety goggles or face shieldWear chemical splash goggles or a face shield to protect against splashes.[3][4]
Body Protection Protective clothingWear a long-sleeved shirt, long pants, or cotton overalls buttoned at the neck and wrist.[2] For tasks with a higher risk of splashing, such as mixing or decanting, a waterproof apron should be worn over coveralls.[5]
Foot Protection Chemical-resistant bootsWear chemical-resistant boots.[3] Pants should be worn over the top of boots to prevent chemicals from entering.[3]
Respiratory Protection RespiratorWhile not typically required with adequate ventilation, a respirator with an organic-vapor removing cartridge should be readily available in case of spills or equipment malfunction that could lead to inhalation of fumes or spray mist.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following step-by-step plan outlines the necessary procedures.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS for specific safety information.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[6]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Spill Kit: Ensure a spill kit containing absorbent materials like sand, sawdust, or commercial sorbents is readily accessible.[4]

Handling and Application
  • Avoid Inhalation and Contact: Do not breathe in dust, fumes, or spray.[4] Avoid contact with eyes and skin.[6]

  • Prevent Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][7]

  • Mixing and Dilution: When preparing solutions, do so carefully to avoid splashing. If tank-mixing with other pesticides, always adhere to the most restrictive PPE requirements.[1]

Post-Handling Procedures
  • Decontamination: Immediately after handling, wash hands and any exposed skin thoroughly with soap and water.[6][7]

  • Clean Equipment: Clean all application equipment thoroughly after use.

  • Launder Clothing: Wash contaminated clothing separately from other laundry after each use.[8] Discard any clothing that has been heavily contaminated with concentrated this compound.[2]

Emergency Procedures: First Aid

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse eyes with clean water for at least 15 minutes, holding the eyelids open.[6][9] Seek medical attention.[9]
Skin Contact Remove contaminated clothing immediately.[4][9] Wash the affected area with soap and water.[6][9] Seek medical advice if irritation persists.[9]
Inhalation Move the individual to fresh air and keep them at rest.[4][9] If breathing is difficult, seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[7][9] Rinse the mouth with water and give a glass of water to drink.[4][9] Seek immediate medical advice.[6][9]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product: Dispose of unwanted this compound as household hazardous waste.[10] Contact your local environmental agency or waste disposal facility for guidance.[10][11]

  • Empty Containers: Do not reuse empty containers for any purpose.[10][11] Triple-rinse containers, puncture them to prevent reuse, and dispose of them in accordance with local regulations.[12]

  • Rinsate: The water used to rinse containers should be used as part of the pesticide application if possible, following label directions.[10] Do not pour rinsate down drains or onto the ground.[10]

Quantitative Toxicity Data

The following table summarizes key toxicity data for this compound.

MetricValueSpecies
Acute Oral LD50 >5000 mg/kgRat[9]
Acute Dermal LD50 >4000 mg/kgRat[9]
Acute Inhalation LC50 (4-hour) >1.26 mg/LRat[9]

This compound Handling and Disposal Workflow

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

Pyrimethanil_Workflow This compound Handling and Disposal Workflow A 1. Pre-Handling - Review SDS - Ensure Ventilation - Don PPE - Prepare Spill Kit B 2. Handling - Avoid Contact & Inhalation - No Eating/Drinking/Smoking - Careful Mixing A->B Proceed to Handling C 3. Post-Handling - Decontaminate Self - Clean Equipment - Launder PPE B->C Complete Handling D 4. Emergency Exposure B->D Accidental Exposure E 5. Disposal - Unused Product - Empty Containers - Rinsate C->E End of Procedure F First Aid Measures - Eye Wash - Skin Wash - Fresh Air - Medical Attention D->F Initiate G Waste Management - Hazardous Waste Facility - Triple Rinse & Puncture Containers - Use Rinsate in Application E->G Follow Guidelines

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimethanil
Reactant of Route 2
Reactant of Route 2
Pyrimethanil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.